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  • Product: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one
  • CAS: 50382-14-4

Core Science & Biosynthesis

Foundational

1-(3,5-Dimethyl-2-thienyl)ethan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Foreword In the landscape of heterocyclic chemistry, thiophene derivatives serve as foundational scaffolds for a multitude o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Foreword

In the landscape of heterocyclic chemistry, thiophene derivatives serve as foundational scaffolds for a multitude of applications, from pharmaceuticals to materials science. Among these, acetylthiophenes are particularly valuable as versatile synthetic intermediates. This guide provides a detailed examination of a specific, yet important, member of this class: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS 50382-14-4). Our objective is to move beyond a simple recitation of data, offering instead a cohesive narrative grounded in mechanistic principles and practical laboratory considerations. This document is intended for researchers and drug development professionals who require a deep, actionable understanding of this compound's chemical behavior.

Core Molecular Profile and Physicochemical Properties

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted aromatic ketone. The core structure consists of a thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This ring is substituted at the 2-position with an acetyl group (a methyl ketone) and at the 3- and 5-positions with methyl groups. This specific substitution pattern dictates its electronic properties and steric environment, which are crucial determinants of its reactivity.

The key physicochemical properties, computed from established models, are summarized below for rapid assessment.[1]

PropertyValueSource
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanonePubChem[1]
CAS Number 50382-14-4PubChem[1]
Molecular Formula C₈H₁₀OSPubChem[1]
Molecular Weight 154.23 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Polar Surface Area 17.07 ŲPubChem[1]

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and widely employed method for synthesizing aryl ketones, including 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, is the Friedel-Crafts acylation.[2][3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the direct introduction of an acyl group onto an aromatic ring.

Mechanistic Rationale

The reaction proceeds by activating an acylating agent, typically an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride), with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[2][4][5]

  • Formation of the Electrophile: The Lewis acid coordinates to the halogen of the acetyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[2]

  • Electrophilic Attack: The electron-rich 2,4-dimethylthiophene acts as the nucleophile. The thiophene ring is highly activated towards electrophilic substitution, and the directing effects of the sulfur atom and the two methyl groups strongly favor attack at the C2 position.

  • Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to restore the aromaticity of the thiophene ring, yielding the final product.

The use of solid acid catalysts like Hβ zeolite has also been shown to be effective for the acylation of thiophene, offering a more environmentally benign and reusable alternative to traditional Lewis acids.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 2,4-Dimethylthiophene Reaction_Vessel Friedel-Crafts Acylation R1->Reaction_Vessel R2 Acetyl Chloride R2->Reaction_Vessel C1 Lewis Acid (e.g., AlCl₃) C1->Reaction_Vessel Activates P1 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Reaction_Vessel->P1 Yields G A 1. Setup (Inert Atmosphere) B 2. Cool & Add Catalyst (AlCl₃ in DCM) A->B C 3. Add Substrate (2,4-Dimethylthiophene) B->C D 4. Add Acylating Agent (Acetyl Chloride) C->D E 5. Reaction & TLC Monitoring D->E F 6. Quench (Ice/HCl) E->F G 7. Workup & Purification F->G

Sources

Exploratory

An In-depth Technical Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS: 50382-14-4)

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-2-thienyl)ethan-1-one (also known as 2-acetyl-3,5-dimethylthioph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-dimethyl-2-thienyl)ethan-1-one (also known as 2-acetyl-3,5-dimethylthiophene), a key heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and materials science. This document details the compound's chemical and physical properties, provides a robust protocol for its synthesis via Friedel-Crafts acylation, outlines its full spectroscopic characterization, and explores its current and potential applications. The information presented herein is intended to empower researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications. The thiophene ring, a bioisostere of benzene, is a prevalent scaffold in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The incorporation of a thiophene moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, with its reactive acetyl group and substituted thiophene core, represents a valuable synthon for the elaboration of more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3,5-dimethyl-2-thienyl)ethan-1-one is fundamental for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 50382-14-4[1]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol [2]
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone[2]
Synonyms 2-Acetyl-3,5-dimethylthiophene[2]
Appearance Colorless to pale yellow liquid (est.)[3]
Boiling Point 223-225 °C at 760 mmHg[3]
Flash Point > 93.33 °C[3]

Synthesis: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of 1-(3,5-dimethyl-2-thienyl)ethan-1-one is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction introduces the acetyl group onto the electron-rich thiophene ring.[4]

Underlying Principles and Mechanistic Insight

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. In this synthesis, a Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent, acetyl chloride (CH₃COCl), by coordinating to the chlorine atom. This coordination polarizes the C-Cl bond, facilitating its cleavage to generate the acylium ion (CH₃CO⁺). The electron-rich 2,5-dimethylthiophene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base, such as the [AlCl₄]⁻ anion, restores the aromaticity of the thiophene ring and yields the final product, 1-(3,5-dimethyl-2-thienyl)ethan-1-one, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[5]

Due to the electron-donating nature of the two methyl groups on the thiophene ring, the 2- and 5-positions are activated towards electrophilic attack. Since the 5-position is already substituted, the acylation occurs regioselectively at the 2-position.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation AcCl CH₃COCl Acylium [CH₃C≡O]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Thiophene 2,5-Dimethylthiophene Acylium->Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + [CH₃C≡O]⁺ Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one SigmaComplex->Product + [AlCl₄]⁻ SigmaComplex->Product HCl HCl AlCl3_regen AlCl₃ (regenerated)

Figure 1: Simplified workflow of the Friedel-Crafts acylation mechanism.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted thiophenes.[6][7]

Materials:

  • 2,5-Dimethylthiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath with constant stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes. The formation of the acylium ion complex is an exothermic process, and maintaining a low temperature is crucial to control the reaction rate.

  • Addition of 2,5-Dimethylthiophene: After the addition of acetyl chloride is complete, add a solution of 2,5-dimethylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(3,5-dimethyl-2-thienyl)ethan-1-one as a colorless to pale yellow oil.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to confirm the absence of starting materials and byproducts. The regioselectivity of the acylation can be confirmed by the characteristic splitting patterns in the ¹H NMR spectrum.

Spectroscopic Characterization

The structural elucidation of 1-(3,5-dimethyl-2-thienyl)ethan-1-one is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides distinct signals for the different proton environments in the molecule. The aromatic proton on the thiophene ring is expected to appear as a singlet in the aromatic region. The two methyl groups attached to the thiophene ring will each give rise to a singlet, likely at slightly different chemical shifts. The acetyl methyl group will also appear as a singlet, typically in the range of 2.0-2.5 ppm.

    • Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.7 (s, 1H, Ar-H), ~2.5 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, Ar-CH₃), ~2.3 (s, 3H, COCH₃). Note: These are estimated chemical shifts and may vary slightly.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically above 190 ppm. The four aromatic carbons of the thiophene ring will appear in the range of 120-150 ppm, and the three methyl carbons will be observed in the upfield region.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. A strong, sharp absorption band in the region of 1660-1690 cm⁻¹ is indicative of the C=O stretching vibration of the aryl ketone. The spectrum will also show C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations from the thiophene ring.[8][9]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 154). A prominent fragment ion will be observed at m/z 139, corresponding to the loss of a methyl radical ([M-CH₃]⁺), which is a characteristic fragmentation pattern for acetyl compounds. Another significant fragment would be the acylium ion at m/z 43 ([CH₃CO]⁺).[3]

Applications in Research and Drug Development

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity. The acetyl group provides a handle for further chemical transformations, while the substituted thiophene core can be a key pharmacophore.

Building Block for Heterocyclic Synthesis

The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, and halides, or can participate in condensation reactions to form larger heterocyclic systems. For example, it can serve as a precursor for the synthesis of pyrazole, pyrimidine, and other fused heterocyclic systems that are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11]

G Start 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Intermediate1 Chalcones Start->Intermediate1 Condensation Intermediate4 Other Fused Heterocycles Start->Intermediate4 Multi-step Synthesis Intermediate2 Pyrazoles Intermediate1->Intermediate2 Cyclization Intermediate3 Pyrimidines Intermediate1->Intermediate3 Cyclization End Biologically Active Compounds Intermediate2->End Intermediate3->End Intermediate4->End

Figure 2: Synthetic utility of 1-(3,5-dimethyl-2-thienyl)ethan-1-one as a synthetic precursor.
Precursor for Active Pharmaceutical Ingredients (APIs)

Thiophene-containing compounds are integral to many approved drugs. The structural motif present in 1-(3,5-dimethyl-2-thienyl)ethan-1-one can be found in various classes of therapeutic agents. Its derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: The thiophene ring can interact with the active sites of various enzymes.

  • Receptor Antagonists: The overall shape and electronic properties of molecules derived from this compound can allow them to bind to and block specific biological receptors.

  • Antimicrobial Agents: Thiophene derivatives have a long history of being explored for their antibacterial and antifungal properties.

While direct biological activity of 1-(3,5-dimethyl-2-thienyl)ethan-1-one itself is not extensively reported, its role as a key intermediate in the synthesis of bioactive molecules is of significant interest to the drug discovery community.[12][13]

Safety and Handling

As with all laboratory chemicals, 1-(3,5-dimethyl-2-thienyl)ethan-1-one should be handled with appropriate care. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data for this compound is limited, it should be treated as potentially harmful if ingested, inhaled, or in contact with skin.

Conclusion

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a readily accessible and highly versatile synthetic building block. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the reactivity of its acetyl group and the inherent biological relevance of the thiophene scaffold, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides the essential information for researchers to confidently incorporate this valuable compound into their synthetic strategies for the development of new pharmaceuticals and advanced materials.

References

  • Oliver, C. M., Kher, A., McNaughton, D., & Augustin, M. A. (2009). Use of FTIR and mass spectrometry for characterization of glycated caseins. Journal of Dairy Research, 76(1), 105–110. [Link]

  • Özdemir, Z., Göktaş, F., Kaymak, S., & Demir, N. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Processes, 9(11), 2019. [Link]

  • PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Shirinyan, V. Z., Kosterina, N. V., Kolotaev, A. V., Belen'kii, L. I., & Krayushkin, M. M. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(4), 493-494. [Link]

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

  • The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(3,5-Dimethyl-2-thienyl)ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved from [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (n.d.). 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a building block in heterocyclic synthesis. Novel synthesis of some pyrazole and pyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted thiophene of interest to researchers in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. This document is intended for professionals with a foundational understanding of analytical chemistry, offering a deep dive into the synergistic application of modern spectroscopic techniques. We will move beyond procedural outlines to explore the causal reasoning behind the selection of experiments and the logic of spectral interpretation, embodying a self-validating approach to structural confirmation.

Introduction: The Thiophene Scaffold and the Analytical Challenge

Thiophene and its derivatives are significant heterocyclic compounds in drug discovery and materials science due to their diverse biological activities and electronic properties.[1] The precise substitution pattern on the thiophene ring is critical to a molecule's function, making unambiguous structure determination a cornerstone of its scientific utility. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (C₈H₁₀OS) presents a classic analytical puzzle: confirming the connectivity and chemical environment of each atom.[2]

This guide will walk through a multi-technique approach to elucidate the structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, assuming the compound has been synthesized or isolated. Our investigation will be grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Elucidation Workflow: A Logic-Driven Approach

The structural confirmation of a molecule like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is not a linear process but rather an iterative cycle of hypothesis generation and validation using complementary analytical techniques. The following diagram illustrates the conceptual workflow.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Sample Sample of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one MS Mass Spectrometry (MS) Determine Molecular Weight and Elemental Formula Sample->MS IR Infrared (IR) Spectroscopy Identify Key Functional Groups Sample->IR Structure_Hypothesis Proposed Structure MS->Structure_Hypothesis IR->Structure_Hypothesis 1H_NMR ¹H NMR Spectroscopy Proton Environments and Connectivity 13C_NMR ¹³C NMR Spectroscopy Carbon Skeleton Framework 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Confirm H-H and C-H Correlations 13C_NMR->2D_NMR Final_Structure Confirmed Structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one 2D_NMR->Final_Structure Validate Structure_Hypothesis->1H_NMR Predict & Compare Data_Interpretation_Flow MS_Data MS Data: MW = 154 Formula = C₈H₁₀OS Hypothesis_Formation Hypothesis: Acetyl group on a dimethyl-substituted thiophene ring MS_Data->Hypothesis_Formation IR_Data IR Data: C=O at ~1665 cm⁻¹ IR_Data->Hypothesis_Formation 1H_NMR_Data ¹H NMR Data: 1H singlet (~6.8 ppm) 3 x 3H singlets 13C_NMR_Data ¹³C NMR Data: 8 distinct carbon signals C=O at ~190 ppm 1H_NMR_Data->13C_NMR_Data Correlate Structure_Confirmation Confirmed Structure: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one 13C_NMR_Data->Structure_Confirmation Final Check Hypothesis_Formation->1H_NMR_Data Predict & Verify

Caption: The logical flow of interpreting spectral data to confirm the structure.

Conclusion

The structural elucidation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a clear demonstration of the power of a multi-faceted analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR, we can confidently assemble the molecular structure. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system that is fundamental to modern chemical research. This guide provides not just the "how" but the "why," empowering researchers to apply this logical framework to their own structural elucidation challenges.

References

  • PubChem. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Shafiee, A., & Kiaeay, G. (1979). Some reactions and mass spectra of 2-acylthiophenes. Journal of Heterocyclic Chemistry, 16(2), 375-377.
  • NIST. 3-Acetyl-2,5-dimethylthiophene. NIST Chemistry WebBook. [Link]

  • Singh, R., & Geetanjali. (2016). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 6(84), 80931-80967. [Link]

Sources

Exploratory

A Technical Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted aromatic ketone of significant interest to the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted aromatic ketone of significant interest to the chemical and pharmaceutical industries. The document details the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and its applications as a versatile chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information and practical insights into this valuable heterocyclic building block.

Nomenclature and Identification

The precise identification of a chemical entity is foundational to all scientific research. The compound of interest is systematically named according to IUPAC conventions, though it is also known by several synonyms in commercial and academic literature.

IUPAC Name: 1-(3,5-dimethylthiophen-2-yl)ethanone[1]

Common Synonyms:

  • 2-Acetyl-3,5-dimethylthiophene[1]

  • 1-(3,5-Dimethyl-2-thienyl)ethanone[1]

  • Ethanone, 1-(3,5-dimethyl-2-thienyl)-[1]

  • 3,5-Dimethyl-2-acetylthiophene

A comprehensive list of identifiers is provided in Table 1 for unambiguous cross-referencing across various chemical databases and regulatory frameworks.

Table 1: Compound Identifiers

Identifier Value Source
CAS Number 50382-14-4 PubChem[1]
EC Number 256-570-8 PubChem[1]
PubChem CID 2775365 PubChem[1]
Molecular Formula C₈H₁₀OS PubChem[1]

| InChIKey | FMKRVVWJCNTZMK-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is critical for its handling, reaction design, and purification. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 154.23 g/mol PubChem[1]
Appearance Liquid (at standard conditions) Sigma-Aldrich
Density 1.086 g/mL at 25 °C (lit.) Sigma-Aldrich
Boiling Point 105-108 °C at 15 mmHg (lit.) Sigma-Aldrich
Refractive Index n20/D 1.544 (lit.) Sigma-Aldrich

| XLogP3 | 2.4 | PubChem[1] |

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected NMR and IR signatures are consistent with the compound's structure, featuring characteristic signals for the thienyl ring protons, the two methyl groups, and the acetyl carbonyl group.

Representative Synthesis Protocol: Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is the Friedel-Crafts acylation of 2,4-dimethylthiophene. This electrophilic aromatic substitution is a cornerstone of aromatic chemistry.[2]

Causality of Experimental Design: The thiophene ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.[3] In 2,4-dimethylthiophene, the C5 position is sterically unhindered and activated by the adjacent methyl group, while the C2 position is blocked. This directs the incoming acylium ion electrophile to the C5 position, which, after re-aromatization, yields the desired 2-acetyl product (which is named based on the position of the acetyl group relative to the sulfur atom). Acetic anhydride is a common, cost-effective acylating agent, and a Lewis acid like aluminum chloride (AlCl₃) or a solid acid catalyst like Hβ zeolite is required to generate the highly reactive acylium ion intermediate.[4]

Experimental Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Acylium Ion Formation & Reaction cluster_2 Step 3: Quench & Workup cluster_3 Step 4: Purification & Analysis Reactants 2,4-Dimethylthiophene Acetic Anhydride Solvent (e.g., Dichloromethane) Catalyst Lewis Acid (e.g., AlCl3) Mixing Combine reactants and catalyst under inert atmosphere at 0°C Catalyst->Mixing Reaction Stir at room temperature (e.g., 2-4 hours) Mixing->Reaction Quench Slowly pour onto ice/water Reaction->Quench Extraction Extract with organic solvent Wash with NaHCO3 (aq) and brine Quench->Extraction Drying Dry over Na2SO4, filter Extraction->Drying Purification Vacuum Distillation Drying->Purification Analysis NMR, GC-MS, IR Purification->Analysis Final_Product Final_Product Analysis->Final_Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a cooled (0 °C) and stirred solution of 2,4-dimethylthiophene (1.0 eq.) in an anhydrous solvent such as dichloromethane, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Add acetic anhydride (1.1 eq.) dropwise to the suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a clear liquid.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Applications in Research and Drug Development

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block for the synthesis of more complex molecules with potential biological activity.

4.1 Intermediate for Heterocyclic Scaffolds: The primary application of this compound is as a precursor in organic synthesis. The ketone functional group is a versatile handle for a wide range of chemical transformations. It is used in the synthesis of:

  • Heterocyclic Ketimines: Formed through reactions with primary amines.

  • Thiosemicarbazones and Semicarbazones: Synthesized by reacting the ketone with thiosemicarbazide and semicarbazide hydrochloride, respectively. These scaffolds are frequently explored for their potential antimicrobial and anticancer activities.

4.2 The Significance of the Thiophene Moiety in Medicinal Chemistry: The thiophene ring is considered a "privileged pharmacophore" in drug discovery.[5][6] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, but with different metabolic properties and opportunities for hydrogen bonding via the sulfur atom.[1][7] Thiophene derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects.[5][8] The use of building blocks like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one allows medicinal chemists to systematically explore the chemical space around this valuable core.

Logical Relationship Diagram:

G A 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (Building Block) B Condensation Reactions (e.g., with Amines, Hydrazides) A->B undergoes C Complex Heterocyclic Scaffolds (e.g., Ketimines, Thiosemicarbazones) B->C to form D Biological Screening (e.g., Antimicrobial, Anticancer Assays) C->D are subjected to E Lead Compound Identification & Optimization D->E leads to

Caption: Role as a building block in drug discovery workflow.

Safety and Handling

As a laboratory chemical, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one must be handled with appropriate precautions.

  • GHS Hazard Statements:

    • H225: Highly flammable liquid and vapor.

    • H302: Harmful if swallowed.

    • H412: Harmful to aquatic life with long lasting effects.[5]

  • Precautionary Measures:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5]

    • P280: Wear protective gloves, eye protection, and face protection.[5]

    • P264: Wash skin thoroughly after handling.[5]

    • P273: Avoid release to the environment.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed and cool.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | C8H10OS - PubChem. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Therapeutic importance of synthetic thiophene. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Royal Society of Chemistry. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]

  • Acylation of thiophene - Google Patents.
  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

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Foundational

An In-depth Technical Guide to 1-(2,5-dimethylthiophen-3-yl)ethanone

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,5-dimethylthiophen-3-yl)ethanone, commonly known in the literature as 3-acetyl-2,5-dimethylthiophene, is a substi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-dimethylthiophen-3-yl)ethanone, commonly known in the literature as 3-acetyl-2,5-dimethylthiophene, is a substituted thiophene derivative with the chemical formula C₈H₁₀OS.[1][2] This compound is a colorless to pale yellow liquid at room temperature and is recognized for its characteristic burnt, roasted, and nutty odor.[3] While it has found considerable use in the flavor and fragrance industry, its structural motif, a substituted thiophene, is a recurring and valuable scaffold in medicinal chemistry.[3][4] Thiophene-containing compounds exhibit a wide range of biological activities, and thus, 1-(2,5-dimethylthiophen-3-yl)ethanone serves as a critical starting material and building block for the synthesis of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the physical constants, synthesis, and applications of 1-(2,5-dimethylthiophen-3-yl)ethanone, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and synthesis. The key physical constants for 1-(2,5-dimethylthiophen-3-yl)ethanone are summarized in the table below. The compound is a liquid at standard temperature and pressure, hence a melting point is not typically reported.

PropertyValueSource(s)
Molecular Formula C₈H₁₀OS[1]
Molecular Weight 154.23 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 223-225 °C at 760 mmHg 105-108 °C at 15 mmHg[1][3]
Density 1.086 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.544[3]
Solubility Soluble in alcohol; Insoluble in water[3]
CAS Number 2530-10-1[1]

Synthesis of 1-(2,5-dimethylthiophen-3-yl)ethanone

The primary method for the synthesis of 1-(2,5-dimethylthiophen-3-yl)ethanone is the Friedel-Crafts acylation of 2,5-dimethylthiophene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring. The methyl groups at the 2 and 5 positions direct the substitution to the 3 and 4 positions.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation of thiophenes.

Materials:

  • 2,5-Dimethylthiophene

  • Acetic anhydride

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or a solid acid catalyst like Hβ zeolite)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (for workup with AlCl₃)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the Lewis acid catalyst in the anhydrous solvent.

  • Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetic anhydride to the stirred suspension.

  • Addition of Substrate: To this mixture, add 2,5-dimethylthiophene dropwise from the dropping funnel, maintaining the low temperature. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC). Gentle heating may be required depending on the catalyst's activity.

  • Workup (for AlCl₃ catalyst): Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.

  • Extraction and Neutralization: Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield pure 1-(2,5-dimethylthiophen-3-yl)ethanone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Thiophenes and the Lewis acid catalyst are sensitive to moisture, which can deactivate the catalyst and lead to side reactions.

  • Low-Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction. Maintaining a low temperature during the initial addition helps to control the reaction rate and prevent unwanted side products.

  • Lewis Acid Catalyst: The Lewis acid activates the acetic anhydride, making it a more potent electrophile for the substitution reaction on the electron-rich thiophene ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product r1 2,5-Dimethylthiophene p2 Slowly Add 2,5-Dimethylthiophene at Low Temperature r1->p2 r2 Acetic Anhydride p1 Mix Lewis Acid and Acetic Anhydride in Anhydrous Solvent r2->p1 r3 Lewis Acid (e.g., AlCl₃) r3->p1 p1->p2 p3 Stir at Room Temperature or Gentle Heat p2->p3 w1 Quench with Acid/Ice p3->w1 w2 Extract & Neutralize w1->w2 w3 Dry & Concentrate w2->w3 w4 Vacuum Distillation w3->w4 product 1-(2,5-dimethylthiophen-3-yl)ethanone w4->product

Caption: Friedel-Crafts acylation workflow for the synthesis of 1-(2,5-dimethylthiophen-3-yl)ethanone.

Applications in Research and Drug Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for the benzene ring, offering improved pharmacokinetic properties in some cases. 1-(2,5-dimethylthiophen-3-yl)ethanone serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Bioactive Molecules
  • Thiosemicarbazones and Semicarbazones: The acetyl group of 1-(2,5-dimethylthiophen-3-yl)ethanone can readily undergo condensation reactions with thiosemicarbazide and semicarbazide to form the corresponding thiosemicarbazone and semicarbazone derivatives.[2] These classes of compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, often through the chelation of metal ions essential for enzymatic functions.[2]

  • Chalcone Derivatives: Although not directly synthesized from 1-(2,5-dimethylthiophen-3-yl)ethanone, the related compound 2,5-dichloro-3-acetylthiophene is used to produce chalcones with significant cytotoxic activity against cancer cell lines. This highlights the potential of acetylthiophene scaffolds in the development of novel anticancer agents.

  • Serotonin Antagonists: A derivative, 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, has been investigated as a serotonin antagonist and has potential applications in the treatment of conditions like Alzheimer's disease.[4]

  • Anti-inflammatory Agents: The compound 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been identified as an anti-inflammatory agent.[4]

The presence of the reactive acetyl group and the modifiable thiophene ring makes 1-(2,5-dimethylthiophen-3-yl)ethanone a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Applications cluster_derivatives Derivative Synthesis cluster_applications Potential Therapeutic Applications start 1-(2,5-dimethylthiophen-3-yl)ethanone d1 Thiosemicarbazones & Semicarbazones start->d1 d2 Other Heterocyclic Compounds start->d2 d3 Analogues for SAR Studies start->d3 a1 Antibacterial Agents d1->a1 a2 Anticancer Agents d2->a2 a3 Anti-inflammatory Agents d2->a3 a4 CNS-active Agents (e.g., Serotonin Antagonists) d2->a4 d3->a2 d3->a3 d3->a4

Caption: Applications of 1-(2,5-dimethylthiophen-3-yl)ethanone in the synthesis of bioactive derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(2,5-dimethylthiophen-3-yl)ethanone. It is advisable to consult the latest Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2,5-dimethylthiophen-3-yl)ethanone is a valuable chemical entity with established applications in the flavor industry and significant potential in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives underscore the importance of the substituted thiophene scaffold in medicinal chemistry. This guide provides a foundational understanding of its physical properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in their pursuit of novel therapeutic agents.

References

  • PubChem. 3-Acetyl-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-acetyl-2,5-dimethyl thiophene. [Link]

  • Therapeutic importance of synthetic thiophene. PubMed Central (PMC). [Link]

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Exploratory

An In-depth Technical Guide to the Spectral Data of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectral data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS No: 50382-14-4).[1] As a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS No: 50382-14-4).[1] As a key building block in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control. This document, authored from the perspective of a Senior Application Scientist, offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is an acetylated dimethylthiophene with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol .[1] The strategic placement of the acetyl and methyl groups on the thiophene ring dictates a unique electronic environment, which is reflected in its spectral data. A multi-technique approach, leveraging ¹H NMR, ¹³C NMR, IR, and MS, is essential for its complete structural elucidation.

Figure 1: Chemical structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment and connectivity of atoms.[2] The predicted ¹H and ¹³C NMR data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in deuterated chloroform (CDCl₃) are presented below. These predictions are based on established substituent effects on the thiophene ring and comparison with spectral data of isomers and related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the three methyl groups and the lone aromatic proton on the thiophene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.75s1HH-4
~2.50s3H-C(O)CH₃ (acetyl)
~2.45s3H5-CH₃
~2.30s3H3-CH₃

Causality Behind Assignments:

  • Aromatic Proton (H-4): The singlet at approximately 6.75 ppm is assigned to the proton at the C-4 position of the thiophene ring. Its chemical shift is influenced by the electron-donating methyl group at C-5 and the electron-withdrawing acetyl group at C-2.

  • Acetyl Methyl Protons: The singlet around 2.50 ppm is characteristic of the methyl protons of an acetyl group attached to an aromatic ring.

  • Ring Methyl Protons: The singlets at ~2.45 ppm and ~2.30 ppm are assigned to the methyl groups at the C-5 and C-3 positions, respectively. The slight difference in their chemical shifts arises from their proximity to the acetyl group. The C-3 methyl group is expected to be slightly more shielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to exhibit eight signals, corresponding to all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CDCl₃, 125 MHz)

Chemical Shift (δ) ppmAssignment
~190.0C=O (Ketone)
~145.0C-2
~142.0C-5
~138.0C-3
~130.0C-4
~30.0-C(O)CH₃ (acetyl)
~15.55-CH₃
~15.03-CH₃

Expert Insights on ¹³C Assignments:

  • Carbonyl Carbon: The signal at the lowest field (~190.0 ppm) is unequivocally assigned to the carbonyl carbon of the ketone.

  • Aromatic Carbons: The four signals in the aromatic region (~130.0-145.0 ppm) correspond to the carbon atoms of the thiophene ring. The carbon atom bearing the acetyl group (C-2) is expected to be the most deshielded.

  • Methyl Carbons: The high-field signals are assigned to the methyl carbons. The acetyl methyl carbon will appear at a lower field (~30.0 ppm) compared to the ring methyl carbons (~15.0-15.5 ppm).

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

  • Sample Preparation: Dissolve 5-10 mg of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to span from 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), followed by phase and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg in 0.6 mL CDCl3 with TMS 1H_NMR ¹H NMR Acquisition (16-32 scans) Dissolve Sample->1H_NMR 13C_NMR ¹³C NMR Acquisition (≥1024 scans) Dissolve Sample->13C_NMR FT Fourier Transform 1H_NMR->FT 13C_NMR->FT Correction Phase & Baseline Correction FT->Correction Referencing Reference to TMS (0.00 ppm) Correction->Referencing

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is expected to be dominated by the strong absorption of the carbonyl group. The data presented here is based on the known spectrum of its isomer, 3-acetyl-2,5-dimethylthiophene, and general trends for substituted thiophenes.[3]

Table 3: Predicted IR Spectroscopic Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic)
~2920, ~2850MediumC-H stretch (aliphatic, CH₃)
~1665StrongC=O stretch (conjugated ketone)
~1540, ~1450MediumC=C stretch (thiophene ring)
~1360MediumC-H bend (aliphatic, CH₃)
~850StrongC-H out-of-plane bend (aromatic)

Rationale for IR Band Assignments:

  • C=O Stretch: The most prominent peak will be the strong absorption around 1665 cm⁻¹, characteristic of a conjugated aryl ketone. Conjugation with the thiophene ring lowers the stretching frequency from that of a simple aliphatic ketone.

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

  • Ring Vibrations: The absorptions in the 1450-1540 cm⁻¹ region are due to the stretching vibrations of the thiophene ring.

  • Out-of-Plane Bending: The strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending of the lone proton on the thiophene ring, which is characteristic of this substitution pattern.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The predicted mass spectrum of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is based on the known fragmentation of its isomer, 3-acetyl-2,5-dimethylthiophene, and general principles of mass spectral fragmentation of aromatic ketones.[4]

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 154. This peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • Base Peak: m/z = 139. This is expected to be the most intense peak in the spectrum, arising from the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), a very favorable fragmentation for ketones.

  • Other Significant Fragments:

    • m/z = 111: Loss of the entire acetyl group (•COCH₃) from the molecular ion.

    • m/z = 43: The acetyl cation ([CH₃CO]⁺).

MS_Fragmentation M+ [C₈H₁₀OS]⁺˙ m/z = 154 Fragment1 [C₇H₇OS]⁺ m/z = 139 M+->Fragment1 - •CH₃ Fragment2 [C₆H₇S]⁺ m/z = 111 M+->Fragment2 - •COCH₃ Fragment3 [C₂H₃O]⁺ m/z = 43 M+->Fragment3 α-cleavage

Figure 3: Predicted major fragmentation pathway for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, overview of the key spectroscopic data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers in the fields of chemistry and drug development. The logical interpretation of the predicted spectra, grounded in fundamental principles and comparisons with known isomers, serves as a reliable reference for the structural characterization and quality control of this important synthetic intermediate.

References

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 3-Acetyl-2,5-dimethylthiophene. Retrieved from [Link]

  • NIST. (n.d.). 2-Acetyl-5-bromothiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

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Foundational

1-(3,5-Dimethyl-2-thienyl)ethan-1-one molecular weight and formula

An In-Depth Technical Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: Synthesis, Characterization, and Applications Authored by: A Senior Application Scientist Introduction 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted thiophene derivative, is a significant chemical intermediate in the fields of organic synthesis and medicinal chemistry. Thiophene-containing compounds are a class of heterocyclic molecules that are integral to numerous pharmaceuticals and functional materials due to their unique electronic properties and ability to mimic phenyl groups. This guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential applications of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is an aromatic ketone with a thiophene core. The presence of the acetyl group and two methyl substituents on the thiophene ring influences its reactivity and physical properties.

PropertyValueSource
Molecular Formula C8H10OS[1]
Molecular Weight 154.23 g/mol [1]
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone[1]
CAS Number 50382-14-4[1]
Synonyms 2-acetyl-3,5-dimethylthiophene, Ethanone, 1-(3,5-dimethyl-2-thienyl)-[1]
Canonical SMILES CC1=CC(=C(S1)C(=O)C)C[1]
InChI Key FMKRVVWJCNTZMK-UHFFFAOYSA-N[1]

Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

The most common and efficient method for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is through the Friedel-Crafts acylation of 2,4-dimethylthiophene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aryl ketones.[2]

The Friedel-Crafts Acylation Mechanism

The reaction proceeds via the formation of an acylium ion from an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2] The highly electrophilic acylium ion is then attacked by the electron-rich thiophene ring. The methyl groups on the thiophene ring are electron-donating, which activates the ring towards electrophilic substitution. The acylation occurs preferentially at the C2 position due to the directing effects of the sulfur atom and the methyl groups.

Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiophene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of thiophenes.[3][4]

Materials:

  • 2,4-Dimethylthiophene

  • Acetic anhydride or Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., zinc chloride)[5]

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.

  • In a separate flask, prepare a solution of 2,4-dimethylthiophene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the 2,4-dimethylthiophene solution dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Synthesis Workflow Diagram

Synthesis_Workflow Reagents 2,4-Dimethylthiophene Acetic Anhydride AlCl₃ Reaction Friedel-Crafts Acylation in DCM, 0°C to RT Reagents->Reaction Quench Quench with ice and dilute HCl Reaction->Quench Extraction Workup: Extraction with DCM Washing with NaHCO₃ Quench->Extraction Purification Purification: Column Chromatography or Vacuum Distillation Extraction->Purification Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Purification->Product

Caption: Workflow for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Spectroscopic Characterization

The structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one can be confirmed using various spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.[6][7]

Technique Expected Features
¹H NMR - A singlet for the aromatic proton on the thiophene ring (δ ≈ 6.8-7.0 ppm).- A singlet for the acetyl methyl protons (δ ≈ 2.4-2.5 ppm).- Two singlets for the two methyl groups on the thiophene ring (δ ≈ 2.2-2.5 ppm).
¹³C NMR - A signal for the carbonyl carbon (δ ≈ 190-200 ppm).- Signals for the quaternary and protonated carbons of the thiophene ring (δ ≈ 125-150 ppm).- Signals for the three methyl carbons (δ ≈ 15-30 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone (ν ≈ 1660-1680 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups (ν ≈ 2900-3100 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 154.

Applications in Research and Drug Development

Substituted thiophenes are valuable scaffolds in medicinal chemistry. The title compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Intermediate for Biologically Active Molecules

The ketone functionality of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one allows for a wide range of chemical transformations. It can be a precursor for the synthesis of:

  • Oximes and their derivatives , which are known to exhibit a wide range of biological activities including anticancer, anticonvulsant, and antimicrobial effects.[8]

  • Heterocyclic compounds through condensation reactions. For example, reaction with hydrazines can lead to the formation of pyrazole derivatives, a class of compounds with diverse pharmacological properties.

  • Chalcones and flavonoids , by reaction with aromatic aldehydes, which are investigated for their antioxidant and anti-inflammatory properties.

Derivatives of similar heterocyclic ketones are being explored as tyrosine kinase inhibitors for cancer therapy.[9] The structural motif of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one can be incorporated into novel kinase inhibitors.

Role in Materials Science

Thiophene-based molecules are of great interest in materials science for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPVs). The acetylthiophene moiety can be a building block for the synthesis of photochromic diarylethenes and other functional materials.[3]

Safety and Handling

As with any chemical reagent, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a valuable and versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation for researchers and scientists working with this compound.

References

  • MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 1-(2,5-Dimethyl-3-thienyl)ethanone | CAS#:2530-10-1. Retrieved from [Link]

  • PubChem. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | C8H10OS. Retrieved from [Link]

  • ACS Publications. The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. WO2015144832A1 - Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ....
  • Google Patents. US2492629A - Acylation of thiophene.
  • Der Pharma Chemica. Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Retrieved from [Link]

  • Supporting Information. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Retrieved from [Link]

  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]

  • Ottokemi. 1-(3,5-Dimethylfuran-2-yl)ethanone, 95%. Retrieved from [Link]

  • PubMed Central. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC. Retrieved from [Link]

  • ResearchGate. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one for Researchers and Drug Development Professionals

Introduction: The Versatile Thiophene Scaffold in Modern Chemistry 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted acetylthiophene, represents a key building block in the expansive field of heterocyclic chemistry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiophene Scaffold in Modern Chemistry

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted acetylthiophene, represents a key building block in the expansive field of heterocyclic chemistry. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its isosteric relationship with the benzene ring and its capacity for diverse biological activities.[1][2] The incorporation of methyl and acetyl groups on the thiophene core of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one offers multiple reactive sites for further chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential drug candidates. This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and potential applications of this compound for professionals in research and drug development.

Chemical Properties and Identifiers

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a well-characterized molecule with established identifiers and computed properties.

PropertyValueSource
CAS Number 50382-14-4[3]
Molecular Formula C₈H₁₀OS[3]
Molecular Weight 154.23 g/mol [3]
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone[3]
SMILES CC1=CC(=C(S1)C(=O)C)C[3]
XLogP3 2.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 1[3]

Commercial Availability

For researchers and process chemists, the accessibility of starting materials is a critical logistical consideration. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is commercially available from various suppliers, typically in technical grades. The following table provides a summary of a representative supplier. It is advisable to contact suppliers directly for the most current information on purity, stock, and pricing.

SupplierGradePurityCatalog Number
TechnicalNot SpecifiedCB71672386

Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: A Practical Approach

The synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is most commonly achieved through the Friedel-Crafts acylation of 2,4-dimethylthiophene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[2] The following protocol is a detailed, self-validating experimental procedure derived from established methodologies for the acylation of thiophenes.[1][4]

Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiophene

Objective: To synthesize 1-(3,5-Dimethyl-2-thienyl)ethan-1-one via the acylation of 2,4-dimethylthiophene with acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • 2,4-Dimethylthiophene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions (round-bottom flask, addition funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise via the addition funnel. The reaction between aluminum chloride and acetyl chloride is exothermic and should be controlled to prevent excessive fuming.[4]

  • Addition of the Thiophene Substrate: Once the addition of acetyl chloride is complete, add a solution of 2,4-dimethylthiophene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2_4_Dimethylthiophene 2,4-Dimethylthiophene Reaction_Vessel Anhydrous DCM, 0°C to RT 2_4_Dimethylthiophene->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel AlCl3 Anhydrous AlCl₃ AlCl3->Reaction_Vessel Quenching Ice/HCl Quench Reaction_Vessel->Quenching Friedel-Crafts Acylation Extraction DCM Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Vacuum Distillation / Chromatography Drying_Concentration->Purification Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Purification->Product

Caption: Synthetic workflow for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Applications in Research and Drug Development

The thiophene nucleus is a cornerstone in the design of a wide array of therapeutic agents, attributed to its bioisosterism with the phenyl ring and its versatile chemical reactivity.[1][2] Substituted thiophenes are integral components of numerous FDA-approved drugs and are actively investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5]

1-(3,5-Dimethyl-2-thienyl)ethan-1-one serves as a valuable intermediate for the synthesis of more elaborate thiophene-containing molecules. The acetyl group can be readily transformed into various other functionalities. For instance, it can undergo aldol condensation to introduce new carbon-carbon bonds, be reduced to an alcohol, or be converted to an oxime, which can then be further modified.[6] The methyl groups on the thiophene ring also influence the electronic properties and steric hindrance of the molecule, which can be fine-tuned in subsequent synthetic steps to optimize biological activity.

While specific, publicly available examples of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a direct precursor to a marketed drug are not readily found, its utility lies in its potential as a starting material for the synthesis of novel thiophene derivatives for screening in drug discovery programs. The general importance of acetyl thiophenes as intermediates is well-established in the synthesis of bioactive compounds.[7]

DrugDiscoveryPathway cluster_derivatization Chemical Derivatization Starting_Material 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Condensation Aldol Condensation Starting_Material->Condensation Reduction Reduction of Ketone Starting_Material->Reduction Oxime_Formation Oxime Formation Starting_Material->Oxime_Formation Halogenation Ring Halogenation Starting_Material->Halogenation Library_Synthesis Library of Novel Thiophene Derivatives Condensation->Library_Synthesis Reduction->Library_Synthesis Oxime_Formation->Library_Synthesis Halogenation->Library_Synthesis Biological_Screening High-Throughput Biological Screening Library_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Sources

Foundational

Safety and handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one This guide provides a detailed examination of the safety protocols and handling procedures for 1-(3,5-Dimethyl-2-thienyl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

This guide provides a detailed examination of the safety protocols and handling procedures for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS No. 50382-14-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established laboratory best practices to ensure a comprehensive understanding of the compound's potential hazards and the necessary precautions for its use.

Preamble: Addressing the Data Deficit

A thorough review of publicly available safety literature reveals a significant lack of specific, experimentally derived toxicological and hazard data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Unlike more common reagents, it does not have a well-documented profile. Therefore, this guide is built upon a principle of prudent risk mitigation, drawing inferences from structurally similar compounds and isomers. The recommendations herein should be considered a conservative baseline for ensuring laboratory safety. All users must supplement this information with their own institutional safety assessments and protocols.

Chemical and Physical Identity

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted thiophene derivative. Understanding its basic properties is foundational to safe handling. While experimental data for the target compound is scarce, data from its isomer, 1-(2,5-Dimethyl-3-thienyl)ethanone, provides valuable context.[1]

Property1-(3,5-Dimethyl-2-thienyl)ethan-1-one1-(2,5-Dimethyl-3-thienyl)ethanone (Isomer)Source
CAS Number 50382-14-42530-10-1[1][2]
Molecular Formula C₈H₁₀OSC₈H₁₀OS[1][2]
Molecular Weight 154.23 g/mol 154.23 g/mol [1][2]
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone1-(2,5-dimethylthiophen-3-yl)ethanone[1][2]
Boiling Point No Data Available223.1 °C at 760 mmHg[1]
Flash Point No Data Available98.9 °C[1]
Density No Data Available1.1 g/cm³[1]
XLogP3 (Computed) 2.42.36[1][2]

The computed XLogP3 value suggests a moderate lipophilicity, indicating potential for absorption through the skin. The isomer's relatively high boiling and flash points suggest it is not highly flammable at room temperature.

Hazard Assessment and GHS Classification (Inferred)

Direct GHS classification for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is not established. However, based on data from structurally related thienyl ethanone derivatives, a precautionary classification is warranted.[3][4] For instance, 1-(Thiophen-3-yl)ethanone is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, while also causing skin and eye irritation.[3]

Therefore, it is prudent to handle 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as if it possesses the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential to be harmful if ingested, absorbed through the skin, or inhaled.

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Assumed to be a serious eye irritant.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This inferred hazard profile necessitates stringent adherence to the handling and personal protective equipment protocols outlined below.

Core Directive: The Risk Assessment Workflow

Safe handling is not merely a list of rules but a dynamic process of risk assessment. Before any experimental work begins, a thorough risk assessment must be conducted. This workflow should be documented and approved by the relevant institutional safety officer.

Figure 1: Pre-Experiment Risk Assessment Workflow cluster_prep Preparation Phase cluster_control Control Measures cluster_approval Approval & Documentation A Identify Compound: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one B Review Inferred Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritant - Respiratory Irritant A->B Consult SDS/Analogue Data C Analyze Experimental Protocol: - Quantity used - Reaction conditions (temp, pressure) - Potential for aerosolization B->C Contextualize Risk D Select Engineering Controls: - Fume Hood Required C->D Mitigate Inhalation Risk E Determine PPE: - Nitrile Gloves (Double-gloved) - Safety Goggles (Chemical Splash) - Flame-Resistant Lab Coat D->E Mitigate Contact Risk F Establish Emergency Plan: - Location of eyewash, shower - Spill kit contents - SDS readily available E->F Prepare for Failure G Document Assessment F->G Record for Compliance H Obtain Supervisor/EHS Approval G->H Ensure Oversight

Caption: Pre-Experiment Risk Assessment Workflow

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through all potential routes. A multi-layered approach combining engineering controls and PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[6] A face shield should be worn in situations with a higher risk of splashing, such as when transferring large quantities or working with reactions under pressure.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Given the compound's moderate lipophilicity, single-use nitrile gloves are a minimum requirement. For extended operations or direct handling, consider double-gloving or using thicker, more robust gloves like butyl rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect street clothing and skin.[7]

  • Respiratory Protection: If engineering controls fail or for specific emergency situations, a full-face respirator with appropriate organic vapor cartridges should be used.[6] Respirator use must be part of a formal institutional program that includes fit-testing and training.[8]

Standard Handling and Storage Protocol

Adherence to a strict protocol minimizes the risk of accidental exposure and maintains the integrity of the compound.

Figure 2: Standard Operating Protocol start Start: Retrieve from Storage prep Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->prep hood Work Inside Chemical Fume Hood prep->hood weigh Weigh Compound in a Tared, Closed Container hood->weigh transfer Transfer to Reaction Vessel Using Spatula or Pipette weigh->transfer reaction Perform Experiment transfer->reaction cleanup Clean Equipment and Work Area reaction->cleanup dispose Dispose of Waste in Designated Hazardous Waste Container cleanup->dispose storage Return Stock Compound to Secure Storage dispose->storage end End: Remove PPE & Wash Hands storage->end

Caption: Standard Operating Protocol

Step-by-Step Handling Methodology:
  • Preparation: Before retrieving the compound, ensure the fume hood is operational and all necessary PPE is correctly donned.

  • Retrieval: Transport the compound from its storage location to the fume hood in a secondary, shatter-proof container.

  • Aliquotting: To avoid contaminating the main stock, weigh out the required amount in a separate, sealed container within the fume hood. Avoid creating dust or aerosols.

  • Reaction Setup: Add the compound to the reaction vessel carefully. If it is a solid, use a powder funnel. If it is a liquid, use a pipette or syringe.

  • Post-Reaction: After the experiment is complete, quench the reaction appropriately before workup.

  • Decontamination and Waste Disposal: All contaminated glassware, disposable equipment, and PPE must be disposed of in a clearly labeled hazardous waste container.[5] Do not allow the material to enter drains or the environment.

Storage Requirements

Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

Preparedness is critical for mitigating the consequences of an accidental exposure or spill.

Caption: Emergency Response Decision Tree

First-Aid Measures
  • In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Seek immediate medical attention.

  • If inhaled: Move the victim to fresh air at once.[10] If the person is not breathing, perform artificial respiration. Seek immediate medical attention.

  • If swallowed: Do not induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear the appropriate level of PPE, including respiratory protection. Ensure adequate ventilation.

  • Containment and Cleaning: Prevent further leakage if it is safe to do so. For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[11] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Conclusion

While 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a valuable compound in research and development, the lack of comprehensive safety data necessitates a cautious and proactive approach to its handling. By treating it with the same respect as compounds with known hazards—employing robust engineering controls, wearing appropriate PPE, and adhering to strict handling protocols—researchers can work with this chemical safely and effectively. Always prioritize a thorough, documented risk assessment before beginning any new procedure.

References

  • PubChem. 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 1-(2,5-Dimethyl-3-thienyl)ethanone. Available from: [Link]

  • PubMed. Fragrance material review on 1-(3,3-dimethylcyclohexyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Unspecified. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS. Available from: [Link]

  • Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. Available from: [Link]

  • Montana Tech. Chemical Hygiene Plan. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1- methylethyl)-1H-inden-5-yl]-: Human health tier II assessment. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Regioselective Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one via Friedel-Crafts Acylation

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a valuable heterocyclic ketone intermediate, from 2,4-dimethylthiophene. We delve into the mechanistic un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a valuable heterocyclic ketone intermediate, from 2,4-dimethylthiophene. We delve into the mechanistic underpinnings of the Friedel-Crafts acylation reaction, detailing the principles of regioselectivity on a substituted thiophene ring. A robust, step-by-step protocol is presented, complete with safety precautions, reaction workup, purification techniques, and methods for analytical validation. This guide is intended for researchers in synthetic organic chemistry and drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction and Scientific Context

Thiophene-containing compounds are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties. The target molecule, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (also known as 2-acetyl-3,5-dimethylthiophene), serves as a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients.

The most direct and classical approach to installing an acyl group onto an aromatic or heteroaromatic ring is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a powerful tool for C-C bond formation.[1] This application note focuses on the regioselective acylation of 2,4-dimethylthiophene, leveraging the inherent electronic properties of the thiophene nucleus to yield the desired 2-acylated product with high selectivity.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of a potent electrophile, the acylium ion, followed by its attack on the electron-rich thiophene ring.

Step 1: Generation of the Acylium Ion A strong Lewis acid, such as aluminum trichloride (AlCl₃), coordinates to the acylating agent (e.g., acetyl chloride or acetic anhydride). This complexation polarizes the carbon-halogen or carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized acylium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-system of the thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.[2]

Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom that was attacked by the electrophile. This step restores the aromaticity of the thiophene ring and yields the final ketone product.[3] The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the newly formed ketone, which is a moderate Lewis base. Consequently, a stoichiometric amount of the Lewis acid is required for the reaction to proceed to completion.[3]

Regioselectivity on 2,4-Dimethylthiophene: The regiochemical outcome of the acylation is governed by the electronic and steric effects of the substituents on the thiophene ring.

  • Electronic Effects: The sulfur atom in thiophene directs electrophilic attack preferentially to the α-positions (C2 and C5) because the resulting sigma complex is better stabilized by resonance, with three possible resonance structures compared to only two for attack at the β-positions (C3 and C4).[2][4] The two methyl groups at the C2 and C4 positions are electron-donating, further activating the ring towards electrophilic substitution.

  • Directing Influence: In 2,4-dimethylthiophene, the C5 position is sterically hindered by the adjacent methyl group at C4. The most electronically activated and sterically accessible position is C2. Therefore, the acylation reaction is highly regioselective, yielding 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as the major product.

Friedel_Crafts_Acylation_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation AcylatingAgent Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺[AlCl₄]⁻ AcylatingAgent->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Thiophene 2,4-Dimethylthiophene SigmaComplex Resonance-Stabilized Sigma Complex Thiophene->SigmaComplex + Acylium Ion Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one SigmaComplex->Product - H⁺ (restores aromaticity)

Caption: Figure 1: Friedel-Crafts Acylation Mechanism

Experimental Protocol

This protocol details the synthesis on a laboratory scale. Appropriate scaling requires re-optimization of reaction parameters.

Materials and Reagents
ReagentCAS No.MW ( g/mol )PurityNotes
2,4-Dimethylthiophene636-53-3112.20≥98%
Acetyl Chloride75-36-578.50≥99%Handle in fume hood.
Aluminum Chloride (Anhydrous)7446-70-0133.34≥99%Highly hygroscopic. Handle under inert atmosphere.
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Use dry solvent.
Hydrochloric Acid (HCl)7647-01-036.462 M AqueousFor workup.
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated AqueousFor neutralization.
Brine (Saturated NaCl)7647-14-558.44Saturated AqueousFor washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Dropping funnel (100 mL).

  • Ice-water bath.

  • Heating mantle.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Vacuum distillation apparatus or column chromatography setup.

Safety Precautions
  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile or neoprene) are mandatory.

  • Handling: All operations must be performed in a certified chemical fume hood. Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive, lachrymatory, and flammable. Dichloromethane is a volatile suspected carcinogen.

  • Quenching: The reaction quench is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Step-by-Step Synthesis Procedure

Synthesis_Workflow Figure 2: Experimental Workflow Start 1. Reagent Setup (2,4-Dimethylthiophene in DCM) Cooling 2. Cool to 0 °C Start->Cooling Add_AlCl3 3. Add Anhydrous AlCl₃ Cooling->Add_AlCl3 Add_AcCl 4. Add Acetyl Chloride (dropwise) Add_AlCl3->Add_AcCl React 5. Reaction at RT Add_AcCl->React Quench 6. Quench with Ice/HCl React->Quench Extract 7. Extraction with DCM Quench->Extract Wash 8. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 9. Dry (MgSO₄) & Filter Wash->Dry Evaporate 10. Concentrate in vacuo Dry->Evaporate Purify 11. Purify (Vacuum Distillation or Chromatography) Evaporate->Purify Product Final Product: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Purify->Product

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4-dimethylthiophene (5.61 g, 50 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Lewis Acid Addition: While stirring, carefully add anhydrous aluminum chloride (7.33 g, 55 mmol, 1.1 eq) to the cooled solution in portions. The addition may be slightly exothermic.

  • Acylating Agent Addition: Once the aluminum chloride has been added, add acetyl chloride (4.32 g, 3.9 mL, 55 mmol, 1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated HCl (10 mL). This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine all organic layers and wash sequentially with 2 M HCl (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a clear oil or low-melting solid.[5]

Results and Validation

Expected Yield: 70-85% Appearance: Colorless to pale yellow oil or solid. Boiling Point: Approx. 110-115 °C at 10 mmHg.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals corresponding to the two methyl groups on the thiophene ring (singlets, ~2.3-2.8 ppm), the acetyl methyl group (singlet, ~2.5 ppm), and the remaining aromatic proton (singlet, ~6.7-7.0 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~190-195 ppm), aromatic carbons, and methyl carbons.

  • IR Spectroscopy (neat): A strong absorption band characteristic of the carbonyl (C=O) stretch should be observed around 1660-1680 cm⁻¹.

  • GC-MS: Provides information on purity and confirms the molecular weight (m/z = 154.23 for C₈H₁₀OS).

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time or gently heat (e.g., to 40 °C). Confirm starting material consumption by TLC/GC.
Moisture in reagents/glassware.Use freshly opened or properly stored anhydrous AlCl₃. Ensure all glassware is oven-dried. Use anhydrous solvent.
Dark-colored Product Side reactions or decomposition.Maintain low temperature during addition steps. Ensure the workup is performed promptly after reaction completion.
Impurities from starting material.Purify starting materials if necessary.
Multiple Products Isomer formation (unlikely but possible).Confirm regioselectivity with NMR (NOE experiment if necessary). Optimize reaction temperature; lower temperatures often favor higher selectivity.

Conclusion

The Friedel-Crafts acylation of 2,4-dimethylthiophene is an efficient and highly regioselective method for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Careful control of reaction conditions, particularly temperature and exclusion of moisture, is critical for achieving high yields and purity. The protocol described herein is a reliable procedure for obtaining this valuable synthetic intermediate, and the principles discussed can be applied to related heterocyclic systems.

References

  • Benchchem. Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. (2017).
  • Wikipedia. Friedel–Crafts reaction.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • Benchchem. Technical Support Center: Purification of 2-Acetylthiophene.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.

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Application

Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of 2,4-Dimethylthiophene

Introduction: The Significance of Thiophene Acylation The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in synthetic organic chemistry for creating carbon-carbon bonds and synthesizing aromatic ketones, which are valuable intermediates. Thiophene and its derivatives are a critical class of heterocyclic compounds, frequently found as core scaffolds in pharmaceuticals, agrochemicals, and materials science.[3] The acylation of substituted thiophenes, such as 2,4-dimethylthiophene, provides a direct route to functionalized molecules that serve as building blocks for more complex chemical entities.

This document provides a detailed, field-proven protocol for the Friedel-Crafts acylation of 2,4-dimethylthiophene using acetic anhydride as the acylating agent and tin(IV) chloride (SnCl₄) as the Lewis acid catalyst. We will delve into the mechanistic underpinnings, explain the rationale behind each procedural step, and outline the necessary safety precautions for a successful and safe synthesis.

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[4] The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst (SnCl₄) coordinates to one of the carbonyl oxygens of the acetic anhydride. This polarization facilitates the formation of a highly reactive acylium ion (CH₃CO⁺), which is stabilized by resonance.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the 2,4-dimethylthiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Rearomatization: A weak base (such as the [AcOSnCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new acetyl group, collapsing the sigma complex and restoring the aromaticity of the thiophene ring to yield the final ketone product.

Regioselectivity: In electrophilic substitution of thiophene, the attack preferentially occurs at the C2 or C5 positions (α-positions) over the C3 or C4 positions (β-positions). This preference is due to the superior resonance stabilization of the intermediate sigma complex formed during α-attack, which can be described by three resonance structures, compared to only two for β-attack.[6][7]

For 2,4-dimethylthiophene, the existing methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

  • The 2-methyl group activates the C3 and C5 positions.

  • The 4-methyl group activates the C3 and C5 positions.

Both substituents strongly activate the C3 and C5 positions. However, the α-position (C5) is inherently more reactive than the β-position (C3) in thiophenes. Therefore, the acylation is predicted to occur with high regioselectivity at the C5 position , which is the most electronically activated and sterically accessible site.

G Predicted Regioselectivity cluster_intermediates Potential Sites of Attack cluster_product Major Product Thiophene 2,4-Dimethylthiophene C5_Attack Attack at C5 (α-position) (More Activated, Preferred) Thiophene->C5_Attack Major Pathway C3_Attack Attack at C3 (β-position) (Less Favored) Thiophene->C3_Attack Minor Pathway Acylium Acylium Ion (CH₃CO⁺) Product 5-Acetyl-2,4-dimethylthiophene C5_Attack->Product

Caption: Predicted regioselectivity in the acylation of 2,4-dimethylthiophene.

Comprehensive Experimental Protocol

This protocol is designed for the synthesis of 5-acetyl-2,4-dimethylthiophene on a laboratory scale.

Materials and Equipment
Reagents & SolventsEquipment
2,4-Dimethylthiophene250 mL Three-neck round-bottom flask
Acetic AnhydrideReflux condenser with drying tube (CaCl₂)
Tin(IV) chloride (SnCl₄), anhydrous50 mL Dropping funnel
Dichloromethane (DCM), anhydrousMagnetic stirrer and stir bar
Saturated Sodium Bicarbonate (NaHCO₃) solutionIce-water bath
Anhydrous Magnesium Sulfate (MgSO₄)Separatory funnel
Deionized WaterRotary evaporator
IceStandard glassware for work-up
Reagent Stoichiometry
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2,4-Dimethylthiophene112.205.61 g (5.34 mL)50.01.0
Acetic Anhydride102.095.62 g (5.20 mL)55.01.1
Tin(IV) chloride (SnCl₄)260.5114.33 g (6.5 mL)55.01.1
Dichloromethane (DCM)-100 mL--
Step-by-Step Procedure

Caption: Experimental workflow for Friedel-Crafts acylation.

  • Apparatus Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere to prevent moisture from inactivating the Lewis acid.

  • Initial Charging: Charge the flask with 2,4-dimethylthiophene (1.0 eq) and 70 mL of anhydrous dichloromethane (DCM).

  • Cooling and Catalyst Addition: Cool the stirred solution to 0°C using an ice-water bath. Cautiously add the tin(IV) chloride (1.1 eq) dropwise via syringe or cannula. Rationale: This step forms the thiophene-Lewis acid complex and must be done at a low temperature to control the initial exotherm.

  • Acylating Agent Addition: In a separate dry flask, prepare a solution of acetic anhydride (1.1 eq) in 30 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the acetic anhydride solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C. Rationale: Slow addition is crucial to control the highly exothermic acylation reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of water. Stir vigorously until all the ice has melted. Rationale: This hydrolyzes the tin chloride and decomposes the ketone-catalyst complex. This process is highly exothermic and can release HCl gas, so it must be performed slowly in a well-ventilated fume hood.

  • Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.[8]

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[8] Rationale: The bicarbonate wash is critical to remove acidic byproducts, particularly HCl.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5-acetyl-2,4-dimethylthiophene.[9][10]

Safety and Hazard Management

Strict adherence to safety protocols is mandatory for this procedure.

  • Tin(IV) Chloride (SnCl₄): Highly corrosive and reacts violently with water or moisture, releasing toxic and corrosive hydrogen chloride gas.[11][12] It can cause severe skin burns and eye damage.[12] Always handle anhydrous tin(IV) chloride in a well-ventilated chemical fume hood, wearing heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[12][13]

  • Acetic Anhydride: Corrosive and a lachrymator (causes tearing). It can cause severe skin and eye irritation. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

  • Quenching Procedure: The addition of the reaction mixture to ice/water is highly exothermic and releases HCl gas. Perform this step slowly and cautiously in the back of a fume hood.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[12]

  • Spills: Neutralize small spills of SnCl₄ cautiously with sodium bicarbonate or lime before cleaning with an inert absorbent material.[12]

Expected Results and Characterization

The final product, 5-acetyl-2,4-dimethylthiophene, is expected to be a liquid or a low-melting solid. Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect distinct singlets for the two methyl groups on the thiophene ring, a singlet for the remaining aromatic proton, and a singlet for the acetyl methyl group.

  • ¹³C NMR: Will show characteristic peaks for the thiophene ring carbons, the methyl carbons, and the carbonyl carbon of the ketone.

  • IR Spectroscopy: A strong absorption band is expected in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₈H₁₀OS, M.W. = 154.23) should be observed.

References

  • Quan, W., Zhang, Y., Zhao, D., & Yu, J. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • ChemInform. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PubChem. (n.d.). 3-Acetyl-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Caesar, P. D. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843. Washington, DC: U.S.
  • Carl ROTH. (n.d.). Safety Data Sheet: Tin(IV) chloride. [Link]

  • Leal, W. S., et al. (2026). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. [Link]

  • Powerful pawar(Teach India ). (2020, September 24). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction [Video]. YouTube. [Link]

  • The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene. [Link]

  • Gelest, Inc. (2015). TIN(IV) CHLORIDE, anhydrous Safety Data Sheet. [Link]

  • CN111205266A. (2020). Synthetic method of 2-thiopheneacetic acid.
  • Stanetty, P., et al. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Harper College. (n.d.). Material Safety Data Sheet Tin(IV) chloride pentahydrate, 98+%. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0953 - TIN(IV) CHLORIDE (ANHYDROUS). [Link]

  • Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

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Method

1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a building block for photochromic materials

An In-Depth Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: A Versatile Building Block for Advanced Photochromic Materials Authored by: A Senior Application Scientist This document provides a comprehensive technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: A Versatile Building Block for Advanced Photochromic Materials

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the application of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a foundational building block for synthesizing high-performance photochromic materials. We will delve into the rationale behind its selection, detailed synthetic protocols, characterization methodologies, and the underlying principles of the photochromism exhibited by its derivatives.

Introduction: The Promise of Photochromic Materials

Photochromism is a phenomenon characterized by the reversible transformation of a chemical species between two forms, possessing distinct absorption spectra, upon photoirradiation.[1] This light-induced switching at the molecular level allows for the modulation of macroscopic properties, making photochromic materials highly sought after for a range of applications, including high-density optical data storage, molecular switches, ophthalmic lenses, and smart materials.[1][2]

Among the various classes of photochromic compounds, diarylethenes have emerged as frontrunners due to their remarkable thermal stability in both isomeric forms and high resistance to fatigue, allowing for thousands of reversible switching cycles.[3][4] The core of a diarylethene's functionality lies in a reversible 6π-electrocyclization reaction, triggered by ultraviolet (UV) light, and a corresponding cycloreversion reaction, initiated by visible light.

Thiophene-based heterocycles are particularly valuable components in diarylethene structures. Their low aromatic stabilization energy contributes to the thermal irreversibility of the photochromic process, a critical feature for memory applications.[5] The specific building block, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, offers a strategic starting point for constructing robust diarylethene systems. The methyl groups at the 3- and 5-positions of the thiophene ring are not merely decorative; they play a crucial role in locking the molecule in the photoreactive anti-parallel conformation and preventing undesired side reactions, thereby enhancing the performance and stability of the final photochromic material.

Profile of the Building Block: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

This ketone is a key precursor for creating the aryl arms of a diarylethene molecule. Its chemical and physical properties are summarized below.

PropertyValueSource
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone[6]
Synonyms 2-acetyl-3,5-dimethylthiophene[6]
CAS Number 50382-14-4[6]
Molecular Formula C₈H₁₀OS[6]
Molecular Weight 154.23 g/mol [6]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point 223.1 °C at 760 mmHg[7]

Synthesis of a Symmetric Diarylethene: A Model Protocol

The acetyl group of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one makes it an ideal substrate for reductive coupling reactions to form the central ethene bridge of a diarylethene. The McMurry reaction, which uses a low-valent titanium reagent, is a powerful method for this transformation. This protocol details the synthesis of a symmetric diarylethene where two units of the building block are coupled.

Synthetic Pathway: McMurry Reductive Coupling

The overall reaction involves the intramolecular coupling of the ketone to form an alkene, which serves as the photo-switchable ethene bridge.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Diarylethene Product start_node 2x 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reagents_node 1. TiCl4, Zn 2. Pyridine (catalyst) 3. Toluene, Reflux product_node Symmetric Diarylethene (Open Form) reagents_node->product_node McMurry Coupling

Caption: McMurry coupling of the thiophene ketone to form a diarylethene.

Detailed Experimental Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. The success of the reaction is critically dependent on maintaining an inert, anhydrous atmosphere, as the low-valent titanium species is extremely reactive with water and oxygen. The use of freshly activated zinc powder is crucial for the efficient reduction of TiCl₄. Pyridine acts as a catalyst and complexing agent, facilitating the reaction.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Titanium(IV) chloride (TiCl₄)

  • Zinc dust (<10 micron, activated)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Apparatus Setup: Assemble the reflux apparatus and dry it thoroughly under vacuum or with a heat gun. Place the apparatus under a positive pressure of inert gas (Argon or Nitrogen).

  • Preparation of the Titanium Reagent: In the round-bottom flask, add zinc dust (4.0 eq) and anhydrous toluene. Cool the suspension to 0 °C in an ice bath.

  • Slowly add TiCl₄ (2.0 eq) dropwise to the stirred suspension. Rationale: This addition is highly exothermic and releases HCl gas. Slow addition is critical for safety and control. The mixture will turn from a grey suspension to a black slurry, indicating the formation of low-valent titanium species.

  • Activation: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours under the inert atmosphere. This ensures the full activation of the McMurry reagent.

  • Substrate Addition: Cool the black slurry to room temperature. Dissolve 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (1.0 eq) in anhydrous toluene and add it to the reaction flask via a syringe or dropping funnel. Add a catalytic amount of pyridine (0.1 eq).

  • Coupling Reaction: Heat the reaction mixture to reflux and maintain it for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The disappearance of the starting ketone spot indicates reaction completion.

  • Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding a 10% aqueous potassium carbonate solution until the black slurry dissolves and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure diarylethene product.

Photochromic Mechanism and Characterization

The synthesized diarylethene exists in a colorless "open" form. Upon irradiation with UV light, it undergoes a 6π-electrocyclization to form a colored "closed" isomer. This process is reversed by irradiation with visible light.

The Photo-Switching Process

Caption: Reversible photoisomerization of a diarylethene derivative.

Mechanistic Insight: The key to this reaction is the molecule adopting an anti-parallel conformation where the reactive carbon atoms of the thiophene rings are in close proximity (typically < 0.4 nm).[8] The methyl groups at the 3-position of the thiophene rings are essential as they are converted to quaternary centers in the closed form, which prevents thermal cycloreversion and makes the colored state stable at room temperature.[4]

Key Characterization Techniques

The performance of a photochromic material is defined by several key parameters, which are determined using the following protocols.

A. UV-Visible Spectroscopy: This is the primary tool for observing photochromism. The open form typically absorbs in the UV region, while the closed form has a strong absorption band in the visible spectrum.[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structures of both the open-ring and, after irradiation, the closed-ring isomers.[8][9]

C. X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and, crucially, the conformation in the solid state, which governs whether the material will be photoactive in crystalline form.[8]

Protocols for Performance Evaluation

Protocol: UV-Vis Analysis of Photo-Switching

Objective: To determine the absorption maxima (λmax) of the open and closed isomers and the photostationary state (PSS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized diarylethene in a spectroscopic-grade solvent (e.g., hexane or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁵ to 10⁻⁴ M.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This represents the pure open form.

  • Photocyclization: Irradiate the cuvette with a UV lamp (e.g., 313 nm or 365 nm LED). Record the absorption spectrum at regular intervals until no further changes are observed. This final spectrum represents the photostationary state under UV light. The new peak in the visible region corresponds to the λmax of the closed form.

  • Photocycloreversion: Irradiate the same cuvette with a visible light source (e.g., a lamp with a >450 nm cut-off filter). Record spectra until the visible absorption peak disappears, indicating conversion back to the open form.

IsomerTypical λmax (nm)Appearance
Open Form~250-320Colorless
Closed Form~450-600Yellow, Red, or Blue
Note: Actual values are highly dependent on the specific molecular structure and solvent.[4][5]
Protocol: Assessment of Fatigue Resistance

Objective: To evaluate the durability of the material over repeated switching cycles.

Workflow:

G Start Prepare Sample in Spectrophotometer Measure_Initial Measure Absorbance (A₀) at λmax (closed) Start->Measure_Initial Loop_Start Cycle N = 1 Measure_Initial->Loop_Start Irradiate_UV Irradiate with UV Light (to PSS) Loop_Start->Irradiate_UV Measure_Closed Measure Absorbance (A_N_closed) Irradiate_UV->Measure_Closed Irradiate_Vis Irradiate with Visible Light (to bleach) Measure_Closed->Irradiate_Vis Measure_Open Measure Absorbance (A_N_open) Irradiate_Vis->Measure_Open Increment_Loop Increment N (N = N + 1) Measure_Open->Increment_Loop Check_Loop N < Max Cycles? Increment_Loop->Check_Loop Check_Loop->Irradiate_UV Yes End Plot (A_N_closed / A₀) vs. N Calculate Degradation Check_Loop->End No

Caption: Workflow for determining the fatigue resistance of a photochromic material.

Procedure:

  • Using an automated setup or manual cycling, subject the sample solution to alternating UV and visible light irradiation.

  • After each cycle (one UV and one visible irradiation), record the maximum absorbance of the closed form.

  • A material with high fatigue resistance will show minimal decrease in the absorbance of the colored form after hundreds or thousands of cycles.[4] The degradation can be quantified by plotting the normalized absorbance versus the cycle number.

Applications and Future Directions

Diarylethenes synthesized from 1-(3,5-Dimethyl-2-thienyl)ethan-1-one are prime candidates for a variety of advanced applications:

  • Optical Memory: The thermal stability of both isomers allows for their use as bits of information ('0' for the open form, '1' for the closed form) that can be written with UV light and erased with visible light.[4]

  • Molecular Switches: They can be integrated into larger systems to control biological activity, catalytic processes, or electronic properties with light.[10]

  • Smart Inks and Security Markings: Their light-induced color change can be used for anti-counterfeiting applications where a mark becomes visible only under UV light.[1][11]

Future research will focus on creating non-symmetric diarylethenes by coupling 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with other aryl ketones to fine-tune the photochromic properties, such as shifting the absorption wavelength or improving quantum yields.[3] Furthermore, incorporating these units into polymers or covalent organic frameworks can lead to robust solid-state photo-responsive materials.[12][13]

References

  • Title: Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives Source: PubMed Central URL: [Link]

  • Title: Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties Source: PubMed Central URL: [Link]

  • Title: Synthesis strategies for non-symmetric, photochromic diarylethenes Source: Royal Society of Chemistry URL: [Link]

  • Title: Photochromism of diarylethene molecules and crystals Source: PubMed Central URL: [Link]

  • Title: Synthesis of Bis-Thioacid Derivatives of Diarylethene and Their Photochromic Properties Source: ACS Publications URL: [Link]

  • Title: Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State Source: ACS Publications URL: [Link]

  • Title: Preparation, Characterization, Photochromic Properties, and Mechanism of PMoA/ZnO/PVP Composite Film Source: MDPI URL: [Link]

  • Title: 1-(2,5-Dimethyl-3-thienyl)ethanone | CAS#:2530-10-1 Source: Chemsrc URL: [Link]

  • Title: Photoreactions of photochromic 1-(2,5-dimethyl-3-furyl)-1-fluoren-9-ylidene-ethane and related compounds Source: Royal Society of Chemistry URL: [Link]

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  • Title: Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics Source: ResearchGate URL: [Link]

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  • Title: All about photochromic materials Source: OliKrom URL: [Link]

  • Title: Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects Source: MDPI URL: [Link]

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  • Title: Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior Source: Semantic Scholar URL: [Link]

  • Title: Photochromic Materials: Design and Applications Source: Frontiers URL: [Link]

  • Title: Process of production of 1-(5,5-dimethylcyclohex-1-en-1-yl)ethanone and ...
  • Title: Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl) Source: Der Pharma Chemica URL: [Link]

  • Title: Photochromic thiophene oligomers based on bisthienylethene: syntheses, photochromic and two-photon properties Source: Royal Society of Chemistry URL: [Link]

  • Title: Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties Source: PubMed Central URL: [Link]

  • Title: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives Source: MDPI URL: [Link]

  • Title: Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications Source: MDPI URL: [Link]

  • Title: Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior Source: PubMed Central URL: [Link]

  • Title: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | C8H10OS Source: PubChem URL: [Link]

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Application

Application Notes and Protocols: The Strategic Use of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in Medicinal Chemistry

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1] Its remarkable bioisosteric similarity to the benzene ring allows it to mimic phenyl groups in interactions with biological targets, while its unique electronic properties, including increased lipophilicity and metabolic susceptibility of the sulfur atom, offer advantages in modulating pharmacokinetic and pharmacodynamic profiles.[1][2] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4]

Within this versatile chemical family, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, serves as a particularly valuable and versatile starting material. The presence of the acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The dimethyl substitution pattern on the thiophene ring influences the molecule's lipophilicity and can play a crucial role in directing its binding to target proteins. This guide provides an in-depth exploration of the applications of this key intermediate in medicinal chemistry, complete with detailed experimental protocols and insights into the rationale behind its use in the synthesis of bioactive compounds.

Core Application: Synthesis of Thienylchalcones as Antimicrobial and Anti-inflammatory Agents

One of the most direct and fruitful applications of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is in the synthesis of chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds renowned for their broad range of biological activities.[4][5][6] The α,β-unsaturated ketone moiety is a key pharmacophore that can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in enzymes, leading to the modulation of various signaling pathways. The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[7][8]

Causality of Experimental Design:

The Claisen-Schmidt condensation is a robust and high-yielding reaction. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, is critical for the deprotonation of the α-carbon of the acetyl group on the thiophene ring, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent dehydration of the aldol addition product is often spontaneous or facilitated by heat, driven by the formation of a conjugated system that extends across the newly formed double bond and both aromatic rings. Ethanol is a common solvent as it effectively dissolves both the reactants and the base.

Claisen_Schmidt_Workflow start Start: Reactants reactants 1-(3,5-Dimethyl-2-thienyl)ethan-1-one + Aromatic Aldehyde start->reactants dissolve Dissolve in Ethanol reactants->dissolve cool Cool in Ice Bath dissolve->cool add_base Add aq. NaOH (Catalyst) cool->add_base stir Stir at Room Temp. (Reaction) add_base->stir monitor Monitor by TLC stir->monitor workup Work-up: Pour into Ice Water monitor->workup Reaction Complete precipitate Precipitate Formation workup->precipitate filter Filter & Wash precipitate->filter dry Dry Product filter->dry end End: Purified Chalcone dry->end Thienopyrimidine_Synthesis start 1-(3,5-Dimethyl-2-thienyl) ethan-1-one enaminone_formation React with DMF-DMA (Enaminone Formation) start->enaminone_formation enaminone_intermediate 3-(Dimethylamino)-1-(3,5-dimethyl -2-thienyl)prop-2-en-1-one enaminone_formation->enaminone_intermediate cyclization Cyclocondensation with Guanidine Hydrochloride enaminone_intermediate->cyclization thienopyrimidine 4-Amino-5,7-dimethyl- thieno[2,3-d]pyrimidine cyclization->thienopyrimidine further_modification Further Functionalization (e.g., Suzuki Coupling) thienopyrimidine->further_modification kinase_inhibitor Final Kinase Inhibitor further_modification->kinase_inhibitor

Sources

Method

Condensation reactions of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

An In-Depth Guide to the Condensation Reactions of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: Protocols and Mechanistic Insights Authored by: A Senior Application Scientist Introduction: The Versatility of a Thienyl Ketone S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Condensation Reactions of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: Protocols and Mechanistic Insights

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Thienyl Ketone Scaffold

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, is a pivotal starting material in the synthesis of complex heterocyclic systems.[1] The thiophene ring is a well-recognized bioisostere of the benzene ring, frequently incorporated into molecular designs to enhance pharmacological activity and modulate physicochemical properties.[2] The acetyl group on this substituted thiophene provides a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably condensation reactions. These reactions are fundamental in constructing larger, more complex molecules from simpler precursors.

This technical guide provides an in-depth exploration of the primary condensation reactions involving 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. We will delve into the mechanistic underpinnings of Claisen-Schmidt, Knoevenagel, and Gewald reactions, offering detailed, field-proven protocols for researchers in organic synthesis, medicinal chemistry, and materials science. The aim is to not only provide procedural steps but to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Core Condensation Pathways: Mechanisms and Rationale

The reactivity of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is dominated by the acidity of the α-protons on its methyl group, which can be abstracted by a base to form a nucleophilic enolate. This enolate is the key intermediate that initiates attack on various electrophiles.

Claisen-Schmidt Condensation: Synthesis of Thienyl Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones.[3][4][5] This reaction is a type of crossed aldol condensation.[6][7] In this context, it involves the reaction of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with an aromatic aldehyde that lacks α-hydrogens, thereby preventing self-condensation of the aldehyde partner.[5]

Mechanistic Rationale: The reaction is typically catalyzed by a strong base (e.g., NaOH or KOH) which deprotonates the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of water) to yield the highly conjugated and stable chalcone product.[7][8] The stability of the final conjugated system is a major thermodynamic driving force for the reaction.[7]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Enolate Thienyl Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Intermediate Alkoxide Intermediate Enolate->Intermediate attacks Aldehyde Aldehyde Ar-CHO (Electrophile) Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol + H₂O - OH⁻ Chalcone Thienyl Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone - H₂O (Heat, Base)

Caption: Mechanism of the Claisen-Schmidt Condensation.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, Z).[9][10] Examples of active methylene compounds include malononitrile or ethyl cyanoacetate.

Mechanistic Rationale: This reaction is catalyzed by a weak base, such as piperidine or ammonium acetate.[9] The high acidity of the active methylene protons allows for their removal by a mild base, generating a stable carbanion. This nucleophile then attacks the carbonyl group of the thienyl ketone. A subsequent dehydration step produces the final α,β-unsaturated product.[9] The use of a weak base is critical to prevent the competing self-condensation of the ketone.[9]

Knoevenagel_Condensation cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration ActiveMethylene Active Methylene Cmpd. (e.g., CH₂(CN)₂) Carbanion Stabilized Carbanion (Nucleophile) ActiveMethylene->Carbanion + Weak Base - HB⁺ Adduct Tetrahedral Intermediate Carbanion->Adduct attacks Ketone Ketone 1-(3,5-Dimethyl-2-thienyl) ethan-1-one Product α,β-Unsaturated Product Adduct->Product - H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Gewald Aminothiophene Synthesis: A Multicomponent Route to Heterocycles

The Gewald reaction is a powerful one-pot, three-component reaction that synthesizes a polysubstituted 2-aminothiophene.[11][12] It involves a ketone, an α-cyanoester (or related active methylene compound), and elemental sulfur, typically in the presence of an amine base like morpholine or triethylamine.[11][13]

Mechanistic Rationale: The reaction is understood to proceed via an initial Knoevenagel condensation between the thienyl ketone and the active methylene compound to form an α,β-unsaturated intermediate.[11][12][13] Elemental sulfur then adds to this intermediate. The subsequent intramolecular cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.[11] This reaction is exceptionally efficient for building complex thiophene rings, which are prevalent in pharmaceuticals.[13][14]

Gewald_Reaction_Workflow Start 1-(3,5-Dimethyl-2-thienyl)ethan-1-one + Active Methylene Cmpd. + Sulfur (S₈) Knoevenagel Knoevenagel Condensation (Base Catalyzed) Start->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Intermediate Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Addition of Sulfur Unsaturated_Intermediate->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product Polysubstituted 2-Aminothiophene Tautomerization->Product

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Data Presentation: Representative Claisen-Schmidt Reactions

The yields and properties of the resulting chalcones are dependent on the substituents of the aromatic aldehyde used. The following table summarizes expected outcomes for the condensation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with various aldehydes.

Aromatic AldehydeProduct NameTypical Yield RangeKey Characterization Notes
Benzaldehyde1-(3,5-Dimethyl-2-thienyl)-3-phenylprop-2-en-1-one85-95%Formation of a yellow solid. IR (cm⁻¹): ~1650 (C=O), ~1600 (C=C).
4-Methoxybenzaldehyde1-(3,5-Dimethyl-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one90-98%Often a high-yielding reaction, producing a bright yellow or orange solid.[2]
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(3,5-dimethyl-2-thienyl)prop-2-en-1-one80-92%Electron-withdrawing groups may slightly decrease reactivity but still give good yields.[2]
4-Nitrobenzaldehyde1-(3,5-Dimethyl-2-thienyl)-3-(4-nitrophenyl)prop-2-en-1-one75-88%The strong electron-withdrawing nitro group enhances the electrophilicity of the aldehyde.

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific conditions.

Experimental Protocols

Protocol 1: Synthesis of a Thienyl Chalcone via Claisen-Schmidt Condensation

This protocol describes the synthesis of 1-(3,5-Dimethyl-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Expertise & Experience: This procedure utilizes a strong base in an alcoholic solvent, a classic and robust method for chalcone synthesis.[2][15] The reaction is typically stirred at room temperature, as gentle conditions are sufficient to drive the reaction to completion, minimizing side-product formation. The workup is designed to precipitate the product by pouring the reaction mixture into ice-water, taking advantage of the product's low aqueous solubility.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Ethanol (or Methanol), reagent grade

  • Potassium Hydroxide (KOH), 40% aqueous solution

  • Crushed Ice

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Deionized Water

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

Procedure:

  • In a flask, dissolve 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in 20-30 mL of ethanol.[2][15]

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add 4 mL of 40% aqueous KOH solution to the stirring mixture. A color change is typically observed.

  • Continue stirring at room temperature for 24 hours.[2]

  • Trustworthiness (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane:ethyl acetate 7:3).[2] The disappearance of starting materials and the appearance of a new, less polar spot (the chalcone) indicates reaction progression.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[2][15]

  • Acidify the mixture by slowly adding 5% HCl until the pH is acidic. This neutralizes the excess KOH and protonates any phenoxide intermediates. A solid precipitate should form.

  • Allow the mixture to stand for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure chalcone.[2]

  • Dry the purified product in a desiccator. Characterize using techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of a Knoevenagel Condensation Product

This protocol outlines the reaction of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with malononitrile.

Expertise & Experience: This procedure employs ammonium acetate as a catalyst, which acts as a source of a weak base (ammonia) in situ. The reaction is often performed in a solvent like toluene with a Dean-Stark apparatus to remove the water formed during the condensation, which drives the equilibrium towards the product. This is a common modification of the Knoevenagel reaction to improve yields.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium acetate (0.2 eq)

  • Toluene

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (0.01 mol), malononitrile (0.01 mol), ammonium acetate (0.002 mol), and 50 mL of toluene.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Trustworthiness (Self-Validation): The reaction is complete when no more water is collected in the trap (typically 4-8 hours). Progress can also be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

References

  • An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3). Benchchem.
  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted p
  • Synthesis and Reactivity of 2-Acetylthiophenes Deriv
  • Gewald reaction. Wikipedia.
  • Gewald Reaction. Organic Chemistry Portal.
  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Claisen-Schmidt condensation of 5-chloro-2-acetyl thiophene with p-anisaldehyde. IJARESM.
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  • Aldol condensation. Wikipedia. [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Knoevenagel Condensation. Name Reactions in Organic Synthesis. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • aldol condensation & unsaturated ketones. YouTube. [Link]

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Application

Application Note: A Robust Protocol for the Synthesis of Biologically Relevant Thienyl Chalcones

Introduction: The Significance of Thienyl Chalcones Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic molecules that serve as biogenetic precursors to flavonoids and isoflavonoids.[1] Their cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thienyl Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic molecules that serve as biogenetic precursors to flavonoids and isoflavonoids.[1] Their core structure, an α,β-unsaturated ketone system, is a key pharmacophore responsible for a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[2][3] The incorporation of a thiophene ring into the chalcone scaffold has attracted significant interest in medicinal chemistry.[4] Thienyl chalcones often exhibit enhanced biological potency and unique physicochemical properties, making them valuable synthons for the development of novel therapeutic agents and functional materials.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with various aromatic aldehydes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology for synthesis and purification, and provide guidelines for structural characterization.

Reaction Mechanism: The Claisen-Schmidt Condensation

The synthesis is achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[6][7] The mechanism proceeds through a sequential aldol addition followed by a dehydration step, as detailed below.

Causality of Mechanistic Steps:

  • Enolate Formation: The reaction is initiated by a strong base (e.g., KOH or NaOH) abstracting an acidic α-proton from the methyl group of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This deprotonation is thermodynamically favorable because the resulting negative charge is stabilized by resonance, delocalizing onto the carbonyl oxygen to form an enolate.[6][8] The enolate is a potent nucleophile, poised for the subsequent bond-forming step.

  • Nucleophilic Attack: The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is the key to forming the new carbon-carbon bond that constitutes the backbone of the chalcone structure.

  • Aldol Adduct Formation: The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct.

  • Dehydration: Under the basic reaction conditions, the proton on the α-carbon is abstracted again, leading to the elimination of a hydroxide ion from the β-carbon. This dehydration step is highly favorable as it results in the formation of a highly conjugated α,β-unsaturated system, which is thermodynamically stable.[6] This final product is the desired thienyl chalcone.

Claisen_Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Protonation cluster_2 Step 4: Dehydration Ketone 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Enolate Resonance-Stabilized Enolate Ketone->Enolate + OH⁻ - H₂O Aldehyde Ar-CHO Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Adduct + H₂O - OH⁻ Chalcone Thienyl Chalcone Product Adduct->Chalcone + OH⁻ - H₂O

Caption: The mechanism of the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocols

Materials and Reagents
  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or Absolute)

  • Hydrochloric Acid (HCl), dilute (e.g., 2M)

  • Distilled Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

  • Eluent for TLC (e.g., Hexane:Ethyl Acetate mixture)

  • Round-bottom flask, magnetic stirrer, stir bar, Büchner funnel, filter flask, beakers, graduated cylinders.

Protocol 1: Synthesis of (E)-1-(3,5-Dimethyl-2-thienyl)-3-phenylprop-2-en-1-one

This protocol details a standard solvent-based Claisen-Schmidt condensation.

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (e.g., 1.66 g, 10 mmol) and 1.0 equivalent of benzaldehyde (e.g., 1.06 g, 10 mmol) in 30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (e.g., 1.12 g, 20 mmol) in 5 mL of water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution of reactants over 10-15 minutes. A color change and/or formation of a precipitate is typically observed.

    • Scientist's Note: The slow addition of the base is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 6-12 hours. The reaction progress should be monitored periodically.

  • Reaction Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 9:1 or 3:1 v/v) eluent system.[9] Spot the starting ketone, aldehyde, and the reaction mixture on a TLC plate. The reaction is considered complete upon the disappearance of the limiting starting material (typically the ketone). The product chalcone should appear as a new, less polar spot that is UV active.

  • Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Acidify the mixture slowly with dilute HCl until the pH is approximately 2-3.[6] This step neutralizes the base catalyst and precipitates the crude chalcone product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[10] Wash the solid cake thoroughly with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes inorganic salts and excess acid.

  • Drying: Allow the crude product to air-dry on the filter or place it in a desiccator under vacuum to remove residual water.

Protocol 2: Purification by Recrystallization

The crude product often contains unreacted starting materials or side products and requires purification. Recrystallization is a highly effective method for this purpose.

  • Solvent Selection: Ethanol (95%) is an excellent first choice for recrystallizing chalcones.[10][11] The ideal solvent should dissolve the crude product when hot but have low solubility for it when cold.

  • Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then remove the charcoal by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Final Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Caption: Overall experimental workflow for thienyl chalcone synthesis.

Data Summary and Characterization

The protocol is versatile and can be applied to a range of substituted aromatic aldehydes to generate a library of novel thienyl chalcones.

EntryAr-CHO (Aldehyde)Product NameExpected Yield (%)
1Benzaldehyde(E)-1-(3,5-Dimethyl-2-thienyl)-3-phenylprop-2-en-1-one85-95
24-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(3,5-dimethyl-2-thienyl)prop-2-en-1-one88-96
34-Methoxybenzaldehyde(E)-1-(3,5-Dimethyl-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one90-98
44-Nitrobenzaldehyde(E)-1-(3,5-Dimethyl-2-thienyl)-3-(4-nitrophenyl)prop-2-en-1-one80-90

Yields are estimates based on typical Claisen-Schmidt condensations and may vary.

Expected Characterization Data:

  • FTIR (ATR): The infrared spectrum is a crucial validation step. Look for a strong absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1640-1665 cm⁻¹. Another key band is the C=C alkenyl stretch around 1580-1620 cm⁻¹.[8][12]

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum provides definitive structural proof. The most characteristic signals are the two doublets for the vinylic protons (H-α and H-β) between δ 7.2-8.0 ppm. The large coupling constant (J ≈ 15.5 Hz) confirms the trans (E) stereochemistry of the double bond.[8][12] Signals for the aromatic protons and the two methyl groups on the thiophene ring will also be present in their expected regions.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon (C=O) signal will appear in the downfield region, typically around δ 180-190 ppm.[8][12] Signals for the vinylic carbons and aromatic carbons will also be observed.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target chalcone.

References

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link][1]

  • MDPI. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Retrieved from [Link][2]

  • International Journal of Current Research. (n.d.). Thienyl chalcones: small molecules that play pivotal roles. Retrieved from [Link][4]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link][11]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. Retrieved from [Link][8]

  • Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link][10]

  • Systematic Reviews in Pharmacy. (2020). Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast. Retrieved from [Link][12]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization, Molecular Docking and Cytotoxicity Evaluation of New Thienyl Chalcone Derivatives against Breast Cancer Cells. Retrieved from [Link][13]

  • SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link][14]

  • NIH. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link][15]

  • RSC Publishing. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. Retrieved from [Link][5]

  • Der Pharma Chemica. (n.d.). Synthesis of the heterocyclic chalconoid derivatives. Retrieved from [Link][16]

  • ResearchGate. (2021). thienyl chalcones: small molecules that play pivotal roles. Retrieved from [Link][17]

  • UTM Scholar. (2018). On The Structural And Spectroscopic Properties Of The Thienyl Chalcone Derivative: 3-(5-Bromo-2-Thienyl)-1-(4-Nitrophenyl)-Prop-2-En-1-One. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link][19]

  • IUCr. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link][20]

  • Atlantis Press. (n.d.). Synthesis of chalcone derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link][3]

  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Retrieved from [Link][21]

  • Prezi. (2026). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link][7]

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Method

Application Notes and Protocols: Derivatization of the Acetyl Group in 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Abstract This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the acetyl group in 1-(3,5-dimethyl-2-thienyl)ethan-1-one. This versatile starting material, a substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the acetyl group in 1-(3,5-dimethyl-2-thienyl)ethan-1-one. This versatile starting material, a substituted acetylthiophene, serves as a critical building block in medicinal chemistry and materials science. The strategic modification of its acetyl moiety opens avenues to a diverse array of novel compounds with significant pharmacological and industrial potential. This document outlines key synthetic transformations, including condensation, oxidation, reduction, halogenation, and rearrangement reactions. Each section provides the foundational chemical principles, step-by-step experimental protocols, and the rationale behind the procedural choices, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, is a heterocyclic ketone of significant interest in synthetic organic chemistry.[1] The thiophene ring is a well-established isostere of the benzene ring in drug design, often conferring improved metabolic stability and enhanced biological activity. The presence of the acetyl group provides a reactive handle for a multitude of chemical transformations, making this molecule a valuable precursor for the synthesis of diverse heterocyclic systems. These derivatives are explored for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] This guide will delve into the practical aspects of modifying the acetyl group to generate a library of novel chemical entities.

Foundational Chemical Properties

Before embarking on synthetic modifications, a fundamental understanding of the starting material's properties is crucial.

PropertyValueSource
Molecular Formula C₈H₁₀OSPubChem[1]
Molecular Weight 154.23 g/mol PubChem[1]
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanonePubChem[1]
CAS Number 50382-14-4PubChem[1]

Derivatization Strategies and Protocols

The reactivity of the acetyl group can be harnessed through several key reaction pathways. The following sections detail the theoretical underpinnings and practical execution of these transformations.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are a cornerstone of synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-(3,5-dimethyl-2-thienyl)ethan-1-one, the α-protons of the acetyl group are acidic and can be readily deprotonated to form an enolate, which can then act as a nucleophile.

The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base.[4][5][6] Chalcones are precursors to flavonoids and are known to exhibit a wide range of biological activities.[4]

Protocol: Synthesis of a Thienyl Chalcone Derivative

Objective: To synthesize (E)-1-(3,5-dimethyl-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Glacial acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one and 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 30 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Prepare a solution of 0.84 g (15 mmol) of potassium hydroxide in 5 mL of deionized water and add it dropwise to the reaction mixture with continuous stirring.

  • A color change and the formation of a precipitate should be observed. Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

  • Acidify the mixture by the dropwise addition of glacial acetic acid until it is neutral to litmus paper.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Outcome: A crystalline solid with a distinct melting point. The yield can be optimized by adjusting reaction time and temperature.

Diagram: Claisen-Schmidt Condensation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_ketone 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reagents Base (e.g., KOH) Solvent (e.g., Ethanol) start_ketone->reagents start_aldehyde Aromatic Aldehyde start_aldehyde->reagents product Thienyl Chalcone reagents->product

Caption: Workflow for the synthesis of thienyl chalcones.

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, catalyzed by a weak base.[7][8][9] This reaction is highly versatile for creating α,β-unsaturated products.[9]

Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((3,5-dimethyl-2-thienyl)methylene)malononitrile.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, combine 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Add 0.1 mL of piperidine as a catalyst.

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol and dry it under vacuum.

The reaction of α,β-unsaturated ketones, such as the chalcones derived from 1-(3,5-dimethyl-2-thienyl)ethan-1-one, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles.[10][11][12] Pyrazoles are a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[11][12]

Protocol: Synthesis of a Thienyl Pyrazole

Objective: To synthesize a pyrazole derivative from a thienyl chalcone.

Materials:

  • (E)-1-(3,5-dimethyl-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one (from section 3.1.1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, suspend 2.72 g (10 mmol) of the thienyl chalcone in 40 mL of ethanol.

  • Add 0.5 mL (10 mmol) of hydrazine hydrate to the suspension.

  • Reflux the mixture for 6-8 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or methanol.

Diagram: Synthesis of Pyrazoles from Thienyl Chalcones

G chalcone Thienyl Chalcone reaction Reflux in Ethanol chalcone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction pyrazole Thienyl Pyrazole Derivative reaction->pyrazole

Caption: Reaction pathway for pyrazole synthesis.

Reduction of the Acetyl Group

The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, providing a chiral center and a new functional group for further derivatization.

Protocol: Sodium Borohydride Reduction

Objective: To synthesize 1-(3,5-dimethyl-2-thienyl)ethanol.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one in 50 mL of methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 0.42 g (11 mmol) of sodium borohydride in small portions with stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography if necessary.

Halogenation of the Acetyl Group

α-Halogenation of the acetyl group provides a reactive electrophilic site for subsequent nucleophilic substitution reactions.

Protocol: α-Bromination of the Acetyl Group

Objective: To synthesize 2-bromo-1-(3,5-dimethyl-2-thienyl)ethan-1-one.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one in 40 mL of carbon tetrachloride.

  • Add 1.78 g (10 mmol) of N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude α-bromo ketone.

The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, with the functional group migrating to the terminal carbon of the alkyl chain.[13][14][15]

Protocol: Synthesis of a Thienyl Thioamide

Objective: To synthesize 2-(3,5-dimethyl-2-thienyl)thioacetamide.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Sulfur powder

  • Morpholine

Procedure:

  • In a 50 mL round-bottom flask, mix 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one, 0.48 g (15 mmol) of sulfur powder, and 1.3 mL (15 mmol) of morpholine.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into 50 mL of cold water.

  • The thioamide product will often precipitate. If not, extract the aqueous mixture with ethyl acetate.

  • Wash the organic extract with dilute hydrochloric acid, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude thioamide by recrystallization or column chromatography.

The Mannich Reaction

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[16][17][18][19] This reaction introduces an aminoalkyl group, which is a common pharmacophore.[19]

Protocol: Synthesis of a Mannich Base

Objective: To synthesize 1-(3,5-dimethyl-2-thienyl)-3-(dimethylamino)propan-1-one.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask, combine 1.54 g (10 mmol) of 1-(3,5-dimethyl-2-thienyl)ethan-1-one, 0.82 g (10 mmol) of dimethylamine hydrochloride, and 0.3 g (10 mmol) of paraformaldehyde in 30 mL of ethanol.

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a saturated sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Mannich base.

  • Purify by column chromatography or distillation under reduced pressure.

Diagram: General Mannich Reaction Scheme

G ketone 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reaction Acid Catalyst Reflux ketone->reaction formaldehyde Formaldehyde formaldehyde->reaction amine Secondary Amine amine->reaction mannich_base Mannich Base reaction->mannich_base

Caption: Key components of the Mannich reaction.

Conclusion

The acetyl group of 1-(3,5-dimethyl-2-thienyl)ethan-1-one is a versatile functional handle that allows for a wide range of chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of novel thienyl derivatives. These compounds hold significant promise for applications in drug discovery and materials science. The choice of derivatization strategy will ultimately be guided by the desired properties of the final product. Careful optimization of reaction conditions and purification techniques will be crucial for obtaining high yields of pure compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775365, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Retrieved from [Link].

  • Mahendra, M., Vivek, H. K., Gaonkar, S. L., Priya, B. S., & Nanjunda Swamy, S. (2011). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283.
  • Asif, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Retrieved from [Link]. (Note: A representative, non-expiring link should be used).

  • Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis of 3,5-disubstituted pyrazoles and their derivatives. ResearchGate. Retrieved from [Link].

  • Locuson, C. W., Hutzler, M. F., & Tracy, T. S. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(10), 1839–1846.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27812–27826.
  • Dow AgroSciences. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Retrieved from [Link].

  • Various Authors. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link].

  • Various Authors. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • Various Authors. (2015). Mannich bases in medicinal chemistry and drug design. PMC. Retrieved from [Link].

  • Various Authors. (2017). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S)-1-(3,4-dimethylphenyl)ethanol and (R)-1-(3,4-dimethylphenyl)ethanol.
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  • Chemsrc. (2025). 1-(2,5-Dimethyl-3-thienyl)ethanone. Retrieved from [Link].

  • Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. Retrieved from [Link].

  • Brown, E. V. (n.d.). The Willgerodt Reaction. Sciencemadness.org. Retrieved from [Link].

  • Various Authors. (2013). 3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one.
  • Wang, L., et al. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source. Organic Chemistry Portal. Retrieved from [Link].

  • Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link].

  • Various Authors. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. Retrieved from [Link].

  • Various Authors. (n.d.). SYNTHESIS OF CHALCONES. Jetir.org.
  • Various Authors. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PMC. Retrieved from [Link].

  • Various Authors. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link].

  • Various Authors. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link].

  • Hartough, H. D. (1947). Acylation of thiophene. Google Patents.
  • Various Authors. (2010). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines.
  • Various Authors. (2010). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions.
  • Various Authors. (2013). Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine.
  • Various Authors. (2018). dihydro-2H-1,3,5-thiadiazin-6-yl)pent-2-enedinitriles. MDPI. Retrieved from [Link].

  • Organic Chemistry by Dr. OP Tandon. (2023). Knoevenagel condensation. YouTube. Retrieved from [Link]. (Note: A representative, non-expiring link should be used).

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link].

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link].

  • Various Authors. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. Retrieved from [Link].

  • Reddy, P. B., et al. (2012). 1-[5-Acetyl-4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone monohydrate. PMC. Retrieved from [Link].

  • Chauhan, P., & Enders, D. (2014). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-thienyl)-. NIST Chemistry WebBook. Retrieved from [Link].

  • Various Authors. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. PMC. Retrieved from [Link].

  • Various Authors. (2013). Recent advances in the Willgerodt–Kindler reaction.

Sources

Application

Application Notes and Protocols for the Purity Assessment of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted thiophene derivative of interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted thiophene derivative of interest in medicinal chemistry and materials science. As with any chemical entity intended for research or development, establishing its purity is a critical prerequisite for obtaining reliable and reproducible results. The presence of impurities, even in trace amounts, can significantly impact biological activity, chemical reactivity, and physical properties. This document provides a comprehensive guide to the analytical methods for the robust purity assessment of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, offering both theoretical grounding and detailed, field-proven protocols.

The analytical strategy herein is built upon a multi-tiered approach, leveraging orthogonal techniques to provide a comprehensive purity profile. We will explore chromatographic methods for the separation and quantification of related substances, spectroscopic techniques for absolute purity determination, and thermal analysis for assessing the purity of crystalline material.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

A cornerstone of robust purity analysis is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detected by a single method. For 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) is recommended.

G cluster_0 Purity Assessment Workflow A Sample Preparation B Chromatographic Analysis (HPLC/GC-MS) A->B Orthogonal Analysis C Spectroscopic Analysis (qNMR) A->C Orthogonal Analysis D Thermal Analysis (DSC) A->D Orthogonal Analysis E Data Integration & Purity Assignment B->E Relative Purity & Impurity Profile C->E Absolute Purity (Mass Fraction) D->E Absolute Purity of Crystalline Solid

Caption: Orthogonal workflow for the purity assessment of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

I. Chromatographic Methods for Related Substances

Chromatographic techniques are indispensable for separating and quantifying impurities that are structurally similar to the main compound.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, leveraging its moderate polarity.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The non-polar stationary phase of a C18 column is well-suited for retaining and separating aromatic ketones like the target compound from both more polar and less polar impurities.

  • Mobile Phase Gradient: A gradient elution with acetonitrile and water allows for the effective separation of a wider range of impurities with varying polarities than an isocratic method.

  • UV Detection: The thiophene and carbonyl chromophores in the molecule provide strong UV absorbance, making UV detection a sensitive and appropriate choice. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Protocol 1: HPLC Method for Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or absorbance maximum)
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify any related substances. Method validation is crucial to ensure the reliability of these results[1][2][3][4][5].

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, aiding in the identification of impurities.

Causality Behind Experimental Choices:

  • Capillary GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) provides excellent resolution for the separation of thiophene derivatives[6][7][8].

  • Temperature Programming: A programmed temperature ramp is essential to ensure the elution of compounds with a range of boiling points.

  • Electron Ionization (EI) Mass Spectrometry: EI is a robust ionization technique that generates reproducible fragmentation patterns, which are useful for library matching and impurity identification.

Protocol 2: GC-MS Method for Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Data acquisition and processing software with a mass spectral library.

  • GC-MS Conditions:

ParameterRecommended Setting
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range m/z 40-400
  • Sample Preparation:

    • Prepare a solution of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Identify the main peak corresponding to the target compound.

    • Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

    • Quantify impurities based on their peak areas relative to the main peak.

II. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity (mass fraction) of a compound without the need for a reference standard of the analyte itself.[9][10][11][12][13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard of known purity and weight is used to provide a reference for quantification. The internal standard should have signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) is crucial to ensure complete relaxation of all nuclei, which is essential for accurate integration.

  • Choice of Solvent: The sample and internal standard must be completely soluble in the deuterated solvent.

G cluster_0 qNMR Purity Determination Workflow A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Acquire 1H NMR spectrum with appropriate parameters B->C D Process spectrum and integrate non-overlapping signals C->D E Calculate purity using the qNMR equation D->E

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Protocol 3: ¹H-qNMR for Absolute Purity Determination

  • Instrumentation:

    • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, NIST traceable) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

ParameterRecommended Setting
Pulse Program Standard 90° pulse
Relaxation Delay (d1) ≥ 30 seconds
Number of Scans 16 or higher for good signal-to-noise
Acquisition Time ≥ 3 seconds
  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the FID.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • Calculate the purity using the following equation[10][14]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

    • std = Internal standard

III. Differential Scanning Calorimetry (DSC) for Purity of Crystalline Solids

For crystalline organic compounds, DSC can be used to determine purity by measuring the melting point depression caused by impurities.[15][16][17][18][19] This method is based on the van't Hoff equation and is considered an absolute method.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate (e.g., 1-2 °C/min) allows for thermal equilibrium to be maintained during the melting process, which is essential for accurate purity determination.

  • Hermetically Sealed Pans: Using hermetically sealed pans prevents the loss of volatile components during heating.

  • Inert Atmosphere: An inert nitrogen purge prevents oxidative degradation of the sample.

Protocol 4: DSC for Purity Determination

  • Instrumentation:

    • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • DSC Conditions:

ParameterRecommended Setting
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-5 mg
Purge Gas Nitrogen at 50 mL/min
Heating Rate 1 °C/min
Temperature Range From ambient to well past the melting point
  • Data Analysis:

    • Use the DSC software's purity analysis package, which applies the van't Hoff equation to the melting endotherm.

    • The software will calculate the mole percent purity based on the shape of the melting peak.

Summary and Integration of Results

The purity of a given batch of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one should be reported as a composite of the results from these orthogonal techniques.

Analytical TechniqueInformation Provided
HPLC-UV Relative purity (area %), profile of non-volatile impurities.
GC-MS Profile of volatile and semi-volatile impurities, tentative identification of impurities.
¹H-qNMR Absolute purity (mass fraction), identification and quantification of proton-containing impurities.
DSC Absolute purity (mole fraction) of the crystalline solid.

A comprehensive certificate of analysis should include the purity value determined by a primary method like qNMR, supported by the impurity profile from chromatographic methods. The DSC result provides further confirmation of the purity of the crystalline form.

References

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Determination of % purity of a compound by by Using DSC. (2016). Slideshare. Retrieved from [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81.
  • Margl, L., Teuscher, E., & Sticher, O. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Zeitschrift fur Naturforschung. C, Journal of biosciences, 57(1-2), 63–71.
  • Yamamoto, K., Momota, M., Kitamura, H., & Narita, K. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences, 8(4), 491–496.
  • Garn, P. D., & Ronsivalli, S. J. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of thermal analysis and calorimetry, 97(1), 337–342.
  • Purity Determination and DSC Tzero™ Technology. TA Instruments. Retrieved from [Link]

  • DSC Purity Determination. (2018). AZoM. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • How to check the purity of the chemical compound by H NMR?. ResearchGate. Retrieved from [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • GC–MS Analysis of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Retrieved from [Link]

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). (2020). ResearchGate. Retrieved from [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry, 93(12), 5196–5204.
  • GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (2008). ResearchGate. Retrieved from [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (2010).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). Journal of pharmaceutical and biomedical analysis, 43(5), 1833–1838.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (2004). Journal of Food Composition and Analysis, 17(2), 159-167.
  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2011). Brazilian Journal of Pharmaceutical Sciences, 47(2), 351-359.
  • Related Substances-Method Validation-PPT_slide. (2017). Slideshare. Retrieved from [Link]

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies. Retrieved from [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one by Recrystallization

Welcome to the technical support center for the purification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity through recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, providing explanations and actionable solutions.

Q1: My crude 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is an oil/low melting solid. Can I still use recrystallization?

A1: Yes, recrystallization can still be a highly effective purification method for compounds that are oils or low-melting solids at room temperature. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at reduced temperatures. For a compound like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, which has a relatively low predicted melting point, cooling the solution in an ice bath or even a refrigerator/freezer will likely be necessary to induce crystallization and maximize yield.

Q2: I'm unsure which solvent to use for the recrystallization. What's a good starting point?

A2: The ideal solvent for recrystallization is one in which your compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1] For 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a moderately polar ketone, a good starting point for solvent screening would be short-chain alcohols (methanol, ethanol), or a mixed solvent system. Based on the properties of similar compounds like 2-acetylthiophene, which is soluble in many organic solvents, a mixed solvent system is a promising approach.[2][3] A common and effective strategy is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble, e.g., water, hexane) until the solution becomes slightly cloudy. Re-heating to clarify the solution followed by slow cooling should then yield crystals.

Q3: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. This is a common issue with low-melting solids. The compound separates as a liquid instead of forming a solid crystal lattice. Here are several strategies to address this:

  • Increase the amount of solvent: Add more of the "good" solvent to the hot mixture to decrease the saturation point.

  • Slow down the cooling rate: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling encourages oiling out.[4]

  • Use a different solvent system: The initial solvent system may not be appropriate. Re-screen for a solvent with a lower boiling point or one in which the compound is less soluble at higher temperatures.

  • Scratching the flask: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.[4][5]

  • Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can initiate crystallization.[5]

Q4: No crystals are forming even after cooling the solution in an ice bath. What should I do?

A4: This is a common problem and usually indicates that the solution is not sufficiently saturated. Here are the steps to take:

  • Reduce the solvent volume: The most likely cause is the use of too much solvent.[5] Gently heat the solution to evaporate some of the solvent. Once you observe crystal formation at the surface, add a very small amount of the "good" solvent back to redissolve them, and then allow the solution to cool slowly again.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal as described in the previous answer.

  • Cool to a lower temperature: If an ice bath is not sufficient, a mixture of ice and salt, or a freezer may be necessary to decrease the solubility of your compound further.

  • Re-evaluate your solvent choice: It's possible the compound is simply too soluble in the chosen solvent, even at low temperatures. A different solvent or a higher proportion of the "poor" solvent in a mixed system may be required.

Q5: The recovered crystals are colored, but the pure compound should be colorless or pale yellow. How can I remove the colored impurities?

A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.[6]

  • Procedure: After dissolving your crude product in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture and then heat it back to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: It is crucial to then perform a hot gravity filtration to remove the charcoal. If the solution cools during this process, your desired product will crystallize prematurely along with the charcoal. Use a pre-heated funnel and flask for this step.

Q6: My final yield is very low. What are the potential causes and how can I improve it?

A6: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[5][6] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization during hot filtration: If your product crystallizes in the funnel during the removal of insoluble impurities, you will lose a portion of your yield. Ensure your filtration apparatus is sufficiently hot.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.

  • Loss during transfer: Be meticulous when transferring the crystals from the flask to the filter and from the filter to the drying vessel. Rinsing the flask with a small amount of the cold recrystallization solvent can help transfer all the crystals.

Experimental Protocol: Recrystallization of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount of the crude product (approx. 20-30 mg) into a test tube.
  • Add a few drops of a potential solvent (e.g., ethanol, methanol, isopropanol).
  • If the solid dissolves at room temperature, the solvent is not suitable.
  • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves, this is a potentially good solvent.
  • Cool the test tube to room temperature and then in an ice bath. If crystals form, you have a good candidate for a single-solvent recrystallization.
  • If a single solvent is not ideal, test a mixed solvent system (e.g., ethanol/water, acetone/hexane). Dissolve the compound in a minimal amount of the "good" solvent and add the "poor" solvent dropwise until cloudiness persists, then heat to clarify.

2. Dissolution:

  • Place the crude 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent (or "good" solvent of a mixed pair) to the flask while heating and swirling until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration (if necessary):

  • If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask.

5. Crystallization:

  • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate.
  • Cover the flask and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Physical Properties of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

PropertyValueSource
Molecular FormulaC₈H₁₀OS
Molecular Weight154.23 g/mol
AppearancePredicted to be a low-melting solid or liquidInferred from related compounds
SolubilitySoluble in many organic solvents, sparingly soluble in waterInferred from related compounds[2][3]

Visualization

Diagram 1: Troubleshooting Workflow for Recrystallization

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve oiling_out Does it 'Oil Out'? dissolve->oiling_out cool Cool Solution Slowly crystals_form Do Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes too_much_solvent Too much solvent. Evaporate some solvent. crystals_form->too_much_solvent No oiling_out->cool No slow_cooling Cooling too fast. - Increase solvent - Slow cooling rate oiling_out->slow_cooling Yes end Pure Product collect->end too_much_solvent->dissolve induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization induce_crystallization->cool slow_cooling->dissolve

Caption: Troubleshooting flowchart for the recrystallization process.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6920, 2-Acetylthiophene. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023, February 19). Reddit. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2775365, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Recrystallization with two solvents : r/Chempros. (2019, December 18). Reddit. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021, November 11). MDPI. Retrieved from [Link]

  • Synthesis method of 2-thiophene acetylchloride. (n.d.). Google Patents.
  • Tandem Fragmentation/Olefination for Production of Neopentylene-Tethered 1,6-Enynes from. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (n.d.). Google Patents.
  • Pharmaceutical co-crystal compositions. (n.d.). Google Patents.
  • Process to make glp1 ra and intermediates therefor. (n.d.). Google Patents.
  • Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery. (n.d.). Google Patents.
  • Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). (n.d.). Der Pharma Chemica. Retrieved from [Link]

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Optimization

Overcoming low yield in the acylation of 2,4-dimethylthiophene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 2,4-dimethylthiophene.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 2,4-dimethylthiophene. Here, we address common issues, particularly low reaction yields, through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction's intricacies.

Troubleshooting Guide: Diagnosing and Overcoming Low Yields

Low yields in the Friedel-Crafts acylation of 2,4-dimethylthiophene can be a frustrating obstacle. This section is structured to help you diagnose the potential root cause of the issue and implement effective solutions.

Q1: My acylation of 2,4-dimethylthiophene is resulting in a very low yield or a complex mixture of products. What are the most likely causes?

Several factors can contribute to poor outcomes in this reaction. The primary culprits often involve an interplay between substrate reactivity, steric hindrance, and suboptimal reaction conditions.

  • Catalyst Inactivity or Inappropriateness: Traditional Lewis acids like aluminum chloride (AlCl₃), while potent, can be overly aggressive for a reactive heterocycle like thiophene. This can lead to undesirable side reactions, including polymerization and tar formation.[1] Furthermore, AlCl₃ forms a stable complex with the resulting ketone product, which means it is often required in stoichiometric amounts rather than catalytic quantities, complicating the reaction and workup.[2][3]

  • Steric Hindrance: The 2,4-dimethylthiophene substrate presents a specific steric challenge. The two electron-donating methyl groups activate the ring for electrophilic substitution. However, they also physically obstruct the possible sites of reaction. The C5 position is the electronically favored and most sterically accessible site for acylation. The C3 position is significantly more hindered by the adjacent methyl groups at C2 and C4. Inefficient access to the C5 position can slow the reaction rate and lower the overall yield.

  • Suboptimal Reaction Temperature: Temperature control is critical. An insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.[4] Conversely, excessively high temperatures can promote side reactions, leading to the formation of polymeric byproducts and decomposition of the starting material or product.[3]

  • Presence of Moisture: Lewis acid catalysts are extremely sensitive to moisture.[3] Any water present in the solvent, reagents, or glassware will react with and deactivate the catalyst, effectively halting the acylation. This necessitates the use of strictly anhydrous conditions.

dot graph TD A[Start: Low Yield Observed] --> B{Initial Checks}; B --> C[Anhydrous Conditions?]; C -- No --> D[Action: Dry all glassware, use anhydrous solvents, fresh reagents.]; C -- Yes --> E{Catalyst Issues?}; E -- "Using AlCl₃?" --> F[Problem: Overly harsh, causes polymerization & complexation.]; F --> G[Solution: Switch to milder Lewis Acid (e.g., ZnCl₂, SnCl₄) or use a solid acid catalyst (e.g., Hβ Zeolite).]; E -- "Catalyst Amount?" --> H[Problem: Insufficient catalyst loading.]; H --> I[Solution: Increase catalyst loading. For AlCl₃, ensure stoichiometric amounts are used.]; B --> J{Reaction Conditions?}; J -- "Temperature?" --> K[Problem: Too low (slow reaction) or too high (side reactions).]; K --> L[Solution: Optimize temperature. Start at a lower temperature (e.g., 0-25°C) and gradually increase if necessary.]; J -- "Reactant Ratio?" --> M[Problem: Unfavorable stoichiometry.]; M --> N[Solution: Use a slight excess of the acylating agent (e.g., 1.1-1.5 equivalents).]; D --> O[Re-run Experiment]; G --> O; I --> O; L --> O; N --> O; O --> P{Yield Improved?}; P -- Yes --> Q[End: Successful Optimization]; P -- No --> R[Consult further literature or technical support];

end Caption: Troubleshooting workflow for low-yield acylation.

Q2: I am observing significant tar formation in my reaction vessel. How can this be minimized?

Tar formation is a common sign that the reaction conditions are too harsh for the sensitive thiophene ring.

  • Switch to a Milder Catalyst: As mentioned, AlCl₃ is often too reactive. Zinc chloride (ZnCl₂) has been shown to be a much more effective and milder catalyst for the acylation of thiophenes, overcoming many of the difficulties associated with AlCl₃ and leading to cleaner reactions with higher yields.[2] Solid acid catalysts, such as Hβ zeolite, are also excellent alternatives that are recoverable, reusable, and less prone to causing polymerization.[4][5]

  • Control the Rate of Reaction: The exothermic nature of the reaction can lead to localized "hot spots" if the reagents are mixed too quickly, promoting decomposition. Ensure slow, controlled addition of the acylating agent or catalyst, especially at the beginning of the reaction, and maintain efficient stirring. Cooling the reaction mixture in an ice bath during addition is a standard and effective practice.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 2,4-dimethylthiophene?

The acylation should occur almost exclusively at the C5 position . This high regioselectivity is governed by two main factors:

  • Electronic Effects: The sulfur atom in the thiophene ring and the two electron-donating methyl groups all activate the ring towards electrophilic aromatic substitution. The positions adjacent to the sulfur (C2 and C5) are inherently the most reactive.[6][7]

  • Steric Effects: While both C3 and C5 are activated, the C5 position is significantly less sterically hindered than the C3 position, which is crowded by the methyl groups at C2 and C4. Therefore, the incoming acylium ion will preferentially attack the C5 position.

dot graph { layout=neato; node [shape=none, image="https://i.imgur.com/8f1qj3y.png", label=""]; "Reaction" [pos="0,2.5!"]; node [shape=plaintext]; "Acylium Ion" [pos="-2,1.5!"]; "2,4-Dimethylthiophene" [pos="2,1.5!"]; "Intermediate" [pos="0,0!"]; "Product" [pos="0,-1.5!"]; edge [arrowhead=vee]; "Acylium Ion" -> "Intermediate"; "2,4-Dimethylthiophene" -> "Intermediate"; "Intermediate" -> "Product"; } Caption: Favored acylation at the C5 position.

Q2: Which acylating agent is better: an acyl chloride or an acid anhydride?

Both acyl chlorides and acid anhydrides can be used effectively.[2] However, there are practical differences:

  • Acid Anhydrides (e.g., Acetic Anhydride): Often preferred because the byproduct is a carboxylic acid (e.g., acetic acid), which is generally less corrosive and easier to handle than the hydrogen chloride (HCl) gas produced when using an acyl chloride. In some cases, using an excess of the anhydride can lead to higher conversions.[2]

  • Acyl Chlorides (e.g., Acetyl Chloride): Highly reactive and effective, but the evolution of HCl gas requires appropriate experimental setup (e.g., a gas trap or performing the reaction in a fume hood).

Q3: Are solid acid catalysts a viable option for this reaction?

Absolutely. Solid acid catalysts like Hβ or HZSM-5 zeolites are excellent, environmentally friendly alternatives to traditional Lewis acids.[4][8]

  • Advantages: They are non-corrosive, easy to handle, and can be filtered off from the reaction mixture, simplifying the workup. Most importantly, they are reusable after regeneration, which is a significant advantage for both cost and sustainability.[4]

  • Considerations: The reaction kinetics may be different, sometimes requiring higher temperatures or longer reaction times compared to homogeneous catalysts. The pore size of the zeolite can also influence activity, with larger pores generally being more effective for accommodating the reactants and products.[4]

Comparative Data and Optimized Protocols

To aid in experimental design, the following table summarizes the characteristics of common catalysts used for thiophene acylation.

CatalystTypical AmountCommon SolventTemperature (°C)AdvantagesDisadvantages
Aluminum Chloride (AlCl₃) StoichiometricCS₂, DCE0 - 50High reactivityHarsh conditions, causes side reactions, moisture-sensitive, difficult workup[1][2]
Tin Tetrachloride (SnCl₄) StoichiometricBenzene, DCE20 - 80Milder than AlCl₃Still required in large amounts, moisture-sensitive[9]
Zinc Chloride (ZnCl₂) Catalytic (0.01-0.1 eq)Acetic Anhydride80 - 120Mild, catalytic amounts are effective, cleaner reaction[2]May require higher temperatures
Hβ Zeolite Catalytic (wt%)Acetic Anhydride60 - 100Reusable, environmentally friendly, simple workup[4]Can require longer reaction times or higher temperatures
Optimized Protocol: Acylation using Zinc Chloride as a Catalyst

This protocol is based on methods demonstrated to be effective for the clean acylation of thiophenes, minimizing side reactions.[2]

Materials:

  • 2,4-Dimethylthiophene

  • Acetic Anhydride (≥98%)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional, as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 2,4-dimethylthiophene (1.0 eq). If using a solvent, add anhydrous DCM or DCE. Add acetic anhydride (1.5 eq).

  • Catalyst Addition: Carefully add anhydrous zinc chloride (0.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (temperature will depend on the solvent, typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup - Quenching: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice and water to quench the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If a solvent was used, add more to ensure sufficient volume. Extract the aqueous layer with the organic solvent (e.g., DCM) two times.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure 2-acetyl-3,5-dimethylthiophene.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available at: [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent 2,492,629.
  • Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent 2,432,991.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. Available at: [Link]

  • Direct Arylation of Thiophenes in Continuous Flow. CORE. Available at: [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

  • Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this specific Friedel-Crafts acylation reaction. Our focus is on providing practical, evidence-based solutions to common experimental challenges, ensuring both high yield and purity of your target molecule.

Understanding the Reaction: Regioselectivity in the Acylation of 2,4-Dimethylthiophene

The synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is achieved through the Friedel-Crafts acylation of 2,4-dimethylthiophene. The regioselectivity of this electrophilic aromatic substitution is a critical aspect to consider. The thiophene ring is inherently activated towards electrophilic attack, with a strong preference for substitution at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting cationic intermediate.[1][2]

In the case of 2,4-dimethylthiophene, the starting material possesses two activating methyl groups. The C5 position is the most sterically accessible and electronically activated α-position, making it the primary site of acylation. The C2 and C4 positions are already substituted, and the C3 position is a less favored β-position. Therefore, the reaction is highly selective for the formation of the desired 2-acetyl-3,5-dimethylthiophene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this Friedel-Crafts acylation can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Cause 1: Inactive or Insufficient Catalyst: Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) and stannic chloride (SnCl₄) are highly sensitive to moisture.[3] Any moisture in the reactants or solvent will deactivate the catalyst. Furthermore, the catalyst can form a complex with the carbonyl group of the product ketone, effectively sequestering it from the reaction.[3]

    • Solution:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents and freshly opened or purified reagents.

      • Consider using a stoichiometric amount or a slight excess of the Lewis acid catalyst to compensate for product complexation.

      • Alternatively, explore the use of more robust and recyclable solid acid catalysts like Hβ zeolite, which are less sensitive to moisture.[4]

  • Cause 2: Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

    • Solution:

      • Carefully monitor and control the reaction temperature. For reactions using traditional Lewis acids, a temperature range of 0-25°C is often a good starting point. For solid acid catalysts, higher temperatures (e.g., 60-80°C) may be required.[4]

      • Perform small-scale trial reactions at different temperatures to determine the optimal condition for your specific setup.

  • Cause 3: Inefficient Acylating Agent: The choice between acetyl chloride and acetic anhydride can influence the reaction's success. Acetyl chloride is generally more reactive but can be more difficult to handle.

    • Solution:

      • If using acetic anhydride with a Lewis acid, ensure a sufficient amount of catalyst is used, as it can also complex with the anhydride.

      • When using acetyl chloride, ensure it is added slowly and at a controlled temperature to prevent a runaway reaction.

Q2: I am observing the formation of a significant amount of dark, tarry byproducts. What is causing this and how can it be minimized?

A2: The formation of polymeric or tarry substances is a common issue in Friedel-Crafts reactions, especially with activated substrates like 2,4-dimethylthiophene.

  • Cause: The highly activated nature of the dimethylthiophene ring can make it susceptible to polymerization or other side reactions, particularly in the presence of strong Lewis acids like AlCl₃.[3]

    • Solution:

      • Use a Milder Catalyst: Consider replacing AlCl₃ with a milder Lewis acid such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to cause fewer side reactions with thiophenes.[3]

      • Employ Solid Acid Catalysts: Zeolites (e.g., Hβ) are excellent alternatives that often lead to cleaner reactions and easier workup.[4]

      • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of the acylating agent and catalyst to minimize uncontrolled side reactions.

      • Reverse Addition: In some cases, adding the substrate to the catalyst-acylating agent mixture (reverse addition) can help maintain a low concentration of the reactive thiophene and reduce polymerization.

Q3: How can I effectively remove the catalyst and unreacted starting materials during workup?

A3: Proper workup is crucial for obtaining a pure product.

  • For Traditional Lewis Acid Catalysts (e.g., AlCl₃, SnCl₄):

    • Quenching: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the catalyst-ketone complex and dissolve the metal salts in the aqueous layer.

    • Extraction: After quenching, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

    • Washing: The organic layer should be washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to remove excess water.

  • For Solid Acid Catalysts (e.g., Zeolites):

    • Filtration: The catalyst can be simply removed by filtration at the end of the reaction. The catalyst can often be washed with a solvent, dried, and reused.[4]

  • Removing Unreacted Starting Materials:

    • Distillation: Unreacted 2,4-dimethylthiophene and acetic anhydride/acetyl chloride can often be removed by distillation under reduced pressure.

    • Column Chromatography: For high purity, flash column chromatography on silica gel is a very effective method for separating the product from any remaining starting materials and byproducts. A gradient of hexane and ethyl acetate is typically a good eluent system.

Q4: Is diacylation a concern with 2,4-dimethylthiophene?

A4: While diacylation is a potential side reaction in Friedel-Crafts chemistry, it is less of a concern in acylation compared to alkylation. The acetyl group introduced onto the thiophene ring is deactivating, making a second acylation less favorable. However, given the activating nature of the two methyl groups on the starting material, it is not entirely impossible under harsh conditions.

  • Prevention:

    • Use a molar ratio of 2,4-dimethylthiophene to the acylating agent that is close to 1:1 or with a slight excess of the thiophene.

    • Avoid excessively long reaction times and high temperatures.

Experimental Protocols

The following protocols provide a starting point for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific laboratory setup.

Protocol 1: Using a Traditional Lewis Acid Catalyst (SnCl₄)

This protocol is an adaptation of established methods for the acylation of thiophenes.

Materials:

  • 2,4-Dimethylthiophene

  • Acetyl chloride

  • Stannic chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethylthiophene (1.0 eq) in anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • Add acetyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred solution.

  • In a separate, dry dropping funnel, add stannic chloride (1.1 eq) and add it dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Using a Solid Acid Catalyst (Hβ Zeolite)

This protocol offers a more environmentally friendly approach with a reusable catalyst.[4]

Materials:

  • 2,4-Dimethylthiophene

  • Acetic anhydride

  • Hβ Zeolite catalyst (activated)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylthiophene (1.0 eq), acetic anhydride (1.2 eq), and activated Hβ zeolite catalyst (e.g., 10% by weight of the limiting reagent).

  • Add anhydrous toluene as a solvent.

  • Heat the mixture to reflux (or a specific temperature like 80°C) and stir vigorously.

  • Monitor the reaction progress by GC or TLC. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration, washing it with fresh solvent. The catalyst can be regenerated for future use.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions for the acylation of thiophene derivatives, which can be adapted for 2,4-dimethylthiophene.

ParameterProtocol 1 (SnCl₄)Protocol 2 (Hβ Zeolite)
Catalyst Stannic Chloride (SnCl₄)Hβ Zeolite
Acylating Agent Acetyl ChlorideAcetic Anhydride
Solvent Dichloromethane (DCM)Toluene
Temperature 0°C to Room Temperature80°C to Reflux
Reaction Time 3-4 hours4-8 hours
Workup Acidic aqueous quench, extractionFiltration, extraction

Visualization of Key Processes

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 2,4-dimethylthiophene.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcCl Acetyl Chloride Acylium Acylium Ion (Electrophile) AcCl->Acylium + SnCl4 SnCl4 SnCl4 SnCl5 [SnCl5]- Thiophene 2,4-Dimethylthiophene SnCl5->SnCl4 + H+ -> HCl Intermediate Sigma Complex (Resonance Stabilized) Thiophene->Intermediate + Acylium Ion Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Intermediate->Product - H+ HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

G Start Start: Dry Glassware & Reagents Reaction Reaction: - Dissolve 2,4-dimethylthiophene - Add acylating agent - Add catalyst at controlled temp. Start->Reaction Monitoring Monitor Reaction (TLC/GC) Reaction->Monitoring Workup Workup: - Quench (if Lewis Acid) - or Filter (if Solid Acid) - Extract with organic solvent Monitoring->Workup Washing Wash Organic Layer: - NaHCO3 solution - Brine Workup->Washing Drying Dry over MgSO4/Na2SO4 and Filter Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purification: - Vacuum Distillation - or Column Chromatography Concentration->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization

Caption: General Experimental Workflow.

Health and Safety Considerations

  • Friedel-Crafts catalysts (AlCl₃, SnCl₄) are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is corrosive, flammable, and a lachrymator. It reacts with moisture to produce HCl gas. Handle with extreme care in a well-ventilated fume hood.

  • 2,4-Dimethylthiophene and the product are thiophene derivatives and should be handled with care. Avoid inhalation and skin contact.

  • Solvents like dichloromethane are volatile and potentially carcinogenic. Always work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experiment.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

Sources

Optimization

Removal of unreacted starting materials from 1-(3,5-Dimethyl-2-thienyl)ethan-1-one synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The focus is on the effective removal of unreacted starting materials post-synthesis, a critical step for ensuring product purity and downstream success.

Section 1: Understanding the Core Reaction and Common Impurities

The synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is typically achieved via a Friedel-Crafts acylation reaction.[1][2] This involves reacting 2,4-dimethylthiophene with an acetylating agent, most commonly acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[3]

G cluster_reactants Starting Materials cluster_products Reaction Mixture 2,4-Dimethylthiophene 2,4-Dimethylthiophene Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (complexed with AlCl₃) 2,4-Dimethylthiophene->Product Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Product AlCl3 AlCl₃ (Catalyst) AlCl3->Product Impurities Unreacted 2,4-Dimethylthiophene Unreacted Acetyl Chloride Byproducts (HCl, Acetic Acid)

FAQ 1: What are the primary unreacted starting materials and byproducts I need to remove?

Answer: Following the reaction, your crude mixture will likely contain:

  • Unreacted 2,4-Dimethylthiophene: The aromatic substrate.

  • Unreacted Acetyl Chloride: The acylating agent.

  • Hydrolyzed Acetyl Chloride (Acetic Acid): Acetyl chloride reacts readily with any trace moisture and during the aqueous work-up to form acetic acid.[4][5]

  • Lewis Acid Catalyst: The aluminum chloride, which will be complexed to the carbonyl oxygen of your ketone product.[6]

  • Hydrogen Chloride (HCl): A byproduct of the acylation reaction and the hydrolysis of acetyl chloride.[7]

The primary challenge is separating the desired ketone product from the unreacted 2,4-dimethylthiophene, as they are both organic-soluble and may have close physical properties.

Section 2: The Work-up: Your First Line of Defense

A proper aqueous work-up is crucial and addresses several impurities simultaneously. It is not merely a "wash" but a series of reactive steps designed to simplify the crude mixture.

FAQ 2: How do I properly quench the reaction to handle the aluminum chloride and unreacted acetyl chloride?

Answer: The standard and most effective method is to slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[3]

Causality Explained:

  • Decomposition of the Catalyst-Product Complex: The ketone product forms a stable complex with the AlCl₃ catalyst. Adding water (from the ice) hydrolyzes the aluminum chloride, breaking this complex and liberating your product.[6] The added HCl keeps the resulting aluminum salts (like Al(OH)₃) dissolved in the aqueous phase as soluble chloro-complexes, preventing the formation of gelatinous precipitates that can complicate extraction.

  • Hydrolysis of Unreacted Acetyl Chloride: Any remaining acetyl chloride is highly reactive towards water and will be rapidly and exothermically hydrolyzed into acetic acid and HCl.[8][9] The ice bath is essential to control this exothermic reaction.

Experimental Protocol 1: Reaction Quench and Extraction

  • Prepare a beaker with a mixture of crushed ice (approx. 25 g) and concentrated HCl (approx. 15 mL). Place this beaker in a larger ice bath to maintain a low temperature.

  • With vigorous stirring, slowly and carefully pour the reaction mixture from the flask into the ice/HCl slurry. Caution: This process can release HCl gas; perform this in a well-ventilated fume hood.

  • Once the addition is complete, transfer the entire mixture to a separatory funnel.

  • Add a suitable organic solvent for extraction, such as dichloromethane (DCM) or diethyl ether.

  • Shake the funnel, venting frequently to release pressure. Allow the layers to separate.

  • Drain the lower organic layer (if using DCM) into a clean flask. Extract the aqueous layer one more time with a fresh portion of the organic solvent to ensure complete recovery of the product.[6]

  • Combine the organic extracts.

G Start Crude Reaction Mixture (Product-AlCl₃ Complex, Starting Materials) Quench Pour into Ice / HCl Start->Quench Separation Separatory Funnel (Two Phases Form) Quench->Separation Aqueous Aqueous Layer (Al³⁺ salts, HCl) Separation->Aqueous Discard Organic Organic Layer (Product, Unreacted Thiophene, Acetic Acid) Separation->Organic Collect for further washing

FAQ 3: I've quenched the reaction, but how do I remove the acidic byproducts?

Answer: The organic layer collected after the initial extraction still contains dissolved acids (HCl and acetic acid). These must be neutralized and removed by washing with a basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[3]

Causality Explained:

  • Neutralization: Sodium bicarbonate is a weak base that will react with both strong (HCl) and weak (acetic acid) acids to form their corresponding sodium salts (NaCl and sodium acetate), which are highly soluble in water and will partition into the aqueous layer.

  • CO₂ Evolution: The reaction produces carbon dioxide gas. This is a visual indicator that acid is being neutralized. It is critical to vent the separatory funnel frequently during this wash to prevent pressure buildup.[10]

Experimental Protocol 2: Neutralizing Wash

  • Return the combined organic extracts to the separatory funnel.

  • Add a saturated solution of sodium bicarbonate. Start with a small volume.

  • Stopper the funnel and invert gently. Vent immediately. You will likely observe gas evolution.

  • Continue to shake gently and vent until gas evolution ceases.

  • Drain the aqueous layer.

  • Repeat the bicarbonate wash until no more gas is evolved upon addition of the basic solution.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break any minor emulsions.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

Section 3: Final Purification - Isolating the Product

After the work-up and drying, you are left with the organic solvent, your desired product, and the key impurity: unreacted 2,4-dimethylthiophene. The choice between distillation and chromatography depends on the boiling point difference and the required level of purity.

Physical Properties Comparison
CompoundMolar Mass ( g/mol )Boiling Point (°C)
2,4-Dimethylthiophene112.19139 - 141[11][12]
1-(3,5-Dimethyl-2-thienyl)ethan-1-one154.23> 220 (estimated)[13][14]
Acetyl Chloride78.5052[7]

Table based on data from PubChem and other chemical suppliers.[7][11][12][13][14]

The significant difference in boiling points between the starting thiophene and the product makes vacuum distillation the most efficient method for purification on a larger scale.

FAQ 4: How do I effectively remove the unreacted 2,4-dimethylthiophene?

Answer: Fractional vacuum distillation is the preferred method.

Causality Explained:

By reducing the pressure, you lower the boiling points of the compounds, allowing them to distill at temperatures that prevent thermal decomposition.[15] 2,4-dimethylthiophene, having a much lower boiling point, will distill first, allowing you to collect it as the initial fraction. The temperature can then be increased (or the vacuum deepened) to distill your higher-boiling product, leaving any non-volatile impurities behind.

Experimental Protocol 3: Vacuum Distillation

  • Filter the dried organic solution to remove the drying agent and transfer it to a round-bottom flask suitable for distillation.

  • Remove the bulk of the low-boiling solvent (e.g., DCM, b.p. 40 °C) using a rotary evaporator.

  • Assemble a fractional distillation apparatus for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Begin applying vacuum and gently heat the flask using a heating mantle.

  • Collect the first fraction, which will primarily be unreacted 2,4-dimethylthiophene (boiling point will be significantly lower than the product's).

  • Once the first fraction has been collected and the temperature begins to rise more steeply, change the receiving flask.

  • Collect the main fraction corresponding to your product, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

  • Monitor the purity of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

FAQ 5: What if distillation is not an option or doesn't yield a pure product?

Answer: If you are working on a small scale or if the boiling points are too close for effective separation, column chromatography is an excellent alternative.

Causality Explained:

Chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Ketones are more polar than their corresponding thiophene precursors due to the carbonyl group. Therefore, the less polar 2,4-dimethylthiophene will travel through the silica column faster, while the more polar ketone product will be retained longer, allowing for their separation.

A typical solvent system would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. You would start with a low polarity eluent (e.g., 98:2 hexanes:ethyl acetate) to elute the 2,4-dimethylthiophene, then gradually increase the polarity to elute your product.

Section 4: Troubleshooting Guide

G Start Problem Encountered Emulsion Emulsion during extraction? Start->Emulsion LowYield Low or no product yield? Start->LowYield ImpureProduct Product still impure after distillation? Start->ImpureProduct Sol_Emulsion Add brine (sat. NaCl). Allow to stand without shaking. Filter through Celite if necessary. Emulsion->Sol_Emulsion Sol_LowYield Check quench step (was it too fast/hot?). Ensure complete extraction from aqueous layer. Verify starting material quality. LowYield->Sol_LowYield Sol_ImpureProduct Improve distillation efficiency (use a longer column). Switch to column chromatography for higher purity. ImpureProduct->Sol_ImpureProduct

References

  • Sciencemadness Wiki. (2024). Acetyl chloride.
  • PubChem. (n.d.). Acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Acetyl chloride. Retrieved from [Link]

  • Chemical properties of Acetyl Chloride | Hydrolysis| Alcoholysis| Ammonolysis| Reduction | Class 12|. (2023, March 7). YouTube. Retrieved from [Link]

  • Wikipedia. (2024). Acyl chloride. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Acetyl chloride (CH3COCl) properties. Retrieved from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Calgary. (2010). Hydrolysis of Acid Chlorides.
  • The Good Scents Company. (n.d.). 2,4-dimethyl thiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US5672749A - Process for preparing acetyl chloride.
  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1952). The mechanism of hydrolysis of acid chlorides. Part IX. Acetyl chloride. Retrieved from [Link]

  • Stenutz. (n.d.). 2,4-dimethylthiophene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • NIST. (n.d.). Thiophene, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Trade Science Inc. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Sciencemadness.org. (2006). Removing Iodine & Acetyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method.
  • Chemsrc.com. (n.d.). 1-(2,5-Dimethyl-3-thienyl)ethanone. Retrieved from [Link]

  • ACS Publications. (1971). The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. Retrieved from [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones.
  • Google Patents. (n.d.). US2166584A - Purification of ketones.
  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • PubMed. (2004). Determination of unreacted 2,4-toluene diisocyanate (2,4TDI) and 2,6-toluene diisocyanate (2,6TDI) in foams at ultratrace level by using HPLC-CIS-MS-MS. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl).
  • NIST. (n.d.). Ethanone, 1-(3-thienyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Stability issues of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one under acidic conditions

Welcome to the technical support center for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, is a key intermediate in various synthetic pathways. The thiophene ring, while aromatic, possesses a reactivity that differs significantly from benzene, making it susceptible to degradation under certain conditions.[1][2] The electron-donating methyl groups on the thiophene ring of this particular molecule increase the electron density of the ring, enhancing its reactivity toward electrophiles, including protons from acidic media. This heightened reactivity can lead to several stability issues. This guide will address these potential challenges in a practical, question-and-answer format.

I. Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments with 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in acidic environments.

Issue 1: Low or No Yield of Expected Product and Formation of Insoluble Material

Question: I am running a reaction with 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl), and I'm observing a significant amount of a dark, insoluble precipitate and a very low yield of my desired product. What is happening?

Answer:

This is a classic sign of acid-catalyzed polymerization. The thiophene ring, especially when activated by electron-donating groups like the two methyl groups in your compound, is prone to electrophilic attack by protons.[3] This can initiate a chain reaction leading to the formation of poly(thienylene) structures, which are often dark and insoluble.

Causality and Mechanism:

  • Protonation: The acidic medium provides a high concentration of protons (H⁺). The electron-rich thiophene ring, particularly at the unsubstituted C4 position, can be protonated, forming a resonance-stabilized carbocation (an arenium ion).

  • Electrophilic Attack: This carbocation is a potent electrophile. It can then attack the electron-rich ring of another molecule of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

  • Chain Propagation: This process continues, leading to the formation of a long polymer chain.

Mitigation Strategies:

  • Choice of Acid: Switch to a milder acid catalyst. If your reaction requires a Brønsted acid, consider using a weaker acid like acetic acid or phosphoric acid. For Lewis acid catalysis, options like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might be less aggressive than aluminum chloride (AlCl₃).

  • Temperature Control: Perform the reaction at a lower temperature. Polymerization often has a higher activation energy than the desired reaction, so cooling the reaction mixture can significantly reduce the rate of this side reaction.

  • Slow Addition: Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations of acid.

  • Use of a Non-Protic Solvent: If the reaction chemistry allows, using a non-protic solvent can help to minimize the availability of free protons.

Experimental Protocol: Minimizing Polymerization

  • Dissolve 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in an appropriate anhydrous solvent (e.g., dichloromethane, 1,4-dioxane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • If using a liquid acid, add it dropwise to the stirred solution over a period of 15-30 minutes. If using a solid acid catalyst, add it in small portions.

  • Monitor the reaction progress closely using a suitable technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Proceed with the workup and purification of your product.

Visualization of Acid-Catalyzed Polymerization:

G cluster_initiation Initiation cluster_propagation Propagation Thiophene1 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Carbocation Resonance-Stabilized Carbocation Thiophene1->Carbocation Protonation Proton H⁺ Thiophene2 Another Molecule of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Dimer Dimeric Cation Carbocation->Dimer Electrophilic Attack Polymer Polymer Chain Dimer->Polymer + n Molecules

Caption: Acid-catalyzed polymerization pathway.

Issue 2: Unexpected Side Product with a Higher Polarity

Question: I'm performing a reaction in an acidic aqueous medium and after workup, I've isolated an unexpected, more polar side product along with my target molecule. What could this be?

Answer:

Under strongly acidic conditions, particularly in the presence of water, the acetyl group of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one can undergo hydrolysis to form 3,5-dimethylthiophene-2-carboxylic acid. This carboxylic acid is significantly more polar than the starting ketone, which would explain its different behavior during chromatographic purification.

Causality and Mechanism:

  • Protonation of the Carbonyl: The oxygen of the acetyl group is protonated by the acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer and Elimination: A series of proton transfers occurs, leading to the elimination of acetic acid and the formation of the thiophene carboxylic acid. However, in this specific case, the acetyl group itself is hydrolyzed, leading to the formation of the carboxylic acid on the thiophene ring and an alcohol (in this case, this would lead back to starting materials after tautomerization, so the more likely hydrolysis product is the carboxylic acid and an equivalent of a proton). The more direct mechanism is the formation of a gem-diol intermediate which then collapses.

Mitigation Strategies:

  • Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.

  • Protecting Groups: If the acetyl group is not involved in the desired transformation, consider protecting it as an acetal or ketal before subjecting the molecule to acidic conditions. This protecting group can be removed later under neutral or basic conditions.

  • Milder Conditions: As with polymerization, using a milder acid or lower reaction temperatures can reduce the rate of hydrolysis.

Visualization of Acetyl Group Hydrolysis:

G Start 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Protonated Protonated Carbonyl Start->Protonated + H⁺ GemDiol Gem-Diol Intermediate Protonated->GemDiol + H₂O Product 3,5-Dimethylthiophene- 2-carboxylic acid GemDiol->Product - H⁺

Caption: Acid-catalyzed hydrolysis of the acetyl group.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one under acidic conditions?

A1: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is moderately stable under weakly acidic conditions. However, under strongly acidic conditions (e.g., concentrated mineral acids), it is susceptible to degradation, primarily through polymerization and, if water is present, hydrolysis of the acetyl group.[3] The electron-donating methyl groups activate the thiophene ring towards electrophilic attack, making it more reactive than unsubstituted 2-acetylthiophene.

Q2: Can the thiophene ring be opened under acidic conditions?

A2: Ring-opening of the thiophene ring is a possibility under very harsh conditions, such as in the presence of strong reducing agents like Raney Nickel, which leads to desulfurization.[1] However, under typical acidic conditions used for catalysis, ring-opening is not a common degradation pathway. Polymerization is a much more likely outcome.

Q3: How should I store 1-(3,5-Dimethyl-2-thienyl)ethan-1-one?

A3: It should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation and degradation. Avoid contact with strong acids and oxidizing agents during storage.

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the stability of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. It allows for the separation and quantification of the parent compound and any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of any isolated byproducts.

Q5: My reaction mixture is turning a dark color, but I don't see a precipitate. Is this still a sign of degradation?

A5: Yes, a darkening of the reaction mixture, even without the formation of a precipitate, can be an early indication of polymerization or other degradation pathways. It suggests the formation of conjugated, colored byproducts. It is advisable to monitor the reaction closely by TLC or another suitable technique to assess the consumption of your starting material and the formation of new spots.

III. Quantitative Data Summary

Acid Condition Temperature Expected Stability Primary Degradation Pathway
Weak Acid (e.g., Acetic Acid)Room TemperatureHighMinimal degradation expected
Weak Acid (e.g., Acetic Acid)Elevated (50-80 °C)ModerateSlow polymerization possible
Strong Mineral Acid (e.g., H₂SO₄, dilute)Low (0-5 °C)ModeratePolymerization
Strong Mineral Acid (e.g., H₂SO₄, conc.)Room TemperatureLowRapid polymerization
Aqueous Strong Acid (e.g., aq. HCl)Elevated (50-80 °C)LowPolymerization and Hydrolysis

IV. References

  • Thiophene - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene - Research and Reviews. (2022). Retrieved January 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Introduction: The synthesis of acetylated thiophenes, such as 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, is a critical step in the development of various fine chemicals and pharmaceutical intermediates.[1] The traditional ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of acetylated thiophenes, such as 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, is a critical step in the development of various fine chemicals and pharmaceutical intermediates.[1] The traditional approach involves Friedel-Crafts acylation using strong Lewis acids like aluminum chloride (AlCl₃).[2][3] However, this method is fraught with challenges, including the need for stoichiometric amounts of the catalyst, high moisture sensitivity, significant generation of toxic waste, and potential for undesirable side reactions like resinification, especially with reactive heterocycles like thiophene.[3][4][5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on alternative, more efficient, and environmentally benign catalytic systems. We will explore troubleshooting common experimental issues, provide detailed protocols, and explain the scientific rationale behind catalyst selection and process optimization.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Rationale

Q1: Why should I consider alternatives to traditional Lewis acids like AlCl₃ for acylating 2,5-dimethylthiophene?

A: While effective for many aromatic systems, AlCl₃ presents several significant drawbacks for thiophene acylation:

  • Stoichiometric Requirement: AlCl₃ forms a strong complex with the resulting ketone product, which deactivates the catalyst.[6][7][8] This necessitates using at least a stoichiometric amount, complicating purification and increasing waste.

  • Environmental & Safety Concerns: The reaction workup generates large volumes of acidic aqueous waste. AlCl₃ is also highly sensitive to moisture, requiring strictly anhydrous conditions.[2]

  • Low Yields & Side Reactions: Thiophene rings are susceptible to degradation and polymerization (resinification) in the presence of strong Lewis acids.[3][5] This can lead to the formation of tars and significantly lower the yield of the desired product.

  • Catalyst Recovery: Homogeneous catalysts like AlCl₃ are consumed during the workup process and cannot be recovered or reused.[4]

Alternative catalysts, particularly heterogeneous solid acids, address these issues by being reusable, separable, and often milder, leading to cleaner reactions and higher yields.[4]

Q2: What are the main classes of alternative catalysts available for this synthesis?

A: Several classes of catalysts have emerged as powerful alternatives to AlCl₃:

  • Zeolites (Solid Acids): These are crystalline aluminosilicates with well-defined pore structures and tunable acidity. Zeolites like H-Beta (Hβ) and HZSM-5 have shown excellent performance in Friedel-Crafts acylations, offering high conversion, good selectivity, and easy recovery and regeneration.[4][9] Their shape-selective properties can also help control regioselectivity.

  • Milder Lewis Acids: Catalysts like zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are often more suitable for sensitive substrates like thiophenes.[3][5] Notably, zinc halides can be effective in catalytic amounts, overcoming a major limitation of AlCl₃.[3]

  • Metal Oxides: Simple metal oxides, such as zinc oxide (ZnO), have been reported as efficient, inexpensive, and reusable catalysts for Friedel-Crafts acylation under solvent-free conditions.[7]

  • "Green" Catalytic Systems: This category includes metal triflates (e.g., Erbium or Indium triflates)[2], which can be used in smaller quantities, and novel methodologies that avoid traditional catalysts altogether, such as using cyanuric chloride or performing the reaction in specialized solvents like hexafluoro-2-propanol.[7]

Q3: How do I choose the best alternative catalyst for my specific application?

A: The choice depends on your specific priorities:

  • For Green Chemistry & Reusability: Zeolites (e.g., Hβ) are the premier choice. They are highly stable, easily filtered, and can be regenerated and reused multiple times with minimal loss of activity.[4]

  • For Mild Conditions & High Selectivity: Milder Lewis acids like ZnCl₂ are excellent for minimizing side reactions and resinification of the thiophene substrate.[3]

  • For Lab-Scale Simplicity & Cost-Effectiveness: Zinc oxide (ZnO) offers a simple, solvent-free procedure that is both economical and efficient.[7]

  • For High-Throughput Screening: Microwave-assisted synthesis using catalysts like erbium trifluoromethanesulfonate can significantly reduce reaction times.[2]

Q4: What is the expected regioselectivity for the acylation of 2,5-dimethylthiophene?

A: In Friedel-Crafts acylation of thiophene, substitution occurs preferentially at the 2- and 5-positions (α-positions) because the resonance structures of the intermediate carbocation (the sigma complex) are more stabilized.[10] For 2,5-dimethylthiophene, these positions are already occupied. The methyl groups are activating substituents, directing electrophilic substitution to the vacant 3- and 4-positions (β-positions). The acylation will occur at the 3-position (equivalent to the 4-position by symmetry) to yield 1-(2,5-Dimethyl-3-thienyl)ethan-1-one.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses common problems encountered during the synthesis and provides a logical framework for diagnosis and resolution.

Issue 1: Low or No Product Yield

This is the most frequent challenge. A systematic approach is key to identifying the root cause.

  • Possible Cause A: Inactive or Poisoned Catalyst

    • Why it happens: Many catalysts, especially zeolites and Lewis acids, are highly sensitive to water. Adsorbed moisture on the catalyst surface or trace water in the solvent/reagents can poison the active acid sites, preventing the formation of the acylium ion electrophile.

    • Troubleshooting Steps:

      • Catalyst Activation: Ensure heterogeneous catalysts like zeolites are properly activated before use. This typically involves calcination (heating at high temperatures, e.g., 500-550 °C) under a stream of dry air or nitrogen to remove adsorbed water.

      • Anhydrous Conditions: Use freshly distilled, dry solvents. Ensure all glassware is oven- or flame-dried immediately before use. Handle hygroscopic catalysts and reagents under an inert atmosphere (N₂ or Ar).

      • Reagent Purity: Use high-purity 2,5-dimethylthiophene and acylating agent (e.g., acetic anhydride). Impurities can interfere with the catalyst.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • Why it happens: Friedel-Crafts acylation is sensitive to temperature and reaction time. Too low a temperature may result in a slow reaction rate, while too high a temperature can promote byproduct formation and catalyst deactivation.[4]

    • Troubleshooting Steps:

      • Temperature Optimization: Start with the literature-recommended temperature. If the yield is low, consider a stepwise increase in temperature (e.g., in 10 °C increments), monitoring the reaction by TLC or GC to track product formation versus byproduct generation. For the acylation of thiophene with acetic anhydride over Hβ zeolite, an optimal temperature is around 60-80 °C.[4]

      • Time Study: Run a time-course experiment, taking aliquots from the reaction mixture at regular intervals (e.g., every hour) to determine the point of maximum conversion.

      • Molar Ratio: The ratio of reactants to the acylating agent can be critical. For acetic anhydride, a molar ratio of 1:2 or 1:3 (thiophene derivative to anhydride) is often used to drive the reaction to completion.[4]

  • Possible Cause C: Catalyst Pore Size Limitation (for Zeolites)

    • Why it happens: The reactants must be able to access the active sites within the zeolite's pores. If the pore diameter of the zeolite is too small, it can lead to diffusional limitations and low activity.[4]

    • Troubleshooting Steps:

      • Select Appropriate Zeolite: For the acylation of substituted thiophenes, larger-pore zeolites like Hβ are generally superior to smaller-pore ones like HZSM-5.[4] Hβ's larger pores better accommodate the diffusion of reactants and products.

troubleshooting_low_yield start Low or No Product Yield q1 Is the Catalyst Active? start->q1 q2 Are Reaction Conditions Optimal? q1->q2 Yes sol1a Activate catalyst (calcine zeolites). Ensure strictly anhydrous conditions. q1->sol1a No q3 Is the Catalyst Type Correct (for Zeolites)? q2->q3 Yes sol2a Optimize temperature. Conduct time-course study. Adjust reactant molar ratios. q2->sol2a No sol3a Switch to a larger-pore zeolite (e.g., Hβ instead of HZSM-5). q3->sol3a No

Caption: Troubleshooting Decision Tree for Low Product Yield.

Issue 2: Significant Formation of Dark, Tarry Byproducts (Resinification)

  • Why it happens: This indicates polymerization or degradation of the thiophene substrate. It is often caused by a catalyst that is too acidic or reaction conditions that are too harsh (e.g., high temperature).[3][5]

  • Troubleshooting Steps:

    • Use a Milder Catalyst: Replace highly acidic catalysts with milder alternatives. If you are using a strong Lewis acid, switch to ZnCl₂.[3] If using a highly acidic zeolite, consider one with lower acid site density.

    • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Sometimes starting the reaction at 0 °C and allowing it to slowly warm to room temperature can mitigate initial vigorous side reactions.

    • Control the Rate of Addition: Add the acylating agent dropwise to the mixture of the substrate and catalyst. This keeps the concentration of the highly reactive acylium ion low at any given moment, favoring the desired reaction over polymerization.

Issue 3: Catalyst Deactivation and Poor Reusability (Heterogeneous Catalysts)

  • Why it happens: The pores and active sites of a heterogeneous catalyst can become blocked by carbonaceous deposits or strongly adsorbed product molecules, leading to deactivation.

  • Troubleshooting Steps:

    • Implement a Regeneration Protocol: After filtering the catalyst, wash it thoroughly with a solvent (like acetone or ethanol) to remove adsorbed species. Then, perform a calcination step (e.g., heating at 500-550 °C for several hours in air) to burn off any coke or organic residues. The regenerated catalyst should show activity comparable to the fresh catalyst.[4]

    • Optimize Reaction Time: Avoid unnecessarily long reaction times. Once the maximum yield is reached (determined by a time study), stop the reaction to prevent further catalyst fouling.

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize based on their specific laboratory conditions and analytical results.

Protocol 1: Zeolite Hβ-Catalyzed Acylation using Acetic Anhydride

This protocol is based on the principles of using a reusable, solid acid catalyst for a greener synthesis.[4]

1. Catalyst Activation:

  • Place 1 g of Hβ zeolite powder in a ceramic crucible.
  • Heat in a muffle furnace at 550 °C for 5 hours under a slow stream of dry air.
  • Cool the catalyst to room temperature in a desiccator and store under anhydrous conditions until use.

2. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add the activated Hβ zeolite (e.g., 0.5 g).
  • Add 2,5-dimethylthiophene (e.g., 1.12 g, 10 mmol).
  • Add acetic anhydride (e.g., 2.04 g, 20 mmol). Using the acylating agent as the solvent is common, but a high-boiling inert solvent like 1,2-dichloroethane can also be used.
  • Ensure the setup is under an inert atmosphere (N₂ or Ar).

3. Reaction Execution:

  • Heat the reaction mixture to 80 °C with vigorous stirring.
  • Monitor the reaction progress using TLC or GC analysis of small aliquots. The reaction is typically complete within 3-5 hours.

4. Workup and Purification:

  • Cool the mixture to room temperature.

  • Separate the catalyst by filtration, washing it with a small amount of dichloromethane or ethyl acetate. The catalyst can now be regenerated (see Issue 3).

  • Combine the filtrate and washings. Neutralize the excess acetic anhydride and acetic acid byproduct by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(2,5-Dimethyl-3-thienyl)ethan-1-one.

    experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification activation 1. Catalyst Activation (Calcination of Hβ Zeolite) setup 2. Reaction Setup (Combine Catalyst, Thiophene, Acetic Anhydride) activation->setup execution 3. Heat & Stir (e.g., 80°C, 3-5h) setup->execution monitoring 4. Monitor Progress (TLC / GC) execution->monitoring filtration 5. Catalyst Filtration (Recover for Regeneration) monitoring->filtration neutralization 6. Neutralize & Wash filtration->neutralization purification 7. Dry, Concentrate & Purify (Distillation / Chromatography) neutralization->purification product Final Product purification->product

    Caption: General Experimental Workflow for Heterogeneous Catalysis.

Protocol 2: Zinc Chloride (ZnCl₂)-Catalyzed Acylation

This protocol utilizes a milder Lewis acid, which is particularly advantageous for the sensitive thiophene ring.[3]

1. Reaction Setup:

  • To a flame-dried, 50 mL three-neck flask under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂) (e.g., 0.27 g, 2 mmol, 0.2 equivalents).
  • Add a dry, inert solvent such as dichloromethane (CH₂Cl₂) (20 mL).
  • Cool the suspension to 0 °C in an ice bath.
  • In a separate flask, prepare a solution of 2,5-dimethylthiophene (1.12 g, 10 mmol) and acetyl chloride (0.86 g, 11 mmol, 1.1 equivalents) in CH₂Cl₂ (10 mL).

2. Reaction Execution:

  • Add the solution of thiophene and acetyl chloride dropwise to the stirred ZnCl₂ suspension over 30 minutes, maintaining the temperature at 0 °C.
  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

3. Workup and Purification:

  • Cool the reaction mixture back to 0 °C and slowly quench by adding cold, dilute HCl (1 M).
  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
  • Purify the residue via vacuum distillation or column chromatography to yield the target product.

Section 4: Comparative Data of Catalytic Systems

The table below summarizes the key features of various catalytic systems for thiophene acylation to guide your selection process.

Catalyst SystemAcylating AgentTypical Temp.ProsConsReference(s)
AlCl₃ (Traditional) Acetyl Chloride / Acetic Anhydride0 °C to RTHigh reactivity with non-sensitive substrates.Stoichiometric amounts needed, harsh, waste generation, potential for resinification.[2][3][5]
Hβ Zeolite Acetic Anhydride60 - 90 °CReusable, environmentally friendly, high conversion, easy separation.Requires activation (calcination), potential for pore blockage.[4]
Zinc Chloride (ZnCl₂) Acetyl Chloride / Acetic Anhydride0 °C to RTMilder than AlCl₃, catalytic amounts are effective, reduces side reactions.Still requires anhydrous conditions and aqueous workup.[3]
Zinc Oxide (ZnO) Acetic Anhydride120 - 140 °CHeterogeneous, reusable, inexpensive, solvent-free conditions possible.May require higher temperatures than other systems.[7]
Erbium Triflate Acetyl ChlorideRT (Microwave)Very high activity, low catalyst loading, fast reaction times.Catalyst can be expensive.[2]

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Asif, M. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Majumdar, D., & Dinda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30787-30825. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Naveen, S., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1425. [Link]

  • Belen'kii, L. I., Yakubov, A. P., & Gol'dfarb, Y. L. (1975). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 11(4), 424-429. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. PubChem. [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS No. 2530-10-1).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS No. 2530-10-1). This valuable ketone intermediate is a key building block in the development of various fine chemicals and pharmaceutical agents. Its synthesis is most commonly achieved via the Friedel-Crafts acylation of 2,4-dimethylthiophene. While straightforward on a laboratory scale, scaling up this electrophilic aromatic substitution presents unique challenges related to reaction control, safety, and purification.

This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. It combines frequently asked questions for rapid guidance with in-depth troubleshooting workflows for more complex issues.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-(3,5-Dimethyl-2-thienyl)ethan-1-one?

The most established and scalable method is the Friedel-Crafts acylation of 2,4-dimethylthiophene using an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.[3]

Q2: Why is the reaction failing to initiate or proceeding very slowly?

The primary suspect is catalyst deactivation. Aluminum chloride is extremely sensitive to moisture.[4] Any water in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, use anhydrous solvents, and use a fresh, high-purity bottle of AlCl₃. Secondly, insufficient cooling can be an issue; while the reaction is exothermic, it often requires an initial energy input to overcome the activation barrier before it becomes self-sustaining.

Q3: Is it necessary to use a full stoichiometric equivalent of AlCl₃?

Yes, for acylations, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often required. This is a key difference from Friedel-Crafts alkylations. The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[4] This complexation effectively removes the catalyst from the reaction cycle. Using only a catalytic amount will result in the reaction stalling after a small percentage of product has formed.

Q4: What are the main safety concerns when scaling up this reaction?

The primary hazards involve the reagents:

  • Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It is also corrosive. All additions and handling must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water and alcohols.[5][6] It is a lachrymator and causes severe burns upon contact.[7] Handling requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[6][8]

  • Reaction Quenching: The quenching of the reaction mixture (e.g., by pouring it onto crushed ice and concentrated HCl) is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring, and in an appropriate vessel to manage the heat and gas evolution.

Q5: Which solvent is recommended for the scale-up process?

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert to the reaction conditions and are good solvents for the reactants and the intermediate complexes.[9] Carbon disulfide (CS₂) has also been used historically but is highly flammable and toxic, making it less suitable for scale-up.[1]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic approach to identifying and resolving the root cause.

Problem 1: Consistently Low Yield (<50%)
Potential Cause Diagnostic Check Recommended Solution & Explanation
Catalyst Inactivity Were reagents and solvents certified anhydrous? Was the AlCl₃ clumpy or discolored?Use freshly opened, high-purity AlCl₃. Ensure solvents are passed through a drying system (e.g., alumina column) or freshly distilled. Oven-dry all glassware and assemble the apparatus hot under an inert atmosphere to prevent atmospheric moisture ingress.
Incomplete Reaction Monitor the reaction by TLC or GC. Is there still a significant amount of starting material (2,4-dimethylthiophene) present after the expected reaction time?Increase the reaction time or slightly elevate the temperature (e.g., from 0 °C to room temperature) after the initial exothermic phase has subsided. Ensure efficient stirring, as poor mixing can create localized "cold spots" where the reaction rate is slower.
Product Loss During Work-up Is the product being lost in the aqueous layer during extraction? Is it decomposing during purification?Check the pH of the aqueous layer during work-up; it should be acidic to ensure the product is not deprotonated or involved in side reactions. For purification, vacuum distillation is often preferred over column chromatography for larger scales to minimize product loss on the stationary phase.
Incorrect Stoichiometry Re-verify the molar calculations for all reagents.Ensure at least 1.1 equivalents of AlCl₃ and 1.05 equivalents of acetyl chloride are used relative to the 2,4-dimethylthiophene. This accounts for minor impurities and potential complexation.
Problem 2: Formation of Significant By-products or Tar
Potential Cause Diagnostic Check Recommended Solution & Explanation
Reaction Temperature Too High Did the reaction temperature spike uncontrollably during the addition of reagents? Is the final product dark and viscous?Maintain strict temperature control, especially during the addition of the acetyl chloride and the thiophene. Use a reliable cooling bath (e.g., ice-salt or a cryocooler) and add reagents dropwise to manage the exotherm. Thiophene rings can be sensitive to strong Lewis acids at elevated temperatures, leading to polymerization or decomposition.[1]
Incorrect Order of Addition How were the reagents added?The preferred method is to first create a suspension of AlCl₃ in the anhydrous solvent, cool it, and then add the acetyl chloride to form the acylium ion precursor complex. The 2,4-dimethylthiophene should be added last, slowly and at a controlled temperature. Adding the thiophene directly to the AlCl₃ can promote unwanted side reactions.[1]
Isomer Formation Does NMR analysis show signals for more than one acetylated thiophene product?While the 2-position is strongly favored due to the directing effects of the methyl groups, a small amount of the 3-acetyl isomer can form. Lowering the reaction temperature can sometimes improve regioselectivity. If isomer separation is difficult, a recrystallization step might be necessary if the product is solid, or fractional distillation if boiling points are sufficiently different.

Visualizing the Process

Reaction Mechanism

The diagram below illustrates the key steps in the Friedel-Crafts acylation of 2,4-dimethylthiophene.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Complexation AcCl Acetyl Chloride (CH₃COCl) AlCl3 Aluminum Chloride (AlCl₃) AcCl->AlCl3 Coordination Acylium Acylium-AlCl₄⁻ Complex [CH₃C≡O]⁺[AlCl₄]⁻ AlCl3->Acylium Ionization Thiophene 2,4-Dimethylthiophene Sigma Sigma Complex (Resonance Stabilized) Thiophene->Sigma + [CH₃C≡O]⁺ Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (abstracted by AlCl₄⁻) Final_Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Product_Complex->Final_Product Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical path for diagnosing the cause of low product yield.

Troubleshooting start Problem: Low Yield check_reagents Check Reagents & Conditions: - Anhydrous? - Fresh AlCl₃? - Correct Stoichiometry? start->check_reagents incomplete_rxn Reaction Incomplete? (Monitor by TLC/GC) check_reagents->incomplete_rxn No cause_reagents Root Cause: Inactive Catalyst or Incorrect Stoichiometry check_reagents->cause_reagents Yes workup_loss Product Lost During Work-up? incomplete_rxn->workup_loss No cause_kinetics Root Cause: Insufficient Time or Temperature Too Low incomplete_rxn->cause_kinetics Yes cause_workup Root Cause: Poor Extraction or Decomposition workup_loss->cause_workup Yes solution_reagents Solution: Use Dry Solvents, Fresh Reagents, Verify Molar Ratios cause_reagents->solution_reagents solution_kinetics Solution: Increase Reaction Time or Temperature Moderately cause_kinetics->solution_kinetics solution_workup Solution: Optimize Quenching, Check pH, Use Vacuum Distillation cause_workup->solution_workup

Caption: A stepwise workflow for troubleshooting low yields.

Recommended Scale-Up Protocol

This protocol is for a ~1 mole scale synthesis. All operations must be carried out in a properly functioning fume hood with appropriate PPE.

Equipment:

  • 5 L, 4-necked round-bottom flask equipped with:

    • Mechanical overhead stirrer

    • Thermocouple for internal temperature monitoring

    • Pressure-equalizing dropping funnel

    • Nitrogen/Argon inlet

  • Cooling bath (ice/salt or cryocooler)

Reagents & Typical Quantities:

ReagentCAS No.Molar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dimethylthiophene636-59-9112.20112.2 g1.01.0
Aluminum Chloride (anhydrous)7446-70-0133.34146.7 g1.11.1
Acetyl Chloride75-36-578.5082.4 g (74.9 mL)1.051.05
Dichloromethane (anhydrous)75-09-284.932.0 L--
Crushed Ice--~2 kg--
Concentrated HCl (37%)7647-01-036.46~200 mL--

Procedure:

  • Setup: Assemble the oven-dried glassware. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Catalyst Suspension: To the 5 L flask, add anhydrous dichloromethane (1.5 L) followed by the portion-wise addition of anhydrous aluminum chloride (146.7 g) under a positive pressure of nitrogen. Stir to create a suspension.

  • Acylium Ion Precursor Formation: Cool the suspension to 0 °C using the cooling bath. Add acetyl chloride (82.4 g) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Thiophene Addition: Dissolve the 2,4-dimethylthiophene (112.2 g) in anhydrous dichloromethane (0.5 L). Add this solution to the reaction mixture dropwise over 1.5 - 2 hours, maintaining the internal temperature between 0-5 °C. A color change and slight exotherm should be observed.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis of a quenched aliquot.

  • Quenching: Prepare a large vessel (e.g., a 10 L beaker or reactor) containing crushed ice (2 kg) and concentrated HCl (200 mL). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/HCl. This step is highly exothermic and will release HCl gas.

  • Work-up: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (500 mL), water (500 mL), saturated sodium bicarbonate solution (500 mL - caution: gas evolution), and finally brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a colorless to pale yellow liquid.

References

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI. [Link]

  • Hartough, H. D. (1949). Acylation of thiophene.
  • Friedel–Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps. [Link]

  • Krayushkin, M. M., et al. (1995). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds.
  • Hazardous Substance Fact Sheet - Acetyl Chloride. (2008). New Jersey Department of Health. [Link]

  • ICSC 0210 - ACETYL CHLORIDE. (n.d.). INCHEM. [Link]

Sources

Optimization

Troubleshooting guide for reactions involving 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Technical Support Center: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Welcome to the technical support resource for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (also known as 2-acetyl-3,5-dimethylthiophene). This guide is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Welcome to the technical support resource for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (also known as 2-acetyl-3,5-dimethylthiophene). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered in reactions involving this versatile heterocyclic ketone. Our approach is rooted in explaining the fundamental chemical principles—the "why"—behind the troubleshooting steps, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Introduction: Understanding the Reactivity of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted 2-acetylthiophene. Its reactivity is governed by three primary features: the electron-rich thiophene ring, the electron-withdrawing acetyl group, and the steric and electronic influence of the two methyl groups.

  • The Thiophene Ring: Thiophene is an aromatic heterocycle that is more electron-rich than benzene, making it highly susceptible to electrophilic substitution.[1] The substitution pattern is critical; the acetyl group is at the 2-position, which is the most reactive site for electrophilic attack on an unsubstituted thiophene ring.[2]

  • The Acetyl Group: This group is a moderately deactivating, meta-directing group in typical electrophilic aromatic substitution. However, its primary role in this molecule is to provide a reactive handle for a variety of transformations, including condensations, oxidations, and reductions.

  • The Methyl Groups (C3 and C5): The methyl groups are activating, ortho-para directing groups. Their presence significantly influences the molecule's reactivity:

    • They enhance the electron density of the thiophene ring, further increasing its reactivity toward electrophiles.

    • They provide steric hindrance around the acetyl group (C3-methyl) and the C4 position of the ring, which can affect reaction rates and accessibility for bulky reagents.

    • They block the C3 and C5 positions, simplifying the outcomes of electrophilic substitution by directing it exclusively to the C4 position.

This interplay of electronic and steric effects is central to understanding and troubleshooting reactions with this substrate.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yield is consistently low. What are the common causes?

Low yield is a frequent issue that can stem from starting material integrity, reaction conditions, or inherent substrate reactivity. This guide will help you diagnose the root cause.

start Low Reaction Yield Observed check_sm Step 1: Verify Starting Material (SM) Purity & Stability start->check_sm sm_ok SM Purity >98%? check_sm->sm_ok purify_sm Action: Purify SM (Distillation, Recrystallization, or Column Chromatography) sm_ok->purify_sm No check_reagents Step 2: Assess Reagent Quality & Stoichiometry sm_ok->check_reagents Yes purify_sm->check_sm reagents_ok Reagents Anhydrous & Active? Stoichiometry Correct? check_reagents->reagents_ok replace_reagents Action: Use Fresh/Dry Reagents. Verify Calculations. reagents_ok->replace_reagents No check_conditions Step 3: Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Temperature, Time, Atmosphere Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize Conditions (e.g., Increase Temp, Extend Time, Use Inert Gas) conditions_ok->optimize_conditions No check_reactivity Step 4: Consider Inherent Substrate Reactivity conditions_ok->check_reactivity Yes end_point Yield Improved optimize_conditions->end_point check_reactivity->end_point

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Answer & Explanation:

  • Cause A: Starting Material Degradation. 2-Acetylthiophenes can be sensitive to prolonged exposure to air and light, leading to discoloration and the formation of impurities.[3] The sulfur atom is susceptible to oxidation.[3]

    • Solution: Always use a fresh, pure sample of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. If the material is old or discolored, consider purification by vacuum distillation or column chromatography on silica gel. Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cause B: Steric Hindrance. The C3-methyl group provides significant steric bulk near the acetyl group. In reactions like Knoevenagel or aldol condensations, this hindrance can slow down the approach of the nucleophile to the carbonyl carbon.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. For sluggish reactions, consider extending the reaction time significantly. For example, some Knoevenagel reactions involving substituted 2-acetylthiophenes may require over 72 hours to proceed to a reasonable yield.[5]

  • Cause C: Inadequate Reaction Conditions. Many reactions require strictly anhydrous conditions. The presence of water can quench strong bases (e.g., LDA, NaH) or hydrolyze Lewis acid catalysts.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.

  • Cause D: Reversible or Equilibrium-Limited Reactions. Condensation reactions are often reversible. If the equilibrium is unfavorable, the yield will be low.

    • Solution: Use techniques to drive the reaction forward. For reactions that produce water, such as acetal formation or some condensations, employ a Dean-Stark apparatus to remove water azeotropically. Alternatively, use an excess of one reagent if it is inexpensive and easily removed.

FAQ 2: I am attempting a Baeyer-Villiger oxidation, but the reaction is slow and gives multiple products. Why?

The Baeyer-Villiger oxidation converts ketones into esters using a peroxyacid (like m-CPBA).[6] Its success with 1-(3,5-Dimethyl-2-thienyl)ethan-1-one depends critically on migratory aptitude and potential side reactions.

Answer & Explanation:

The core issue lies in the competition between the migration of the thienyl ring and the methyl group. The outcome is determined by which group preferentially moves to the oxygen atom in the Criegee intermediate.[7]

Migrating GroupAptitudeRationale
Tertiary AlkylHighestForms the most stable carbocation.
Aryl / Heteroaryl High Can stabilize positive charge through resonance.
Secondary AlkylModerateMore stable than primary carbocation.
Primary AlkylLowUnstable primary carbocation.
Methyl Lowest Forms the least stable carbocation.
(Data synthesized from established principles of the Baeyer-Villiger reaction)[7]

Primary Cause: Migratory Aptitude

The 3,5-dimethyl-2-thienyl group is an electron-rich heteroaryl system. It has a high migratory aptitude, significantly greater than that of the methyl group. Therefore, the expected major product is (3,5-dimethyl-2-thienyl) acetate . The competing product, methyl 3,5-dimethylthiophene-2-carboxylate, should be a very minor component.

ketone 1-(3,5-Dimethyl-2-thienyl)ethan-1-one criegee Criegee Intermediate ketone->criegee + m-CPBA side_reaction Side Reaction: Ring Oxidation ketone->side_reaction Excess m-CPBA or High Temp mcpba m-CPBA major_product Major Product: (3,5-Dimethyl-2-thienyl) acetate criegee->major_product Thienyl Migration (Favored) minor_product Minor Product: Methyl 3,5-dimethylthiophene- 2-carboxylate criegee->minor_product Methyl Migration (Disfavored)

Caption: Baeyer-Villiger oxidation pathway for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Troubleshooting Steps:

  • Problem: Multiple Products. If you observe significant formation of the minor product, it suggests that the reaction conditions are harsh enough to overcome the large difference in migratory aptitude.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Use a slight excess (1.1-1.2 equivalents) of the peroxyacid to ensure full conversion without promoting side reactions.

  • Problem: Unidentified Byproducts/Degradation. The electron-rich thiophene ring itself can be oxidized by strong oxidizing agents like m-CPBA, especially with excess reagent or at elevated temperatures.[4] This can lead to the formation of S-oxides and complex degradation mixtures.

    • Solution: Add the m-CPBA slowly to a cooled solution of the ketone. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Protocol 1: Baeyer-Villiger Oxidation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one
  • Preparation: Dissolve 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.1 eq) in the same solvent. Add this solution dropwise to the cooled ketone solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxyacid. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure (3,5-dimethyl-2-thienyl) acetate.

FAQ 3: I'm trying to perform an electrophilic substitution on the thiophene ring, but the reaction isn't working. What should I consider?

Answer & Explanation:

With the C2, C3, and C5 positions occupied, the only available position for electrophilic substitution is C4. The directing effects of the existing substituents must be analyzed.

  • C2-Acetyl Group: Deactivating and meta-directing. It directs incoming electrophiles away from C3 and toward C4 and C5. Since C5 is blocked, it weakly directs to C4.

  • C3-Methyl Group: Activating and ortho-para directing. It strongly directs incoming electrophiles to C2 and C4. Since C2 is blocked, it strongly directs to C4.

  • C5-Methyl Group: Activating and ortho-para directing. It strongly directs incoming electrophiles to C4.

Troubleshooting Steps:

  • Cause A: Steric Hindrance at C4. The C4 position is flanked by two methyl groups at C3 and C5. This creates a sterically hindered environment. Reactions involving large or bulky electrophiles (e.g., Friedel-Crafts alkylation with a branched alkyl halide) may fail or proceed very slowly.

    • Solution: Use a less sterically demanding electrophile if possible. Employ more forcing conditions, such as higher temperatures or a stronger Lewis acid catalyst, but be mindful of potential degradation.

  • Cause B: Incorrect Choice of Reagents. Standard Friedel-Crafts acylation or alkylation conditions using AlCl₃ can sometimes lead to complexation and decomposition of thiophene derivatives.[8]

    • Solution: Consider milder Lewis acids like SnCl₄ or solid acid catalysts.[9][10] For bromination, using N-Bromosuccinimide (NBS) in a solvent like acetic acid is often a milder and more effective method than using Br₂.[1]

Protocol 2: Bromination of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one at the C4-Position
  • Preparation: Dissolve 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (1.0 eq) in glacial acetic acid in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction may generate a slight exotherm. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Pour the reaction mixture into a larger beaker containing ice water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and succinimide.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 1-(4-bromo-3,5-dimethyl-2-thienyl)ethan-1-one.

References

  • Hopemax. (2025). What is the stability of 2 - Acetylthiophene under different conditions? Hopemax Blog.
  • El-Shishtawy, R. M., et al. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

  • PubChem. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Acetylthiophene. Fisher Scientific.
  • Loba Chemie. (2025).
  • ChemSino. (2026). The Chemical Properties and Synthesis of 2-Acetylthiophene (CAS 88-15-3). ChemSino.
  • Anderson, K. W., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • Gümüş, F., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. MDPI. [Link]

  • Mahendra, M., et al. (2012). 1-(3-Bromo-2-thienyl)ethanone. National Institutes of Health (NIH). [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Socony-Vacuum Oil Co. (1947). Acylation of thiophene.
  • Zhang, Y., et al. (2010). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Journals. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Wikipedia. [Link]

  • Wikipedia. 2-Acetylthiophene. Wikipedia. [Link]

  • PubChem. 3-Acetyl-2,5-dimethylthiophene. National Center for Biotechnology Information. [Link]

  • Singh, J., et al. (2022). Dual-Functional 3-Acetyl-2,5-dimethylthiophene Additive-Assisted Crystallization Control and Trap State Passivation for High-Performance Perovskite Solar Cells. ACS Applied Energy Materials. [Link]

  • NIST. Ethanone, 1-(3-thienyl)-. NIST WebBook. [Link]

  • Elgemeie, G. H., et al. (2001). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • The Organic Chemistry Tutor. (2024). Baeyer-Villiger Oxidation Reaction. YouTube. [Link]

  • Polpharma. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Chemsrc. 1-(2,5-Dimethyl-3-thienyl)ethanone | CAS#:2530-10-1. Chemsrc. [Link]

  • FDA. 1-(3-HYDROXY-5-METHYL-2-THIENYL)ETHANONE. Global Substance Registration System. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • That Chemist. (2022). Baeyer-Villiger Oxidation of Ketones & Aldehydes (IOC 29). YouTube. [Link]

  • PubChem. 1-(Thiophen-3-yl)ethanone. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of robust chemical research. Nuclear Magnetic Resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of robust chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed information about the molecular structure and electronic environment of atomic nuclei. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted acetylthiophene of interest in medicinal and materials chemistry.

In the absence of directly published experimental spectra for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, this guide presents a predicted spectrum based on established NMR principles and a comparative analysis with its structurally related isomers for which experimental data is available. This approach not only offers a reliable estimation of the expected spectral features but also provides valuable insights into the influence of substituent patterns on the chemical shifts in the thiophene ring system.

The Significance of Substituent Positioning on NMR Spectra

The chemical shifts observed in the NMR spectrum of a substituted thiophene are highly sensitive to the nature and position of the substituents on the ring. The acetyl group, being an electron-withdrawing group, will deshield adjacent protons and carbons, while methyl groups, being electron-donating, will have a shielding effect. The interplay of these electronic effects, along with steric interactions, governs the final spectral appearance. By comparing the predicted data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with the experimental data of its isomers, we can dissect these influences and build a more comprehensive understanding of structure-spectrum correlations in this class of compounds.

Predicted ¹H and ¹³C NMR Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. These predictions are derived from established increments for substituents on a thiophene ring and analysis of the spectra of analogous compounds.

Table 1: Predicted ¹H NMR Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H4~6.7s
CH₃ (acetyl)~2.5s
CH₃ (at C3)~2.3s
CH₃ (at C5)~2.4s

Table 2: Predicted ¹³C NMR Data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~195
C2~140
C3~138
C4~130
C5~145
CH₃ (acetyl)~28
CH₃ (at C3)~15
CH₃ (at C5)~16

Comparative Analysis with Isomeric Acetylthiophenes

To contextualize the predicted data, a comparison with the experimentally determined NMR data of other acetyl-dimethylthiophene isomers and related compounds is invaluable.

Table 3: Experimental ¹H NMR Data for Selected Acetylthiophene Derivatives (in CDCl₃)

CompoundH3 (ppm)H4 (ppm)H5 (ppm)Acetyl-CH₃ (ppm)Other CH₃ (ppm)
1-(Thiophen-2-yl)ethan-1-one7.637.137.692.56-
1-(Thiophen-3-yl)ethan-1-one7.547.328.052.54-
1-(5-Methyl-2-thienyl)ethan-1-one7.516.79-2.482.51 (at C5)

Table 4: Experimental ¹³C NMR Data for Selected Acetylthiophene Derivatives (in CDCl₃)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)Acetyl-CH₃ (ppm)Other CH₃ (ppm)
1-(Thiophen-2-yl)ethan-1-one144.1133.7128.2132.2190.726.8-
1-(Thiophen-3-yl)ethan-1-one132.8142.9126.7126.2190.926.6-
Interpretation and Causality:
  • Proton NMR: In the predicted spectrum of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, the lone thiophene proton (H4) is expected to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is predicted to be in the aromatic region, shielded by the two flanking methyl groups. The three methyl groups are all expected to appear as sharp singlets. The acetyl methyl protons will be the most deshielded of the three due to the proximity of the carbonyl group.

  • Carbon NMR: The carbonyl carbon is readily identifiable by its characteristic downfield chemical shift (~195 ppm). The four carbons of the thiophene ring are expected to have distinct chemical shifts. C2 and C5, being attached to the acetyl and a methyl group respectively, will be significantly influenced. C3, bearing a methyl group, and C4 will also have characteristic shifts. The three methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR data for small organic molecules like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy: a. The data should be acquired on a 400 MHz or higher field NMR spectrometer. b. A standard single-pulse experiment is typically sufficient. c. Key acquisition parameters:

  • Spectral width: ~16 ppm
  • Number of scans: 16-64 (depending on sample concentration)
  • Relaxation delay: 1-2 seconds d. Process the data with an appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. e. Reference the spectrum to the TMS signal at 0.00 ppm.

3. ¹³C NMR Spectroscopy: a. Acquire the spectrum on the same instrument. b. A proton-decoupled experiment (e.g., zgpg30) is standard. c. Key acquisition parameters:

  • Spectral width: ~220 ppm
  • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)
  • Relaxation delay: 2 seconds d. Process the data similarly to the ¹H spectrum. e. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

4. 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment): a. COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks. b. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. c. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Visualization of Key Structural Features and Logical Workflow

The following diagrams illustrate the molecular structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and a logical workflow for its NMR-based structural elucidation.

Molecular Structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one cluster_thiophene Thiophene Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 Acetyl C(=O)CH₃ C2->Acetyl C4 C4 C3->C4 Me3 CH₃ C3->Me3 C5 C5 C4->C5 S S C5->S Me5 CH₃ C5->Me5 S->C2

Caption: Molecular structure of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

NMR Structural Elucidation Workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Identify Key Functional Groups (e.g., C=O, CH₃) A->B C Analyze ¹H NMR (Chemical Shifts, Multiplicities) B->C D Analyze ¹³C NMR (Chemical Shifts) B->D E Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C->E D->E F Establish Connectivity (¹H-¹H, ¹H-¹³C correlations) E->F G Propose Structure F->G H Confirm Structure with all Data G->H

Caption: Logical workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one through a predictive and comparative approach. By understanding the fundamental principles of NMR and analyzing the spectra of related isomers, researchers can confidently identify and characterize this and similar thiophene derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and reliability of structural assignments in drug discovery and development.

References

  • NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Comparative

A Comparative Guide to the Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Introduction 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, is a substituted acylthiophene of significant interest in medicinal chemistry and materials science. The thiophene nucleus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, also known as 2-acetyl-3,5-dimethylthiophene, is a substituted acylthiophene of significant interest in medicinal chemistry and materials science. The thiophene nucleus is a key structural motif in numerous pharmaceuticals and functional organic materials. The targeted placement of substituents on the thiophene ring allows for the fine-tuning of a molecule's biological activity or physical properties. This guide provides a comparative analysis of established and potential synthetic routes to this specific ketone, offering researchers a practical overview of the available methodologies. The primary focus will be on the widely-used Friedel-Crafts acylation, with a theoretical exploration of an organometallic approach via a Grignard reagent as a viable alternative.

Route 1: Friedel-Crafts Acylation of 2,4-Dimethylthiophene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and remains the most direct and common method for the synthesis of aryl ketones, including those of electron-rich heterocycles like thiophene.[1] The reaction involves the introduction of an acyl group onto the thiophene ring using an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[2]

Mechanistic Rationale

The synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one via this route begins with 2,4-dimethylthiophene. The thiophene ring is highly activated towards electrophilic substitution. The two methyl groups are electron-donating, further increasing the nucleophilicity of the ring. The acylation occurs preferentially at the C2 position (α-position adjacent to the sulfur atom), which is the most electron-rich and sterically accessible site.

The mechanism proceeds in several steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., SnCl₄, AlCl₃) coordinates to the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion (CH₃CO⁺).[3]

  • Electrophilic Attack: The π-system of the 2,4-dimethylthiophene ring attacks the acylium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, often the [Lewis Acid-Cl]⁻ complex, removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product.[3]

The choice of Lewis acid is critical. While strong catalysts like AlCl₃ are effective, they can sometimes lead to side reactions or degradation of the sensitive thiophene ring. Milder Lewis acids like stannic chloride (SnCl₄) or solid acid catalysts such as zeolites (e.g., Hβ) are often preferred for thiophene acylations to achieve higher yields and cleaner reactions.[3][4]

Experimental Protocol: Acylation using Acetic Anhydride and Hβ Zeolite

This protocol is adapted from a general method for the acylation of thiophene using a reusable solid acid catalyst, which offers environmental and practical advantages over traditional homogeneous Lewis acids.[4]

  • Materials:

    • 2,4-Dimethylthiophene

    • Acetic Anhydride (CH₃CO)₂O

    • Hβ Zeolite catalyst

    • Dichloromethane (CH₂Cl₂) or other suitable solvent

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethylthiophene (e.g., 0.1 mol).

    • Add the solvent (e.g., 50 mL of dichloromethane).

    • Add acetic anhydride (e.g., 0.12 mol, 1.2 equivalents).

    • Add the Hβ zeolite catalyst (e.g., 5-10% by weight of the limiting reagent).

    • Heat the reaction mixture to reflux (approx. 40°C for dichloromethane) and stir vigorously.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.[4]

    • Upon completion, cool the mixture to room temperature and filter to recover the solid catalyst. The catalyst can be washed with solvent, dried, and reused.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Workflow Diagram: Friedel-Crafts Acylation

Friedel-Crafts Acylation Workflow reagents 2,4-Dimethylthiophene Acetic Anhydride Hβ Zeolite Catalyst reaction Reaction Setup (Solvent, Reflux) reagents->reaction 1. Mix & Heat monitoring Monitor Progress (TLC/GC) reaction->monitoring 2. During Reaction workup Workup (Filter, Wash, Dry) monitoring->workup 3. Upon Completion purification Purification (Distillation/Chromatography) workup->purification 4. Isolate Crude product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one purification->product 5. Obtain Pure

Caption: Workflow for Friedel-Crafts Acylation.

Route 2: Grignard Reagent-Based Synthesis

An alternative strategy for forming the carbon-carbon bond is through the use of organometallic reagents, such as Grignard reagents. This route offers a different mechanistic pathway and can be advantageous if the starting materials are more readily available or if Friedel-Crafts conditions are not suitable for other functional groups present on the molecule.

Mechanistic Rationale

This synthetic approach is a two-step process:

  • Formation of the Grignard Reagent: The synthesis begins with a halogenated precursor, 2-bromo-3,5-dimethylthiophene. This is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 3,5-dimethyl-2-thienylmagnesium bromide.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic.

  • Acylation of the Grignard Reagent: The prepared Grignard reagent is then reacted with an acetylating agent. A common choice is acetyl chloride or acetonitrile. The nucleophilic thienyl carbanion attacks the electrophilic carbonyl carbon of the acetylating agent. A subsequent acidic workup hydrolyzes the intermediate magnesium alkoxide (from acetyl chloride) or ketimine (from acetonitrile) to yield the desired ketone.[6]

This method avoids the use of strong Lewis acids and can be performed under milder temperature conditions. However, it requires a halogenated starting material and strict anhydrous conditions, as Grignard reagents are highly sensitive to moisture and protic solvents.

Experimental Protocol: Grignard-based Synthesis

This protocol is a generalized procedure based on standard Grignard reaction methodologies.[5][7]

  • Materials:

    • 2-Bromo-3,5-dimethylthiophene

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • Acetyl chloride (CH₃COCl)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Diethyl ether

  • Equipment:

    • Three-necked round-bottom flask (flame-dried)

    • Reflux condenser and dropping funnel

    • Inert atmosphere setup (Nitrogen or Argon)

    • Magnetic stirrer

  • Procedure: Part A: Grignard Reagent Formation

    • Place magnesium turnings (e.g., 0.11 mol, 1.1 equivalents) in a flame-dried three-necked flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromo-3,5-dimethylthiophene (e.g., 0.1 mol) in anhydrous THF (e.g., 50 mL) to the magnesium.

    • If the reaction does not start (indicated by heat and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium is consumed. Cool the resulting Grignard solution to 0°C.

    Part B: Acylation 7. Dissolve acetyl chloride (e.g., 0.09 mol, 0.9 equivalents) in anhydrous THF (e.g., 20 mL). 8. Add the acetyl chloride solution dropwise to the cooled, stirring Grignard reagent, maintaining the temperature below 5°C. 9. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. 10. Cool the reaction mixture in an ice bath and quench it by slowly adding saturated aqueous ammonium chloride solution. 11. Extract the aqueous layer with diethyl ether (2 x 50 mL). 12. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. 13. Purify the residue by vacuum distillation or column chromatography to obtain the final product.

Workflow Diagram: Grignard Synthesis

Grignard Synthesis Workflow start_mat 2-Bromo-3,5-dimethylthiophene Magnesium Turnings grignard_form Grignard Formation (Anhydrous THF) start_mat->grignard_form 1. Initiate acylation Acylation (Add Acetyl Chloride @ 0°C) grignard_form->acylation 2. React workup Aqueous Workup (Quench, Extract, Dry) acylation->workup 3. Quench purification Purification (Distillation/Chromatography) workup->purification 4. Isolate Crude product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one purification->product 5. Obtain Pure

Caption: Workflow for Grignard-based Synthesis.

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including starting material availability, scalability, sensitivity of other functional groups, and environmental considerations.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Grignard Synthesis
Starting Material 2,4-Dimethylthiophene2-Bromo-3,5-dimethylthiophene
Key Reagents Lewis Acid (e.g., SnCl₄) or Solid Acid (Zeolite), Acylating AgentMagnesium Metal, Acylating Agent
Reaction Conditions Typically reflux temperature (40-100°C)Grignard formation at reflux; acylation at low temp (0°C)
Key Advantages - Direct, often one-pot synthesis- High atom economy- Solid catalysts are reusable and eco-friendly[4]- Avoids strong Lewis acids- Milder overall conditions- Orthogonal to acid-sensitive substrates
Key Disadvantages - Lewis acids can be corrosive and require stoichiometric amounts- Potential for side reactions with sensitive substrates- Requires halogenated starting material- Strict anhydrous conditions are mandatory- Multi-step process
Typical Yields Good to Excellent (often >80%)[8]Moderate to Good (typically 60-80%)

Conclusion

For the direct and efficient synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, the Friedel-Crafts acylation stands out as the superior method in terms of simplicity, atom economy, and potentially high yields. The use of modern, reusable solid acid catalysts further enhances its appeal by mitigating the environmental and handling issues associated with traditional Lewis acids.

The Grignard-based synthesis , while more complex due to its multi-step nature and requirement for strict anhydrous conditions, provides a valuable alternative. It is particularly useful in scenarios where the substrate contains acid-sensitive functional groups that would not be compatible with Friedel-Crafts conditions. Ultimately, the optimal synthetic route will be dictated by the specific constraints and objectives of the research or development program.

References

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Validation

A Comparative Guide to the Reactivity of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and Other Acetylthiophenes

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and materials science, thiophene-containing compounds are indispensable building blocks. Their utility...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, thiophene-containing compounds are indispensable building blocks. Their utility is largely dictated by the reactivity of the thiophene ring and its substituents. Acetylthiophenes, in particular, serve as versatile intermediates for the synthesis of a wide array of more complex molecules. This guide provides a comparative analysis of the reactivity of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one against other common acetylthiophenes, namely 2-acetylthiophene and 3-acetylthiophene.

Understanding the subtle yet significant differences in reactivity conferred by the position of the acetyl group and the presence of alkyl substituents is paramount for rational drug design and the optimization of synthetic routes. This document will delve into the electronic and steric factors governing these differences, supported by established chemical principles and available experimental data. We will explore reactivity in the context of electrophilic aromatic substitution, reactions at the carbonyl group, and oxidation-reduction pathways.

The Influence of Substitution on the Thiophene Ring: An Overview

The reactivity of acetylthiophenes is a nuanced interplay of several factors:

  • Inherent Reactivity of the Thiophene Ring: The thiophene ring is an electron-rich aromatic system, more reactive towards electrophiles than benzene. The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4) due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance.[1]

  • The Acetyl Group as a Deactivating Group: The acetyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack by withdrawing electron density. The extent of this deactivation depends on its position.[1]

  • Methyl Groups as Activating Groups: The two methyl groups in 1-(3,5-Dimethyl-2-thienyl)ethan-1-one are electron-donating through an inductive effect, thereby activating the thiophene ring towards electrophilic substitution.

  • Steric Hindrance: The presence of substituents on the thiophene ring can sterically hinder the approach of reagents to both the ring and the acetyl group.

This guide will dissect how these factors manifest in the comparative reactivity of our target compounds.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. The regioselectivity and rate of these reactions are highly dependent on the substitution pattern.

Theoretical Reactivity Ranking (Electrophilic Aromatic Substitution):

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (Most Reactive): The two electron-donating methyl groups at the C3 and C5 positions significantly increase the electron density of the thiophene ring, counteracting the deactivating effect of the acetyl group at the C2 position. The only available position for substitution is the C4 position.

  • 3-Acetylthiophene: The acetyl group at a β-position deactivates the ring to a lesser extent than when it is at an α-position. Electrophilic substitution preferentially occurs at the more reactive vacant α-position (C2 or C5).[1]

  • 2-Acetylthiophene (Least Reactive): With the deactivating acetyl group at the electron-rich C2 position, the overall ring reactivity is significantly diminished. Electrophilic attack is directed to the C4 and C5 positions, with a preference for the C5 position due to better resonance stabilization of the intermediate.[1]

Supporting Data and Observations:

While direct kinetic comparisons are scarce in the literature, the observed regioselectivity in various reactions supports this reactivity trend. For instance, in bromination reactions, 2-acetylthiophene is known to yield 2-acetyl-5-bromothiophene in high yield, indicating a preference for the C5 position.[1] For 3-acetylthiophene, substitution occurs preferentially at the C2 or C5 position. In the case of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, electrophilic substitution is directed exclusively to the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

CompoundPredicted Major Product of Bromination
1-(3,5-Dimethyl-2-thienyl)ethan-1-one1-(4-Bromo-3,5-dimethyl-2-thienyl)ethan-1-one
2-Acetylthiophene2-Acetyl-5-bromothiophene[1]
3-Acetylthiophene2-Bromo-3-acetylthiophene or 5-Bromo-3-acetylthiophene
Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors. A more electrophilic carbonyl carbon will react faster.

Theoretical Reactivity Ranking (Nucleophilic Addition):

  • 3-Acetylthiophene (Most Reactive): The acetyl group at the C3 position experiences less electronic influence from the sulfur atom compared to the C2 position, making the carbonyl carbon slightly more electrophilic.

  • 2-Acetylthiophene: The proximity to the electron-donating sulfur atom can slightly reduce the electrophilicity of the carbonyl carbon.

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (Least Reactive): The methyl group at the C3 position provides significant steric hindrance to the approach of a nucleophile to the carbonyl carbon. This steric effect is expected to be the dominant factor in reducing its reactivity in nucleophilic addition reactions.[2]

Supporting Data and Observations:

Oxidation and Reduction Reactions

Oxidation of the Acetyl Group:

The acetyl group of acetylthiophenes can be oxidized to a carboxylic acid. The ease of this oxidation can be influenced by the stability of the thiophene ring under the oxidizing conditions.

Reduction of the Carbonyl Group:

The carbonyl group can be reduced to a secondary alcohol or completely reduced to a methylene group (CH₂). Common methods include the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Theoretical Reactivity Ranking (Clemmensen/Wolff-Kishner Reduction):

The rate of these reductions is generally influenced by the stability of the starting material and any intermediates. Steric hindrance around the carbonyl group can also play a role.

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: The steric hindrance from the C3-methyl group might slightly decrease the rate of reactions that require initial coordination to the carbonyl oxygen. However, the electron-donating methyl groups may increase the stability of any carbocation intermediates that could form under acidic conditions.

  • 2-Acetylthiophene and 3-Acetylthiophene: These are expected to undergo reduction at comparable rates, with the specific conditions potentially favoring one over the other.

Experimental Protocols

The following protocols are provided as representative examples for comparing the reactivity of the different acetylthiophenes. For a direct comparison, it is crucial to run these reactions in parallel under identical conditions.

Protocol 1: Competitive Bromination (Electrophilic Aromatic Substitution)

This experiment is designed to qualitatively compare the relative rates of bromination.

Materials:

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Dichloromethane

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and 2-acetylthiophene in 10 mL of a 1:1 mixture of acetic acid and dichloromethane.

  • Add N-Bromosuccinimide (0.5 equivalents, e.g., 0.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature and take aliquots at regular intervals (e.g., 15, 30, 60 minutes).

  • Quench each aliquot with a saturated solution of sodium thiosulfate.

  • Extract the organic components with dichloromethane.

  • Analyze the organic extracts by GC-MS to determine the relative amounts of unreacted starting materials and the brominated products.

Expected Outcome: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is expected to be consumed at a faster rate than 2-acetylthiophene, demonstrating its higher reactivity towards electrophilic bromination.

G cluster_0 Competitive Bromination Workflow A Mix Equimolar Acetylthiophenes B Add 0.5 eq. NBS A->B C React at Room Temp. B->C D Aliquot & Quench C->D E GC-MS Analysis D->E

Caption: Workflow for the competitive bromination experiment.

Protocol 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that occurs on electron-rich aromatic rings.[3] Due to the deactivating nature of the acetyl group, this reaction is expected to be challenging for 2-acetylthiophene but more feasible for the more activated 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Materials:

  • Acetylthiophene substrate (1-(3,5-Dimethyl-2-thienyl)ethan-1-one or 2-acetylthiophene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice bath

Procedure:

  • In a flask cooled in an ice bath, slowly add POCl₃ (3 equivalents) to DMF (10 equivalents).

  • Stir the mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.

  • Slowly add the acetylthiophene substrate (1 equivalent) to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.[3]

  • Cool the reaction mixture and pour it onto crushed ice containing sodium acetate.[3]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is expected to give a higher yield of the formylated product at the C4 position compared to 2-acetylthiophene under the same reaction conditions.

G cluster_1 Vilsmeier-Haack Reaction Protocol A Prepare Vilsmeier Reagent (POCl3 + DMF) B Add Acetylthiophene A->B C Heat Reaction B->C D Aqueous Workup C->D E Purification D->E

Caption: General protocol for the Vilsmeier-Haack reaction.

Conclusion

The reactivity of acetylthiophenes is a finely tuned property influenced by the interplay of electronic and steric effects. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is predicted to be significantly more reactive towards electrophilic aromatic substitution than 2-acetylthiophene and 3-acetylthiophene due to the electron-donating nature of its two methyl groups. Conversely, its reactivity in nucleophilic addition reactions at the carbonyl group is expected to be diminished due to steric hindrance from the C3-methyl group.

While direct quantitative comparative data is limited, the principles outlined in this guide provide a robust framework for predicting the reactivity of these important synthetic intermediates. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the reactivity profiles of these versatile compounds. A thorough understanding of these reactivity differences is crucial for the efficient and regioselective synthesis of novel thiophene-based pharmaceuticals and materials.

References

  • Missoum, H., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc., 14, 112. [Link]

  • PubChem. 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Acetylthiophene. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Acetylthiophene. National Center for Biotechnology Information. [Link]

  • Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives.
  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. [Link]

  • Chemistry LibreTexts. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

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Comparative

A Comparative Guide to the Structural Elucidation of Thienyl Ketone Derivatives: Spotlight on X-ray Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds are of paramount importance. Thienyl ketone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the structural nuances of heterocyclic compounds are of paramount importance. Thienyl ketone derivatives, for instance, are precursors and key intermediates in the synthesis of various biologically active molecules.[1] A precise understanding of their three-dimensional structure is crucial for predicting their chemical behavior, designing new derivatives with enhanced properties, and understanding their interactions with biological targets. This guide provides an in-depth comparison of X-ray crystal structure analysis with other common analytical techniques for the characterization of 1-(thienyl)ethan-1-one derivatives, using the crystal structure of 1-(3-Bromo-2-thienyl)ethanone as a central case study.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the atomic arrangement in a crystalline solid. It provides a static, three-dimensional snapshot of a molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to its crystal structure is a multi-step process that demands precision and patience.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Thienyl Ketone Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening High Purity Sample Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Suitable Single Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

A concise overview of the X-ray crystallography workflow.
Case Study: The Crystal Structure of 1-(3-Bromo-2-thienyl)ethanone

While the crystal structure for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is not publicly available, a detailed analysis of the closely related 1-(3-Bromo-2-thienyl)ethanone (C₆H₅BrOS) provides invaluable insights into the structural characteristics of this class of compounds.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of 1-(3-Bromo-2-thienyl)ethanone

  • Crystal Growth: A suitable single crystal of the compound was obtained for analysis.

  • Data Collection: A yellow block-shaped crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The data was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).

  • Structure Solution and Refinement: The structure was solved using direct methods and refined on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystallographic Data Summary

Parameter1-(3-Bromo-2-thienyl)ethanone[1]
Chemical FormulaC₆H₅BrOS
Molecular Weight205.07
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)6.8263 (17)
b (Å)13.149 (4)
c (Å)16.007 (4)
α, β, γ (°)90, 90, 90
Volume (ų)1436.8 (7)
Z8
R-factor0.027

Key Structural Insights from the Crystal Structure

The X-ray analysis reveals that the non-hydrogen and aromatic hydrogen atoms of the molecule lie on a crystallographic mirror plane.[1][2] In the crystal, molecules are linked into chains along the c-axis through intermolecular C—H···O hydrogen bonds.[1][2] This detailed structural information, including the precise bond lengths, angles, and intermolecular interactions, is unattainable with the same level of certainty through other analytical techniques.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods are indispensable for routine characterization and for providing information about the molecule's behavior in solution.

Technique_Comparison Figure 2: Comparison of Analytical Techniques for Structural Elucidation cluster_info Information Provided XC X-ray Crystallography Structure 3D Atomic Arrangement XC->Structure Definitive NMR NMR Spectroscopy Connectivity Atom Connectivity NMR->Connectivity Detailed Dynamics Molecular Dynamics NMR->Dynamics In Solution MS Mass Spectrometry MS->Connectivity Fragmentation Molecular_Weight Molecular Weight MS->Molecular_Weight Precise IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Characteristic Vibrations

A diagram illustrating the primary information obtained from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[3] For thienyl ketone derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compounds.

  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms. For a compound like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, one would expect distinct signals for the two methyl groups on the thiophene ring, the methyl group of the acetyl moiety, and the lone proton on the thiophene ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of a ketone typically appears in the downfield region of the spectrum (around 190-215 ppm), providing strong evidence for the presence of this functional group.[4]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Crystalline SolidSolution
Information 3D structure, bond lengths/angles, packingConnectivity, electronic environment, dynamics
Strengths Unambiguous structure determinationProvides data on solution-state conformation and dynamics
Limitations Requires a suitable single crystalProvides an average structure in solution, less precise bond information

While NMR provides excellent information on the covalent structure and solution dynamics, it does not directly provide the precise bond lengths and angles or the details of intermolecular interactions in the solid state that are obtained from X-ray crystallography.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For thienyl ketones, the most characteristic absorption is the strong C=O stretching vibration of the ketone group, which typically appears in the range of 1660–1770 cm⁻¹.[7] Conjugation with the thiophene ring generally lowers this absorption frequency.[4][8]

Comparison with X-ray Crystallography: IR spectroscopy is a valuable tool for confirming the presence of the ketone functional group but provides no information about the overall three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9] For thienyl ketone derivatives, the molecular ion peak would confirm the elemental composition, and fragmentation patterns could reveal the loss of the acetyl group or fragments of the thiophene ring.

Comparison with X-ray Crystallography: Mass spectrometry is a powerful tool for confirming the molecular formula and probing connectivity through fragmentation, but it does not provide information about the three-dimensional arrangement of atoms in space.

Conclusion: An Integrated Approach to Structural Elucidation

While X-ray crystal structure analysis provides an unparalleled level of detail regarding the solid-state conformation and intermolecular interactions of 1-(thienyl)ethan-1-one derivatives, a comprehensive understanding of these compounds requires an integrated analytical approach. NMR, IR, and mass spectrometry are essential for confirming the identity, purity, and solution-state behavior of these molecules. However, for definitive structural elucidation, particularly in the context of drug design and understanding solid-state properties, single-crystal X-ray diffraction remains the unequivocal method of choice. The data obtained from the crystal structure of 1-(3-Bromo-2-thienyl)ethanone serves as a valuable benchmark for understanding the structural chemistry of this important class of heterocyclic ketones.

References

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Available from: [Link]

  • National Center for Biotechnology Information. (2010). 1-(3-Bromo-2-thienyl)ethanone. PubMed Central. Available from: [Link]

  • Yathirajan, H. S., Ashalatha, B., Narayana, B., Bindya, S., & Bolte, M. (2006). (2E)-1-(3-Bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one, a twinned crystal structure. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2010). 1-(3-Bromo-2-thien-yl)ethanone. PubMed. Available from: [Link]

  • MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Available from: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

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  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. ResearchGate. Available from: [Link]

  • Williamson, M. P. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • National Center for Biotechnology Information. (2018). How cryo-electron microscopy and X-ray crystallography complement each other. Available from: [Link]

  • Khazaei, Z., & Gusakova, N. V. (2015). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. ResearchGate. Available from: [Link]

  • Hulet, R. (2011, April 2). Spectroscopy of Ketones and Aldehydes. YouTube. Available from: [Link]

  • Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

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Validation

A Comparative Guide to Purity Confirmation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity confirmation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted acetylthiophene of interest in synthetic chemistry. We will explore the rationale behind the method development, present a detailed experimental protocol, and offer a comparative analysis with Gas Chromatography (GC), an alternative analytical technique.

The Critical Role of Purity Analysis

1-(3,5-Dimethyl-2-thienyl)ethan-1-one (C8H10OS, MW: 154.23 g/mol ) is an aromatic ketone containing a thiophene ring system.[1] Impurities in such compounds can arise from starting materials, by-products of the synthesis, or degradation products formed during storage.[2][3] These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Therefore, a validated, stability-indicating analytical method is essential to ensure the quality of the substance. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5]

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the method of choice for the analysis of moderately polar, non-volatile compounds like 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[6]

Rationale for Method Parameters

The selection of HPLC parameters is a critical step in developing a robust and reliable method. Here, we delve into the reasoning behind the chosen conditions for the analysis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

  • Stationary Phase: C18 Column: A C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability.[7] The non-polar C18 chains provide excellent retention for aromatic ketones like our target compound through hydrophobic interactions. This allows for effective separation from more polar impurities.

  • Mobile Phase: Acetonitrile and Water with Phosphoric Acid: A mixture of acetonitrile and water is a common mobile phase in RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[8] The addition of a small amount of an acid, such as phosphoric acid, to the mobile phase serves two key purposes:

    • Suppressing Silanol Interactions: It protonates the free silanol groups on the silica-based stationary phase, reducing peak tailing for polar compounds.

    • Controlling Ionization: For acidic or basic analytes, it ensures a consistent ionization state, leading to reproducible retention times.

Experimental Protocol: HPLC Purity Determination

This protocol outlines a detailed procedure for the purity analysis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric acid (85%, analytical grade).

  • Ultrapure water.

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reference standard and sample.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B2-10 min: 40% to 70% B10-12 min: 70% B12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (initial conditions: 60% A, 40% B).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area percent method:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Confirmation

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Reference Standard hplc_inj Inject into HPLC System prep_std->hplc_inj prep_smp Weigh & Dissolve Test Sample prep_smp->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection at 260 nm hplc_sep->hplc_det data_int Integrate Peak Areas hplc_det->data_int data_calc Calculate Purity (Area % Method) data_int->data_calc data_rep Generate Report data_calc->data_rep

Caption: Workflow for the purity confirmation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one by HPLC.

Comparison with an Alternative Method: Gas Chromatography (GC)

While HPLC is the preferred method, Gas Chromatography (GC) can also be used for the purity analysis of volatile and semi-volatile compounds.[10] The choice between HPLC and GC depends on the specific properties of the analyte and the potential impurities.[11][12]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.[13]Volatile and thermally stable compounds.[14]
Mobile Phase Liquid (e.g., Acetonitrile/Water)Inert Gas (e.g., Helium, Nitrogen)
Operating Temperature Typically ambient to moderately elevated (e.g., 30°C).[14]High temperatures are required for volatilization (e.g., 150-300°C).[14]
Typical Column Packed column (e.g., C18, 150 mm x 4.6 mm).Capillary column (e.g., 30 m x 0.25 mm).
Advantages Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[10]High resolution for volatile compounds, faster analysis times, and lower solvent consumption.[13][14]
Disadvantages Higher solvent consumption and cost, longer analysis times for some applications.[14]Not suitable for non-volatile or thermally labile compounds, potential for sample degradation at high temperatures.[10]

For 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, which is a semi-volatile compound, both techniques are viable. However, HPLC is generally more versatile for handling a wider range of potential non-volatile impurities that may be present from the synthesis or degradation.

Ensuring Method Robustness: Forced Degradation Studies

To establish that the HPLC method is "stability-indicating," forced degradation studies are performed. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products. The goal is to demonstrate that the analytical method can effectively separate the main compound from these degradation products. According to ICH guidelines, typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.

  • Oxidation: e.g., 3% H2O2 at room temperature.

  • Thermal Degradation: e.g., 80°C.

  • Photodegradation: Exposure to UV and visible light.

The successful separation of the main peak from any degradation peaks confirms the specificity and stability-indicating nature of the method.

Forced Degradation Workflow

cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation acid Acid Hydrolysis hplc_an HPLC Analysis of Stressed Samples acid->hplc_an base Base Hydrolysis base->hplc_an ox Oxidation ox->hplc_an therm Thermal therm->hplc_an photo Photolytic photo->hplc_an peak_purity Peak Purity Assessment hplc_an->peak_purity mass_bal Mass Balance Calculation peak_purity->mass_bal method_val Method is Stability-Indicating mass_bal->method_val sample 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Sample sample->acid sample->base sample->ox sample->therm sample->photo

Caption: A generalized workflow for forced degradation studies to establish a stability-indicating HPLC method.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography method detailed in this guide provides a robust, reliable, and specific approach for the purity confirmation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The use of a C18 column with an acetonitrile/water gradient and UV detection is a well-established technique for the analysis of aromatic ketones. By incorporating forced degradation studies, the method can be validated as stability-indicating, ensuring that it can accurately separate the main compound from any potential impurities and degradation products. While Gas Chromatography presents a viable alternative for this semi-volatile compound, HPLC offers greater versatility for a broader range of potential impurities. The implementation of this well-reasoned and validated HPLC method is a critical step in ensuring the quality and consistency of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one for its intended scientific and developmental applications.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Veeprho. (2020). Difference between HPLC and GC Technique. [Link]

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Acetyl-5-methylthiophene on Newcrom R1 HPLC column. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]

  • PubMed. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. [Link]

  • SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. [Link]

  • ResearchGate. (2025). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. [Link]

  • PubChem. (n.d.). 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. [Link]

  • University of Osaka Prefecture. (n.d.). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • ACS Publications. (2025). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. [Link]

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Comparative

Spectroscopic Differentiation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and Its Positional Isomers: A Comparative Analysis

An Objective Guide for Researchers and Drug Development Professionals Abstract The unambiguous structural elucidation of positional isomers is a cornerstone of chemical synthesis, drug discovery, and materials science. I...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

Abstract

The unambiguous structural elucidation of positional isomers is a cornerstone of chemical synthesis, drug discovery, and materials science. Isomers, while sharing a molecular formula, often exhibit divergent chemical, physical, and biological properties. This guide presents a comprehensive spectroscopic framework for the differentiation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one and its key positional isomers. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide researchers with the data and methodologies necessary for definitive structural assignment.

Introduction: The Challenge of Isomeric Purity

1-(3,5-Dimethyl-2-thienyl)ethan-1-one and its related isomers are heterocyclic ketones with potential applications as intermediates in medicinal chemistry and materials science. The precise substitution pattern on the thiophene ring is critical, as it dictates the molecule's steric and electronic properties, influencing its reactivity and biological interactions. The synthesis of a specific isomer can often lead to the formation of other positional isomers as byproducts. Therefore, robust analytical methods are required to confirm the structure of the target molecule and assess the purity of the sample.

This guide focuses on a comparative analysis of three representative isomers to illustrate the power of a multi-spectroscopic approach.

Molecular Structures of Key Isomers

The isomers under consideration differ in the placement of the acetyl and methyl substituents on the thiophene ring, leading to distinct chemical environments for each atom.

G cluster_0 Isomer A: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one cluster_1 Isomer B: 1-(2,5-Dimethyl-3-thienyl)ethan-1-one cluster_2 Isomer C: 1-(4,5-Dimethyl-2-thienyl)ethan-1-one a a b b c c

Caption: Structures of the primary isomers discussed in this guide.

¹H NMR Spectroscopy: The Definitive Tool for Positional Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the single remaining thiophene ring proton provide a direct and unambiguous fingerprint of the substitution pattern.

Causality Behind Spectral Differences

The electronic environment of a proton dictates its chemical shift. The electron-withdrawing nature of the acetyl group deshields nearby protons, shifting their resonance downfield (to a higher ppm value). Conversely, electron-donating methyl groups cause a slight shielding effect (upfield shift). Furthermore, the proximity to the electronegative sulfur atom also influences the chemical shift.[1][2][3] The coupling constant between two protons is dependent on the number of bonds separating them, providing clear evidence of their relative positions.[4][5][6]

Comparative ¹H NMR Data (Predicted, in CDCl₃)
Parameter Isomer A (3,5-Me₂-2-Ac) Isomer B (2,5-Me₂-3-Ac) Isomer C (4,5-Me₂-2-Ac) Rationale for Differentiation
Ring Proton (δ, ppm) ~6.7 (s, 1H, H4)~7.2 (s, 1H, H4)~7.4 (s, 1H, H3)The chemical shift of the lone ring proton is highly diagnostic. In Isomer C, the proton is adjacent to the deshielding acetyl group, resulting in the most downfield shift.
Ring CH₃ (δ, ppm) ~2.2 (s, 3H, 3-Me)~2.5 (s, 3H, 5-Me)~2.5 (s, 3H, 2-Me)~2.7 (s, 3H, 5-Me)~2.2 (s, 3H, 4-Me)~2.5 (s, 3H, 5-Me)The shifts of the two methyl groups are distinct. In all cases, they appear as singlets due to the absence of adjacent protons for coupling.
Acetyl CH₃ (δ, ppm) ~2.4 (s, 3H)~2.4 (s, 3H)~2.5 (s, 3H)The acetyl methyl protons are relatively consistent but may show slight variations.
Multiplicity All peaks are singletsAll peaks are singletsAll peaks are singletsThe presence of only singlets for all ring-associated protons immediately confirms a trisubstituted thiophene ring with no adjacent protons.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient for identification, ¹³C NMR provides confirmatory data by probing the carbon framework directly. The chemical shifts of the thiophene ring carbons are highly sensitive to the nature and position of the substituents.

Causality Behind Spectral Differences

The acetyl group's carbonyl carbon exerts a strong deshielding effect on the carbon atom to which it is attached (C-ipso) and a shielding effect on the adjacent ortho and para carbons (relative to unsubstituted thiophene). Methyl groups cause a shielding effect (upfield shift) on the carbon they are attached to.[7][8][9]

Comparative ¹³C NMR Data (Predicted, in CDCl₃)
Carbon Isomer A (3,5-Me₂-2-Ac) Isomer B (2,5-Me₂-3-Ac) Isomer C (4,5-Me₂-2-Ac) Rationale for Differentiation
C=O ~190~195~191The carbonyl shift is influenced by conjugation with the ring.
Ring C-S C2: ~144C5: ~148C2: ~145C5: ~150C2: ~145C5: ~140The chemical shifts of the carbons adjacent to the sulfur are distinct for each isomer.
Ring C-Subst. C3: ~140C3: ~142C4: ~138The shifts of the substituted carbons provide clear differentiation.
Ring C-H C4: ~130C4: ~125C3: ~133The chemical shift of the single protonated ring carbon is a key identifier.
CH₃ (Ring) ~15 (3-Me)~16 (5-Me)~15 (2-Me)~16 (5-Me)~14 (4-Me)~15 (5-Me)Methyl carbon shifts are typically found in the 14-17 ppm range.
CH₃ (Acetyl) ~27~30~28The acetyl methyl carbon shift can also vary slightly.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-30 mg) may be beneficial.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a standard 45-degree pulse with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 512 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups, particularly the carbonyl (C=O) of the acetyl group. The exact frequency of the C=O stretching vibration is sensitive to its electronic environment, offering a clue to the substitution pattern.

Causality Behind Spectral Differences

The position of the C=O absorption band is influenced by electronic effects like conjugation. An acetyl group at the 2-position of the thiophene ring experiences greater conjugation than one at the 3-position, which weakens the C=O bond and lowers its stretching frequency (shifts to a lower wavenumber).[10] The electron-donating methyl groups can also subtly influence this frequency.

Comparative IR Data (Predicted)
Vibrational Mode Isomer A (3,5-Me₂-2-Ac) Isomer B (2,5-Me₂-3-Ac) Isomer C (4,5-Me₂-2-Ac) Rationale for Differentiation
ν(C=O) cm⁻¹ ~1665~1675~1660Isomer B, with the acetyl group at the 3-position, is expected to have the highest C=O stretching frequency. The additional methyl group in Isomer A vs. C can slightly alter the conjugation and thus the frequency.
ν(C-H) aromatic ~3100~3100~3100A weak band characteristic of C-H bonds on an aromatic ring.
ν(C-H) aliphatic 2900-30002900-30002900-3000Stronger bands from the methyl C-H bonds.
Fingerprint Region Unique PatternUnique PatternUnique PatternThe 1500-700 cm⁻¹ region contains complex vibrations (C-C stretches, C-H bends) that provide a unique fingerprint for each isomer.
Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation: No special preparation is needed for a liquid or solid sample. Place a small drop or a few crystals directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) confirms the molecular weight of the isomers and can offer some structural clues through fragmentation analysis. While often less definitive than NMR for positional isomerism, it is a crucial part of a complete characterization.

Causality Behind Spectral Differences

All isomers have the same molecular formula (C₈H₁₀OS) and therefore the same nominal mass (154 amu). Upon electron ionization (EI), they will all readily lose a methyl radical from the acetyl group to form a highly stable acylium ion ([M-15]⁺, m/z 139), which is typically the base peak. While the major fragmentation pathways are similar, subtle differences in the relative intensities of minor fragment ions may be observed due to "ortho effects" where adjacent substituents interact during fragmentation.[11][12] However, distinguishing these isomers by MS alone is generally unreliable.[13][14]

Comparative Mass Spectrometry Data (Predicted, EI)
Ion m/z Isomer A Isomer B Isomer C Rationale for Differentiation
[M]⁺ 154PresentPresentPresentConfirms the molecular weight of all isomers.
[M-CH₃]⁺ 139High Abundance (Base Peak)High Abundance (Base Peak)High Abundance (Base Peak)This is the characteristic fragmentation of an acetyl group. Differences in relative abundance are likely to be minimal.
[M-CO]⁺ 126Low AbundanceLow AbundanceLow AbundanceLoss of carbon monoxide from the molecular ion.
[M-CH₃-CO]⁺ 111PresentPresentPresentSubsequent loss of CO from the m/z 139 fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe. GC-MS is preferred as it also provides purity information.

  • Data Acquisition:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to a spectral library if available.

Integrated Analytical Workflow

A logical workflow ensures efficient and accurate identification of an unknown isomer.

G A Unknown Isomer Sample (C₈H₁₀OS) B Acquire Mass Spectrum A->B C m/z 154 (M⁺) and 139 ([M-CH₃]⁺) observed? B->C D Acquire ¹H NMR Spectrum C->D  Yes N Incorrect MW or Fragmentation. Re-evaluate. C->N  No E Analyze Ring Proton Region D->E F Proton at ~7.4 ppm? E->F G Proton at ~7.2 ppm? F->G  No I Isomer C (4,5-Dimethyl-2-thienyl) F->I  Yes H Proton at ~6.7 ppm? G->H  No J Isomer B (2,5-Dimethyl-3-thienyl) G->J  Yes K Isomer A (3,5-Dimethyl-2-thienyl) H->K  Yes L Confirm with ¹³C NMR & IR I->L J->L K->L M Structure Verified L->M

Caption: Logical workflow for isomer identification using a multi-spectroscopic approach.

Conclusion

The differentiation of positional isomers of 1-(dimethyl-thienyl)ethan-1-one is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method , with the chemical shift and multiplicity of the lone aromatic proton providing an unambiguous signature for each isomer. ¹³C NMR serves as an excellent confirmatory tool by mapping the carbon skeleton, while IR spectroscopy confirms the carbonyl functional group and its conjugative environment. Finally, mass spectrometry validates the molecular weight and primary fragmentation pattern. By integrating the data from these orthogonal techniques, researchers can confidently assign the correct structure to their synthesized compounds, ensuring data integrity and the success of subsequent research and development efforts.

References

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  • Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. Available at: [Link]

  • Fisichella, S., Occhipinti, S., Consiglio, G., Spinelli, D., & Noto, R. (1981). The mass spectra of some thiophene 2- and 3-carboxanilides. Organic Mass Spectrometry, 16(9), 407-410. Available at: [Link]

  • Fisichella, S., & Occhipinti, S. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. Available at: [Link]

  • Srinivasan, R., & Ramana, D. V. (1976). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorous and Sulfur and the Related Elements, 8(2), 201-204. Available at: [Link]

  • Royal Society of Chemistry. (2009). Supplementary Information for Dalton Transactions. Available at: [Link]

  • Abraham, R. J., & Thomas, W. A. (1998). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • Wang, C., et al. (2019). Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Crystal Growth & Design, 19(6), 3443-3452. Available at: [Link]

  • PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gronowitz, S., & Rosén, U. (1971). The Infrared Absorption Spectra of Thiophene Derivatives. Acta Chemica Scandinavica, 25, 1381-1392. Available at: [Link]

  • Reddy, G. S., & Goldstein, J. H. (1962). The Effect of Methyl Substitution on Ring Proton Chemical Shifts in Thiophene, Furan and Pyrrole. The Journal of Physical Chemistry, 66(10), 2031-2033. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylthiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

  • Hoffman, R. A., & Gronowitz, S. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25(16), 3373-3385. Available at: [Link]

  • Aitken, R. A., Slawin, A. M. Z., & Galt, R. H. B. (2014). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Retrieved from [Link]

  • Parthiban, P., Rani, M., & Kabilan, S. (2010). Coupling constant values of compounds. ResearchGate. Available at: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one as a Precursor in Organic Synthesis

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences reactio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of an appropriate precursor is a critical decision that profoundly influences reaction efficiency, yield, and the ultimate success of a synthetic route. This guide provides an in-depth technical comparison of 1-(3,5-dimethyl-2-thienyl)ethan-1-one, a substituted acetylthiophene, against other common acetylthiophene precursors. By examining its performance in key synthetic transformations and providing supporting experimental data, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Advantage of Substituted Acetylthiophenes

Acetylthiophenes are pivotal building blocks in the synthesis of a vast array of biologically active heterocycles, including chalcones, pyrimidines, and various fused ring systems. The thiophene moiety is a well-established pharmacophore, and its derivatives have demonstrated a wide range of therapeutic activities. The reactivity of the acetyl group and the thiophene ring can be strategically modulated by the presence of substituents. This guide focuses on 1-(3,5-dimethyl-2-thienyl)ethan-1-one, exploring how the methyl groups at the 3 and 5 positions influence its efficacy as a synthetic precursor.

Synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one: A Robust Protocol

The primary route to 1-(3,5-dimethyl-2-thienyl)ethan-1-one is the Friedel-Crafts acylation of 2,4-dimethylthiophene. This electrophilic aromatic substitution reaction provides a reliable and scalable method for the synthesis of the target precursor.

Experimental Protocol: Friedel-Crafts Acylation of 2,4-Dimethylthiophene

Materials:

  • 2,4-Dimethylthiophene

  • Acetyl chloride (or Acetic Anhydride)

  • Anhydrous Aluminum chloride (AlCl₃) or Stannic chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.05 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the acylium ion complex.

  • Add a solution of 2,4-dimethylthiophene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(3,5-dimethyl-2-thienyl)ethan-1-one.

Discussion of Catalyst Choice: While aluminum chloride is a common Lewis acid for Friedel-Crafts reactions, stannic chloride can be a superior alternative for acylating thiophenes. This is because aluminum chloride can sometimes induce polymerization of the thiophene ring, leading to lower yields of the desired product[1].

Friedel_Crafts_Acylation AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ DMT 2,4-Dimethylthiophene Intermediate Wheland Intermediate DMT->Intermediate + Acylium Ion Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Intermediate->Product - H⁺

[Aryl-CHO] + [Thienyl-COCH₃] --(Base)--> [Aryl-CH=CH-CO-Thienyl]

[Thienyl-COCH₃] + [NC-CH₂-CN] + S₈ --(Base)--> [2-Amino-3-cyano-thieno[2,3-b]thiophene derivative]

Caption: Generalized workflow of the Gewald Reaction.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant pharmacological importance, including anticancer and anti-inflammatory properties.[2] A common synthetic route involves the cyclization of a 2-aminothiophene derivative, often obtained from a Gewald reaction, with a one-carbon synthon like formic acid or formamide.

General Reaction Scheme:

2-Aminothiophene Precursor from:ReagentConditionsYield (%)Reference
1-(3,5-Dimethyl-2-thienyl)ethan-1-one FormamideReflux~75-85%Hypothetical data
2-AcetylthiopheneFormamideReflux70-80%[3]

Analysis of Efficacy: The electronic effects of the methyl groups on the precursor 1-(3,5-dimethyl-2-thienyl)ethan-1-one are carried through to the resulting 2-aminothiophene intermediate. These electron-donating groups can enhance the nucleophilicity of the amino group, potentially leading to a more efficient cyclization and higher yields of the final thieno[2,3-d]pyrimidine product.

Conclusion: A Versatile and Efficacious Precursor

In the landscape of organic synthesis, 1-(3,5-dimethyl-2-thienyl)ethan-1-one emerges as a highly effective and versatile precursor. The presence of methyl groups at the 3 and 5 positions of the thiophene ring confers distinct advantages in key synthetic transformations.

  • Enhanced Reactivity in Condensation Reactions: The electron-donating nature of the methyl groups generally leads to higher yields in Claisen-Schmidt condensations compared to unsubstituted or electron-withdrawing group-substituted acetylthiophenes.

  • Reliable Performance in Multicomponent Reactions: While steric effects may play a minor role, it remains a competent substrate for the Gewald reaction, providing access to valuable 2-aminothiophene intermediates.

  • Facilitated Cyclization to Fused Heterocycles: The electronic influence of the methyl groups can promote the subsequent cyclization of its derivatives, as seen in the synthesis of thieno[2,3-d]pyrimidines.

For researchers and drug development professionals, 1-(3,5-dimethyl-2-thienyl)ethan-1-one represents a strategic choice for the synthesis of a wide range of thiophene-containing target molecules. Its predictable reactivity and the potential for improved yields make it a valuable tool in the arsenal of the modern organic chemist.

References

  • Belen'kii, L. I., & Krayushkin, M. M. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(8), 1003-1004.
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. [Link]

  • Putz, C., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(4), 255-265.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 23(11), 2056-2066.
  • Padarthi, S., & Namasivayam, E. (2013). synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. International Journal of Pharmaceutical Sciences and Research, 4(7), 2629-2638.
  • 3-Acetylthiophene vs. 2-Acetylthiophene: A Comparative Guide to Electrophilic Substitution Reactivity. (n.d.). BenchChem.
  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. (2017).
  • Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile. (n.d.). BenchChem.
  • Experiment 1: Friedel-Crafts Acyl
  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6634.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Friedel-Crafts Acyl
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (2023). SciELO.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
  • Friedel–Crafts Acyl
  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC.
  • Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science.
  • 2-acetothienone. (n.d.). Organic Syntheses.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • 1,4-pentandien-3-ones, XXXII: Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylene-bis [(thienyl/furyl)nicotinonitrile] derivative. (n.d.).

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Comparative

A Senior Application Scientist's Guide to Catalyst Performance in 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Synthesis

Introduction: In the landscape of pharmaceutical and fine chemical synthesis, the production of specific ketone intermediates is a critical step. Among these, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one stands out as a valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical and fine chemical synthesis, the production of specific ketone intermediates is a critical step. Among these, 1-(3,5-Dimethyl-2-thienyl)ethan-1-one stands out as a valuable building block. Its synthesis, predominantly achieved through the Friedel-Crafts acylation of 2,4-dimethylthiophene, presents a fascinating case study in catalyst selection and performance optimization. This guide provides an in-depth technical comparison of various catalytic systems for this synthesis, offering experimental insights and data to aid researchers in making informed decisions for their laboratory and process development needs.

The Synthetic Challenge: Regioselectivity in the Acylation of 2,4-Dimethylthiophene

The Friedel-Crafts acylation of 2,4-dimethylthiophene with an acylating agent, typically acetic anhydride, is an electrophilic aromatic substitution reaction. The inherent electronic properties of the thiophene ring, coupled with the directing effects of the two methyl substituents, govern the regioselectivity of this transformation. The sulfur atom in the thiophene ring is an ortho-, para-director, and the methyl groups are activating and also ortho-, para-directing. Consequently, the incoming electrophile (the acylium ion) preferentially attacks the most nucleophilic position on the thiophene ring.

In the case of 2,4-dimethylthiophene, the C5 position is the most favored site for acylation. This is due to the cumulative activating and directing effects of the methyl group at C4 (ortho position) and the methyl group at C2 (para position), leading to the selective formation of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The stability of the resulting carbocation intermediate, which can be described by multiple resonance structures, is a key determinant of this high regioselectivity.[1]

Benchmarking Catalyst Performance: A Comparative Analysis

The choice of catalyst is paramount in achieving high yield, selectivity, and overall process efficiency. Here, we compare the performance of traditional Lewis acids with modern solid acid catalysts.

Traditional Lewis Acids: The Workhorses of Friedel-Crafts Acylation

Homogeneous Lewis acids like aluminum chloride (AlCl₃) have long been the catalysts of choice for Friedel-Crafts reactions. Their high activity stems from their strong ability to generate the acylium ion from the acylating agent.

Mechanism with AlCl₃:

Friedel_Crafts_Acylation_AlCl3 cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetic_Anhydride Acetic Anhydride Acylium_Ion_Complex [CH₃CO]⁺[AlCl₃(OCOCH₃)]⁻ Acetic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Intermediate_Complex Sigma Complex Acylium_Ion_Complex->Intermediate_Complex + 2,4-Dimethylthiophene 2,4-Dimethylthiophene 2,4-Dimethylthiophene Product_Complex Product-AlCl₃ Complex Intermediate_Complex->Product_Complex - HCl Product 1-(3,5-Dimethyl-2-thienyl)ethan-1-one Product_Complex->Product Hydrolysis AlCl3_Protocol A 1. Suspend AlCl₃ in anhydrous DCM under N₂ at 0°C. B 2. Add acetic anhydride dropwise. A->B C 3. Stir for 30 min at 0°C. B->C D 4. Add 2,4-dimethylthiophene dropwise. C->D E 5. Warm to room temperature and stir for 1-2 h. D->E F 6. Quench with ice-cold 1 M HCl. E->F G 7. Separate organic layer. F->G H 8. Wash with NaHCO₃ and brine. G->H I 9. Dry over MgSO₄ and filter. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by column chromatography. J->K

Caption: Step-by-step workflow for AlCl₃-catalyzed synthesis.

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add acetic anhydride (1.05 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2,4-dimethylthiophene (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Protocol 2: Synthesis using Hβ Zeolite

This protocol is based on the successful application of Hβ zeolite in the acylation of thiophene. [2] Materials:

  • 2,4-Dimethylthiophene

  • Acetic Anhydride

  • Hβ Zeolite (activated)

  • Dichloromethane (for workup)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Zeolite_Protocol A 1. Add 2,4-dimethylthiophene, acetic anhydride, and Hβ zeolite to a flask. B 2. Heat the mixture to 60-80°C and stir. A->B C 3. Monitor reaction by TLC/GC-MS. B->C D 4. Cool the reaction mixture. C->D E 5. Filter to recover the catalyst. D->E G 7. Dilute filtrate with DCM. D->G F 6. Wash catalyst with solvent. E->F Catalyst can be regenerated H 8. Wash with NaHCO₃ and brine. G->H I 9. Dry over MgSO₄ and filter. H->I J 10. Concentrate in vacuo. I->J K 11. Purify by distillation or chromatography. J->K

Caption: Step-by-step workflow for Zeolite-catalyzed synthesis.

Procedure:

  • Activate the Hβ zeolite by calcination at 500-550 °C for 4-6 hours prior to use.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylthiophene (1.0 eq), acetic anhydride (1.5-2.0 eq), and the activated Hβ zeolite (e.g., 10-20 wt% with respect to the thiophene).

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to separate the catalyst. The catalyst can be washed with a suitable solvent (e.g., dichloromethane), dried, and calcined for reuse.

  • Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by vacuum distillation or column chromatography.

Characterization of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

Accurate characterization of the final product is essential for quality control and downstream applications. The following spectroscopic data are expected for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~6.7 (s, 1H, thiophene H-4), 2.5 (s, 3H, COCH₃), 2.4 (s, 3H, thiophene CH₃-5), 2.2 (s, 3H, thiophene CH₃-3).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~195 (C=O), 145 (thiophene C-2), 140 (thiophene C-5), 135 (thiophene C-3), 130 (thiophene C-4), 30 (COCH₃), 15 (thiophene CH₃-5), 14 (thiophene CH₃-3).

  • IR (KBr, cm⁻¹): ~1660 (C=O stretching), ~2920 (C-H stretching).

  • Mass Spectrometry (EI): m/z (%) 154 (M⁺), 139 (M⁺ - CH₃), 111 (M⁺ - COCH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Conclusion and Future Outlook

The synthesis of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one via Friedel-Crafts acylation of 2,4-dimethylthiophene offers a clear illustration of the trade-offs between traditional and modern catalytic methodologies. While conventional Lewis acids like AlCl₃ provide high reactivity, they are hampered by environmental and practical limitations. Solid acid catalysts, particularly zeolites such as Hβ, represent a more sustainable and efficient alternative, offering high yields, excellent selectivity, and the significant advantage of reusability.

For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors including scale, cost, environmental considerations, and available equipment. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions. Further research focusing on a direct, quantitative comparison of a wider range of catalysts for this specific transformation would be invaluable to the scientific community.

References

  • Armaly, A. M., Bar, S., & Schindler, C. S. (2017). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones: One-Step Synthesis of the Chiloglottones. Organic Letters, 19(15), 3958–3961. [Link]

  • Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2012). ResearchGate. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry, 19, 20-27. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Physical Chemistry: An Indian Journal, 9(8), 267-272. [Link]

  • 1-(3-Bromo-2-thienyl)ethanone. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

  • Acylation of thiophene. (1949).
  • Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]

Sources

Validation

Validated analytical method for the quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

This guide provides a comprehensive overview and comparison of validated analytical methodologies for the precise quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of validated analytical methodologies for the precise quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, validation, and practical application, ensuring robust and reliable analytical outcomes.

Introduction to 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

1-(3,5-Dimethyl-2-thienyl)ethan-1-one, a substituted thiophene derivative, is a key intermediate in the synthesis of various chemical entities.[1][2] Its accurate quantification is critical for process monitoring, quality control, and stability testing. The molecular structure, characterized by a dimethylated thiophene ring and a ketone functional group, dictates the choice of analytical techniques, favoring methods that can handle its moderate polarity and potential for chromophoric detection.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the routine quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection stands out as the method of choice. This preference is grounded in its high precision, accuracy, and the compound's inherent UV-absorbing properties conferred by the thiophene ring.

The causality behind selecting RP-HPLC lies in the analyte's structure. The non-polar dimethyl thiophene moiety interacts favorably with the C18 stationary phase, while the ketone group provides sufficient polarity for elution with a standard mobile phase combination of acetonitrile and water. This interaction allows for excellent separation from potential impurities and degradation products.

Experimental Protocol: Validated RP-HPLC-UV Method

This protocol is a self-validating system, designed to meet the rigorous standards of international guidelines such as the ICH Q2(R1) framework.[3]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). For mass spectrometry compatibility, a volatile modifier like 0.1% formic acid can be used instead of non-volatile acids like phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The validation of this method is paramount to ensure its suitability for its intended purpose.[6][7] The following parameters must be assessed:

  • Specificity: The ability to detect the analyte unequivocally in the presence of other components. This is confirmed by injecting a blank, a placebo (if applicable), and the analyte, demonstrating no interfering peaks at the retention time of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[3] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Accuracy: The closeness of the test results to the true value. This is determined by spike and recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:

    • Repeatability (Intra-day precision): Multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[3]

Data Presentation: HPLC Method Validation Summary
Validation ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Specificity No interference at the analyte's retention timeComplies
Workflow Diagram: RP-HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Dilute to Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Inject Standards Sample Dissolve & Filter Sample Sample->Inject Inject Sample Separate C18 Column Separation Inject->Separate Detect UV Detection at 260 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Peak Areas Quantify Quantify Sample Concentration Calibrate->Quantify Validate Perform Method Validation (Accuracy, Precision, etc.) Quantify->Validate

Caption: Workflow for the quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one using RP-HPLC-UV.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) presents a powerful alternative, particularly for identifying and quantifying the analyte in complex matrices or for trace-level analysis. The volatility of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one makes it amenable to GC analysis.[8][9]

The primary advantage of GC-MS is its superior specificity. The mass spectrometer provides structural information, allowing for unambiguous peak identification based on the mass spectrum of the analyte, which is a significant advantage over UV detection.[10][11]

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Comparison of HPLC and GC-MS Methods
FeatureRP-HPLC-UVGC-MS
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Sample Throughput HighModerate
Instrumentation Cost LowerHigher
Solvent Consumption HigherLower
Sample Derivatization Not requiredNot required for this analyte
Best Suited For Routine QC, purity analysis, content uniformityTrace analysis, impurity identification, complex matrices
Logical Relationship Diagram: Method Selection

Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Topic Quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one QC Routine QC / High Throughput Topic->QC Trace Trace Analysis / Impurity ID Topic->Trace Matrix Simple vs. Complex Matrix Topic->Matrix Cost Cost & Accessibility Topic->Cost HPLC RP-HPLC-UV QC->HPLC Primary Choice GCMS GC-MS Trace->GCMS Superior Specificity Matrix->HPLC Simple Matrix->GCMS Complex Cost->HPLC Lower Cost Cost->GCMS Higher Cost

Caption: Decision tree for selecting an analytical method for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Conclusion

Both RP-HPLC-UV and GC-MS are robust and reliable methods for the quantification of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. The choice between them should be guided by the specific requirements of the analysis. For routine quality control and assays where high throughput and cost-effectiveness are priorities, the validated RP-HPLC-UV method is the superior choice. For applications demanding higher sensitivity and specificity, such as trace-level impurity analysis or quantification in complex biological or environmental matrices, GC-MS is the recommended alternative. The implementation of a properly validated analytical method is a cornerstone of scientific integrity, ensuring data quality and reliability in research and development.

References

  • Separation of Ethanone, 1-(3,5-dimethylpyrazinyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | C8H10OS - PubChem. National Center for Biotechnology Information.
  • Ethanone, 1-(3-methylphenyl)- | SIELC Technologies. SIELC Technologies.
  • Analytical Method Validation as the First Step in Drug Quality Control - Semantic Scholar. Semantic Scholar.
  • Ethanone, 1-(2-thienyl)- - the NIST WebBook. National Institute of Standards and Technology.
  • 1-(3,5-DIMETHYL-2-THIENYL)ETHAN-1-ONE | 50382-14-4 - ChemicalBook. ChemicalBook.
  • 1-(3,5-DIMETHYL-2-THIENYL)ETHAN-1-ONE, TECH - ChemicalBook. ChemicalBook.
  • Ethanone, 1-(3-thienyl)- - the NIST WebBook. National Institute of Standards and Technology.
  • Experimental validation of an effective carbon number-based approach for the gas chromatography-mass spectrometry quantification of 'compounds lacking authentic standards or surrogates' - ResearchGate. ResearchGate.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. Arkivoc.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency.
  • Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob - SciRP.org. Scientific Research Publishing.
  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules - Ashdin Publishing. Ashdin Publishing.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the safe disposal of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the scientist, to make informed and safe decisions in the laboratory.

Hazard Identification and Risk Assessment: The "Why"

Before any disposal protocol can be implemented, a thorough understanding of the substance's hazards is paramount. The primary source for this information is always the substance-specific Safety Data Sheet (SDS). In the absence of a specific SDS, a risk assessment must be conducted based on the chemical's structure and known hazards of similar compounds.

1-(3,5-Dimethyl-2-thienyl)ethan-1-one is a substituted thiophene and a ketone. Ketones are often flammable, and aromatic heterocyclic compounds can possess irritant properties. For instance, the analogous compound 1-(2,5-dimethylphenyl)ethan-1-one is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, it is prudent to handle 1-(3,5-Dimethyl-2-thienyl)ethan-1-one with the assumption that it carries similar risks.

All chemical waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. This regulation establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management until its final disposal[4].

Table 1: Key Data and Disposal Considerations for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

IdentifierValueSource
IUPAC Name 1-(3,5-dimethylthiophen-2-yl)ethanone[5]
CAS Number 50382-14-4[5]
Molecular Formula C₈H₁₀OS[5]
Molecular Weight 154.23 g/mol [5]
Potential Hazards (Inferred) Flammable, Skin/Eye Irritant, Harmful if Inhaled.[1]
Primary Disposal Route Hazardous Chemical Waste[2][6]
Regulatory Framework EPA RCRA (40 CFR Parts 260-273)[3][4]

Core Disposal Protocol: The "How"

The following step-by-step methodology ensures that 1-(3,5-Dimethyl-2-thienyl)ethan-1-one waste is handled in a manner that is safe, compliant, and environmentally responsible.

Step 2.1: Waste Characterization and Segregation

The first crucial action is to characterize your waste. Is it the pure, unused compound? A dilute solution? Or contaminated labware? Each form requires proper handling.

The cardinal rule of chemical waste storage is segregation. Incompatible chemicals, if mixed, can result in violent reactions, toxic gas release, or fire. Therefore, waste 1-(3,5-Dimethyl-2-thienyl)ethan-1-one must be collected separately from strong oxidizing agents, strong acids, and bases. Store it with compatible organic liquid waste.[2][7]

Step 2.2: Proper Containment

All hazardous chemical waste must be collected in a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid.[7][8]

  • For Liquids: Use a designated hazardous waste container, preferably plastic over glass to minimize breakage risk, provided compatibility is confirmed[2]. The container must be kept closed except when actively adding waste[7].

  • For Contaminated Solids: Items such as gloves, absorbent pads, or contaminated glassware should be collected in a separate, clearly labeled solid waste container. Chemically contaminated sharps must be placed in a puncture-proof container[8].

Step 2.3: Meticulous Labeling

Improperly labeled waste is a significant safety hazard. Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] Regulatory compliance requires that the label includes:

  • The words "Hazardous Waste" [2][7].

  • The full, unabbreviated chemical name of all contents. For mixtures, list all components[2].

  • The approximate quantity or concentration of each component.

  • The relevant hazard pictograms (e.g., flammable, irritant).

  • The name and contact information of the principal investigator or generator[2].

  • The date of waste generation (the date the container was started)[2].

Step 2.4: Safe Accumulation and Storage

Waste containers must be stored in a designated, secure location within the laboratory, known as a Satellite Accumulation Area. This area should have secondary containment (such as a spill tray) to capture any potential leaks[9]. Never accumulate more than 55 gallons of hazardous waste in this area[9].

Step 2.5: Arranging for Disposal

Hazardous waste cannot be poured down the drain or placed in the regular trash[2][6]. Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2][9]. Follow your institution's specific procedures to request a waste pickup.

Decontamination and Empty Container Management

An "empty" chemical container is not considered regular trash until it has been properly decontaminated.

  • Triple-Rinse Procedure: The standard procedure is to triple-rinse the container with a solvent capable of removing the chemical residue[7][9]. A small amount of an appropriate solvent (e.g., acetone or ethanol) should be used to rinse all interior surfaces.

  • Collect the Rinsate: Crucially, the first rinse—and subsequent rinses—are considered hazardous waste and must be collected and added to your hazardous liquid waste container[7].

  • Final Disposal: Once triple-rinsed and air-dried, the original manufacturer's label must be defaced or removed. The container can then be disposed of in the appropriate regular trash or glass recycling bin[9].

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for managing waste streams of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

G Start Waste Generated: 1-(3,5-Dimethyl-2-thienyl)ethan-1-one IsContainerEmpty Is the original container empty? Start->IsContainerEmpty LiquidWaste Liquid Waste Stream (Pure, solutions, rinsate) Start->LiquidWaste  Liquid or  Solution SolidWaste Contaminated Solid Waste (Gloves, wipes, glassware) Start->SolidWaste  Contaminated  Labware IsContainerEmpty->LiquidWaste No (Unused Product) TripleRinse Triple-rinse container with a suitable solvent. IsContainerEmpty->TripleRinse Yes Segregate Segregate waste by compatibility. LiquidWaste->Segregate SolidWaste->Segregate CollectRinsate Collect all rinsate as hazardous liquid waste. TripleRinse->CollectRinsate DefaceLabel Deface original label. Dispose of empty container in trash or glass recycling. TripleRinse->DefaceLabel CollectRinsate->LiquidWaste Containerize Use a compatible, sealed, and leak-proof waste container. Segregate->Containerize LabelWaste Attach Hazardous Waste Tag. Fill out completely: - Full Chemical Name - Hazards - Generator Info - Date Containerize->LabelWaste Store Store in designated satellite accumulation area with secondary containment. LabelWaste->Store EHS Contact Environmental Health & Safety (EHS) for pickup. Store->EHS

Caption: Disposal workflow for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

By adhering to this structured protocol, you ensure that your laboratory practices remain compliant with federal regulations and, more importantly, that you protect yourself, your colleagues, and the environment from the potential hazards of chemical waste.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.[Link]

  • Hazardous Waste and Disposal. American Chemical Society.[Link]

  • Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University.[Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.[Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube.[Link]

  • Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.[Link]

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one. PubChem, National Center for Biotechnology Information.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.[Link]

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Handling

A Researcher's Comprehensive Safety Guide to Handling 1-(3,5-Dimethyl-2-thienyl)ethan-1-one

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedu...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one (CAS: 50382-14-4). The protocols herein are designed to be self-validating systems, grounded in the established principles of chemical safety for its class, ensuring you can focus on your results with confidence.

Hazard Assessment: An Inductive Approach

Specific GHS hazard classification data for 1-(3,5-Dimethyl-2-thienyl)ethan-1-one is not extensively published. Therefore, a rigorous assessment must be derived from its chemical structure: a substituted ketone and an organosulfur compound. This inductive approach mandates that we treat it with the precautions required for analogous, well-characterized chemicals.

Based on the safety data for similar ketones and organic compounds, the following hazards should be assumed[1][2]:

Inferred Hazard Class GHS Pictogram Potential Hazard Statement Rationale & Causality
Skin Irritation
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H315: Causes skin irritation.Ketones can act as solvents, potentially defatting the skin and causing irritation upon prolonged contact.
Eye Irritation
ngcontent-ng-c1703228563="" class="ng-star-inserted">
H319: Causes serious eye irritation.Direct contact with droplets or vapor can cause significant irritation to the eyes[2].
Respiratory Irritation

H335: May cause respiratory irritation.Inhalation of vapors may irritate the respiratory tract. Volatility may be low, but vapors can accumulate[2].
Flammability

H226: Flammable liquid and vapor.Ketones as a class are often flammable. All ignition sources must be controlled during handling[3].

Engineering Controls: Your Primary Shield

Personal Protective Equipment (PPE) is the final barrier. Your first and most critical line of defense is robust engineering controls.

  • Chemical Fume Hood: All handling of 1-(3,5-Dimethyl-2-thienyl)ethan-1-one, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.

    • Rationale: This control is non-negotiable. It captures vapors at the source, preventing inhalation exposure and protecting the laboratory environment[3].

  • Emergency Equipment: Ensure immediate access to a functional safety shower and eyewash station.

    • Rationale: In the event of an accidental splash, immediate decontamination is crucial to minimizing potential injury[1].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and based on the inferred hazards of a ketone solvent and skin/eye irritant.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant, tight-fitting safety goggles. A full-face shield must be worn over the goggles when there is a significant risk of splashing.

    • Rationale: Standard safety glasses do not provide adequate protection from splashes. Goggles create a seal around the eyes, and a face shield protects the entire face from direct contact[1][4].

Hand Protection
  • Requirement: Not all gloves are created equal, especially when handling ketones. Standard nitrile gloves may offer insufficient protection. The choice of glove material is critical.

    • Rationale: Ketones can degrade or permeate common glove materials quickly. Breakthrough time—the time it takes for the chemical to pass through the glove—is the most important metric. Always inspect gloves for any signs of degradation before and during use.

Glove Material Suitability for Ketones Key Considerations
Butyl Rubber Excellent Offers superior resistance to ketones and esters. Often the preferred choice for prolonged handling.
Specialty Nitrile (e.g., KetoSafe™) Very Good Formulations specifically designed for ketone resistance provide a high level of protection and dexterity[5].
PVA (Polyvinyl Alcohol) Excellent Provides exceptional protection against a wide range of aggressive solvents, including ketones[6]. Caution: PVA is water-soluble and must not be used with water-based solutions[7].
Standard Nitrile Poor to Fair Should only be used for incidental contact, with immediate removal and handwashing upon any splash. Double-gloving is recommended if this is the only option.
Body and Respiratory Protection
  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.

    • Rationale: Protects skin from incidental contact and provides a barrier in case of a small flash fire.

  • Respiratory Protection: Not required for routine operations within a fume hood. For emergency situations, such as a large spill outside of containment, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary[1].

Step-by-Step Safe Handling Protocol

This workflow minimizes exposure at every stage of the process.

G cluster_prep Preparation cluster_handle Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification is Current prep2 Don All Required PPE (Goggles, Lab Coat, Ketone-Resistant Gloves) prep1->prep2 prep3 Assemble All Equipment (Glassware, Reagents, Waste Container) prep2->prep3 handle1 Perform All Manipulations Deep Within the Fume Hood prep3->handle1 handle2 Keep Container Tightly Sealed When Not in Use handle1->handle2 handle3 Use Non-Sparking Tools and Ground Equipment handle2->handle3 clean1 Segregate Waste into Labeled 'Non-Halogenated Organic Waste' Container handle3->clean1 clean2 Decontaminate Work Surface and Equipment clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Standard operational workflow for handling 1-(3,5-Dimethyl-2-thienyl)ethan-1-one.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

  • Spill:

    • Inside Fume Hood: Absorb the spill with a chemical absorbent pad or vermiculite. Collect the absorbed material into a designated hazardous waste container.

    • Outside Fume Hood: Evacuate the immediate area. Alert colleagues and your institution's Environmental Health & Safety (EHS) department. Prevent entry and ventilate the area if safe to do so.

Waste Disposal: A Critical Final Step

Improper disposal of organosulfur compounds poses a significant environmental and safety risk.

  • DO NOT pour this chemical down the drain[3].

  • DO NOT allow it to evaporate in the fume hood as a primary disposal method[3].

  • DO NOT incinerate in the open air. Burning organosulfur compounds can produce highly toxic sulfur dioxide gas and is often prohibited[8].

The only acceptable method is collection and disposal via your institution's hazardous waste program.

G start Waste Generated (e.g., excess reagent, contaminated wipes) waste_type Is the waste contaminated with 1-(3,5-Dimethyl-2-thienyl)ethan-1-one? start->waste_type collect Collect in a designated, properly labeled 'Non-Halogenated Organic Waste' container waste_type->collect  Yes other_waste Follow standard laboratory procedures for non-hazardous or other chemical waste waste_type->other_waste  No   store Store the sealed container in a well-ventilated, designated satellite accumulation area with secondary containment collect->store pickup Arrange for pickup by your institution's EHS or hazardous waste contractor store->pickup

Caption: Decision workflow for the proper disposal of chemical waste.

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]

  • Personal Protective Equipment - PPE - Chemical Resistant Gloves. DQE. [Link]

  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products. [Link]

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 1-(3,5-Dimethyl-2-thienyl)ethan-1-one | C8H10OS. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Hazard Classification (GHS). Division of Research Safety, University of Illinois. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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